BMS-986463
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C32H33FN4O5 |
|---|---|
分子量 |
572.6 g/mol |
IUPAC名 |
(3S)-3-[6-[(3S)-1-[[8-fluoro-2-(oxan-4-yl)quinolin-6-yl]methyl]pyrrolidin-3-yl]oxy-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C32H33FN4O5/c33-26-14-19(13-21-1-4-27(34-30(21)26)20-8-11-41-12-9-20)16-36-10-7-24(18-36)42-23-2-3-25-22(15-23)17-37(32(25)40)28-5-6-29(38)35-31(28)39/h1-4,13-15,20,24,28H,5-12,16-18H2,(H,35,38,39)/t24-,28-/m0/s1 |
InChIキー |
JPTNRZBZSUZXCS-CUBQBAPOSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Unveiling the Mechanism of BMS-986463: A First-in-Class WEE1 Molecular Glue Degrader
For Immediate Release
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the novel, first-in-class WEE1 molecular glue degrader, BMS-986463. By elucidating its unique mechanism of action, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of its therapeutic potential in oncology.
Core Mechanism: Targeted Degradation of WEE1 Kinase
This compound represents a paradigm shift from traditional kinase inhibition. Instead of merely blocking the active site, it orchestrates the complete degradation of the WEE1 kinase. WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with damaged DNA from entering mitosis.[1][2] Many cancer cells, particularly those with existing defects in other cell cycle checkpoints like a mutated p53, become heavily reliant on WEE1 for survival amidst high replicative stress.[3][4]
The mechanism of this compound is centered on its function as a "molecular glue." It facilitates an interaction between the WEE1 kinase and cereblon (CRBN), a component of the CUL4-DDB1-CRBN-RBX1 (CRL4CRBN) E3 ubiquitin ligase complex.[5][6] This induced proximity leads to the polyubiquitination of WEE1, marking it for proteasomal degradation.
The degradation of WEE1 has profound downstream consequences. The primary substrate of WEE1, Cyclin-Dependent Kinase 1 (CDK1), is no longer inhibited through phosphorylation at Tyrosine 15.[1][4] This results in premature activation of the CDK1/Cyclin B complex, forcing cells to bypass the G2/M checkpoint and enter mitosis with unrepaired DNA. This ultimately leads to a form of programmed cell death known as mitotic catastrophe.[3][4] Furthermore, WEE1 inhibition can also impact CDK2 activity, leading to aberrant DNA replication and double-stranded breaks.[4]
Quantitative Preclinical Data
Extensive preclinical investigations have demonstrated the potent and selective activity of this compound across various cancer models. The following tables summarize the key quantitative data from these studies.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MKN45 | Gastric Cancer | EC50 | 0.02 µM | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | EC50 | 0.07 µM | [7] |
| OVCAR8 | Ovarian Cancer | DC50 | 173 pM | [7] |
| OVCAR8 | Ovarian Cancer | GI50 | 8 nM | [7] |
Table 1: In Vitro Potency of this compound
| Animal Model | Cancer Type | Treatment | Tumor Regression | Reference |
| MKN45 Xenograft | Gastric Cancer | 30 or 100 mg/kg b.i.d. | Robust Antitumoral Activity | [7] |
| NCI-H1650 Xenograft | Non-Small Cell Lung Cancer | 30 or 100 mg/kg b.i.d. | Robust Antitumoral Activity | [7] |
| Patient-Derived Xenograft (PDX) | High-Grade Serous Ovarian Carcinoma | Not Specified | 72%-95% | [7] |
| Rat Model | Non-Small Cell Lung Cancer | 3 mg/kg b.i.d. | 76% | [7] |
| Rat Model | Non-Small Cell Lung Cancer | 10 mg/kg b.i.d. | 93% | [7] |
Table 2: In Vivo Efficacy of this compound
Key Experimental Methodologies
While detailed, step-by-step protocols are proprietary to the developing institution, the cited literature describes the following key experimental approaches used to characterize the mechanism and efficacy of this compound.
Cell-Based Assays:
-
5-Day Growth Inhibition Assay: Used to determine the GI50 value, which is the concentration of the drug that causes a 50% reduction in cell proliferation. This assay typically involves seeding cells in microtiter plates, treating them with a range of drug concentrations, and assessing cell viability after a 5-day incubation period using a reagent such as resazurin (B115843) or CellTiter-Glo®.
-
Degradation Assays (Western Blotting): To confirm WEE1 degradation and assess downstream signaling, cancer cell lines were treated with this compound. Cell lysates were then collected at various time points and subjected to Western blotting to measure the protein levels of WEE1 and the phosphorylation status of its substrate, CDK2.
-
Apoptosis and DNA Damage Assays: Methods such as flow cytometry with Annexin V/PI staining and immunofluorescence for markers like γH2AX were likely employed to quantify the induction of apoptosis and the extent of DNA damage following treatment with this compound.
In Vivo Studies:
-
Xenograft and Patient-Derived Xenograft (PDX) Models: To evaluate the anti-tumor activity of this compound in a living organism, human cancer cell lines (xenografts) or tumor fragments from patients (PDX) were implanted into immunocompromised mice or rats. Once tumors were established, animals were treated with this compound or a vehicle control. Tumor volume was measured regularly to assess treatment efficacy.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: These studies were conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Blood and tumor tissue samples were collected at different time points after drug administration to measure drug concentration and the levels of WEE1 and phosphorylated CDK2, establishing a relationship between drug exposure and target engagement.
Visualizing the Molecular Mechanism and Experimental Logic
To further clarify the intricate processes involved, the following diagrams illustrate the signaling pathway of WEE1 degradation and a conceptual workflow for evaluating a novel molecular glue degrader.
Caption: Mechanism of this compound-induced WEE1 degradation and downstream cellular events.
Caption: Conceptual workflow for the preclinical to clinical development of a molecular glue degrader.
Conclusion and Future Directions
This compound is a promising, first-in-class WEE1 molecular glue degrader with a distinct and potent mechanism of action. By inducing the targeted degradation of WEE1, it effectively forces cancer cells with high replicative stress into mitotic catastrophe. The robust preclinical data, demonstrating significant in vitro potency and in vivo anti-tumor efficacy, supports its ongoing clinical development. The first-in-human Phase 1/1b clinical trial (NCT06476808) is currently recruiting participants with select advanced malignant tumors to evaluate its safety, tolerability, and efficacy.[8][9][10] The outcomes of this trial will be critical in determining the future therapeutic landscape for this innovative approach to cancer treatment.
References
- 1. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - American Chemical Society [acs.digitellinc.com]
- 6. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 7. BMS’ WEE1 degrader this compound as a pan-cancer approach | BioWorld [bioworld.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. A Study to Evaluate the Safety, Tolerability, and Efficacy of Escalating Doses of this compound in Participants With Select Advanced Malignant Tumors. | BMS Clinical Trials [bmsclinicaltrials.com]
The Therapeutic Potential of BMS-986463: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986463 is a first-in-class, orally bioavailable, small molecule that functions as a molecular glue degrader of the WEE1 kinase. Under development by Bristol Myers Squibb, this investigational agent is currently in Phase 1 clinical trials for the treatment of advanced solid tumors. By inducing the degradation of WEE1, a critical regulator of the G2/M cell cycle checkpoint, this compound represents a novel therapeutic strategy for cancers that exhibit high replicative stress and reliance on this checkpoint for survival. Preclinical data have demonstrated potent anti-tumor activity in a range of cancer models, suggesting a broad therapeutic potential across various malignancies. This document provides an in-depth technical guide on the core therapeutic potential of this compound, summarizing key preclinical data, outlining detailed experimental methodologies, and visualizing its mechanism of action.
Mechanism of Action: WEE1 Degradation
This compound functions as a Cereblon E3 Ligase Modulating Drug (CELMoD). It acts as a "molecular glue," bringing the WEE1 kinase into proximity with the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the polyubiquitination of WEE1, marking it for degradation by the proteasome. The degradation of WEE1 removes a critical inhibitory signal on Cyclin-Dependent Kinase 1 (CDK1) and CDK2. This results in premature mitotic entry, accumulation of DNA damage, and ultimately, apoptotic cell death in cancer cells.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent and specific degradation of WEE1 kinase, leading to significant growth inhibition in various cancer cell lines.
| Cell Line | Cancer Type | Metric | Value |
| OVCAR8 | Ovarian Cancer | DC50 | 173 pM |
| GI50 | 8 nM | ||
| MKN45 | Gastric Cancer | EC50 | 0.02 µM |
| MDA-MB-231 | Triple-Negative Breast Cancer | EC50 | 0.07 µM |
DC50: Concentration for 50% degradation; GI50: Concentration for 50% growth inhibition; EC50: Half maximal effective concentration.
In Vivo Efficacy
In vivo studies in xenograft models have shown robust anti-tumor activity of this compound.
| Model | Cancer Type | Treatment | Tumor Regression |
| MKN45 Xenograft | Gastric Cancer | 30 or 100 mg/kg b.i.d. | Significant tumor growth inhibition |
| NCI-H1650 Xenograft | Non-Small Cell Lung Cancer | 30 or 100 mg/kg b.i.d. | Significant tumor growth inhibition |
| PDX Model 1 | High-Grade Serous Ovarian Carcinoma | Not specified | 72% |
| PDX Model 2 | High-Grade Serous Ovarian Carcinoma | Not specified | 95% |
| Rat NSCLC Model | Non-Small Cell Lung Cancer | 3 mg/kg b.i.d. | 76% |
| 10 mg/kg b.i.d. | 93% |
PDX: Patient-Derived Xenograft; b.i.d.: twice daily.
Pharmacokinetics
| Species | Clearance | Oral Bioavailability |
| Various | 13-35 mL/min/kg | 23-30% |
Experimental Protocols
The following are representative protocols for the types of experiments conducted to evaluate the therapeutic potential of this compound.
In Vitro Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the GI50 value by fitting the data to a dose-response curve.
Western Blot for WEE1 Degradation
This technique is used to detect and quantify the levels of WEE1 protein in cells following treatment with this compound.
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for WEE1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Xenograft Study
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MKN45) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer this compound at the desired dose and schedule (e.g., oral gavage, twice daily).
-
Control Group: Administer the vehicle control on the same schedule.
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the general health of the animals.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors. Calculate tumor growth inhibition and assess for any signs of toxicity.
Clinical Development
This compound is currently being evaluated in a Phase 1 clinical trial (NCT06476808) to assess its safety, tolerability, and preliminary efficacy in participants with select advanced malignant tumors.[1] The study is recruiting patients with unresectable or metastatic carcinomas, including non-small cell lung cancer (NSCLC), high-grade serous ovarian carcinoma (HGSOC), and uterine serous carcinoma (USC).[2]
Conclusion
This compound, as a first-in-class WEE1 molecular glue degrader, holds significant therapeutic promise for the treatment of advanced cancers. Its novel mechanism of action, which leads to the targeted degradation of a key cell cycle regulator, offers a potential new avenue for patients with tumors resistant to conventional therapies. The robust preclinical efficacy and favorable pharmacokinetic profile support its ongoing clinical development. Further investigation in the clinical setting will be crucial to fully elucidate the therapeutic potential of this innovative agent.
References
Preclinical Profile of BMS-986463: A WEE1 Molecular Glue Degrader for the Treatment of Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986463 is an investigational, first-in-class small molecule that functions as a WEE1 molecular glue degrader.[1][2][3][4] Developed by Bristol Myers Squibb, this compound is currently in Phase 1 clinical trials for the treatment of advanced malignant solid tumors.[2][3] Unlike traditional enzyme inhibitors, this compound induces the degradation of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2][3] This novel mechanism of action offers a promising therapeutic strategy for cancers that exhibit high replicative stress and rely on the WEE1 checkpoint for survival.[2][3] This technical guide provides a comprehensive overview of the publicly available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols.
Mechanism of Action: WEE1 Degradation
This compound is a Cereblon E3 ligase modulating drug (CELMoD) that induces the ubiquitination and subsequent proteasomal degradation of WEE1 kinase.[2][3][5] WEE1 is a tyrosine kinase that plays a pivotal role in cell cycle regulation by phosphorylating and inhibiting cyclin-dependent kinase 1 (CDK1) and CDK2.[5] This inhibition prevents cells with DNA damage from prematurely entering mitosis, allowing time for DNA repair.[6][7]
In many cancer cells, particularly those with a p53 mutation, the G1/S checkpoint is defective, making them highly dependent on the WEE1-mediated G2/M checkpoint to maintain genomic integrity.[8][9] By degrading WEE1, this compound abrogates this checkpoint, forcing tumor cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and apoptosis.[10] Preclinical studies have shown that WEE1 degradation by this compound leads to increased levels of DNA damage and apoptosis markers.[11]
Quantitative Preclinical Data
The following tables summarize the available quantitative data on the preclinical activity of this compound in various cancer cell lines and in vivo models.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay Type | Metric | Value | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | WEE1 Degradation | EC50 | 0.07 µM | [11] |
| MKN45 | Gastric Cancer | WEE1 Degradation | EC50 | 0.02 µM | [11] |
| OVCAR8 | Ovarian Cancer | WEE1 Degradation | DC50 | 173 pM | [11] |
| OVCAR8 | Ovarian Cancer | Growth Inhibition | GI50 | 8 nM | [11] |
Table 2: In Vivo Efficacy of this compound
| Model Type | Cancer Type | Treatment | Tumor Growth Inhibition/Regression | Reference |
| Xenograft | Gastric Cancer (MKN45) | 30 or 100 mg/kg b.i.d. | Robust antitumoral activity (Tumor volume ~200 mm³ vs. ~1000 mm³ in vehicle) | [11] |
| Xenograft | Non-Small Cell Lung Cancer (NCI-H1650) | 30 or 100 mg/kg b.i.d. | Robust antitumoral activity | [11] |
| Patient-Derived Xenograft (PDX) | High-Grade Serous Ovarian Carcinoma | Not specified | 72%-95% tumor regression | [11] |
| Rat Model | Non-Small Cell Lung Cancer | 3 mg/kg b.i.d. | 76% tumor regression | [11] |
| Rat Model | Non-Small Cell Lung Cancer | 10 mg/kg b.i.d. | 93% tumor regression | [11] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Clearance | Oral Bioavailability | Reference |
| Multiple | 13-35 mL/min/kg | 23%-30% | [11] |
Experimental Protocols
While specific, detailed protocols for the this compound preclinical studies are not publicly available, the following are generalized methodologies commonly used for evaluating anti-cancer agents with similar mechanisms of action.
In Vitro Assays
-
Cell Viability/Growth Inhibition Assay:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo, which measures metabolic activity.
-
The half-maximal inhibitory concentration (GI50) is calculated from the dose-response curve.
-
-
Protein Degradation Assay (Western Blot):
-
Cells are treated with this compound for various time points.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against WEE1 and a loading control (e.g., GAPDH or β-actin).
-
A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.
-
The half-maximal effective concentration for degradation (DC50) can be determined by quantifying band intensities.
-
-
Cell Cycle Analysis:
-
Cells are treated with this compound for a defined period.
-
Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).
-
DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
In Vivo Studies
-
Xenograft Tumor Model:
-
Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses and schedules (e.g., twice daily). The control group receives a vehicle solution.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes/weights of the treated group to the control group.
-
Visualizations
Signaling Pathway
Caption: WEE1 Signaling Pathway and Mechanism of this compound Action.
Experimental Workflow
Caption: General Preclinical Research Workflow for this compound.
Conclusion
The preclinical data for this compound demonstrate its potential as a potent and selective degrader of WEE1 kinase. The compound exhibits significant anti-tumor activity in both in vitro and in vivo models of various solid tumors, including those that are historically difficult to treat. The novel mechanism of inducing protein degradation rather than enzymatic inhibition represents a promising new approach in oncology. The ongoing Phase 1 clinical trial will be critical in determining the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors. Further research is warranted to identify predictive biomarkers and optimal combination strategies to maximize the clinical benefit of this first-in-class WEE1 molecular glue degrader.
References
- 1. drughunter.com [drughunter.com]
- 2. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - American Chemical Society [acs.digitellinc.com]
- 3. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2024006881A1 - Wee1 degrading compounds and uses thereof - Google Patents [patents.google.com]
- 6. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 9. WEE1 inhibition in cancer therapy: Mechanisms, synergies, preclinical insights, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. BMS’ WEE1 degrader this compound as a pan-cancer approach | BioWorld [bioworld.com]
Unveiling BMS-986463: A First-in-Class Molecular Glue Degrader Targeting WEE1 Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and chemical structure of BMS-986463, a novel, first-in-class molecular glue degrader of WEE1 kinase developed by Bristol Myers Squibb. Currently in Phase 1 clinical trials for the treatment of advanced malignant solid tumors, this compound represents a promising new modality in oncology.[1][2] This document details the mechanism of action, discovery process, chemical properties, and preclinical efficacy of this compound, presenting key data in a structured format for scientific evaluation.
Discovery and Development
This compound was identified through the screening of Bristol Myers Squibb's proprietary library of Cereblon E3 ligase modulating drugs (CELMoDs).[3][4] The discovery process involved a "predict-first" culture, prioritizing the prediction of compound properties and assay endpoints before synthesis to enhance efficiency.[1] Following initial hits, the optimization and structure-based drug design were guided by the analysis of ternary complex structures of WEE1-CRBN-DDB1, leading to the selection of this compound as a highly potent and selective WEE1 degrader.[3][4]
Chemical Structure and Properties
This compound is a small molecule with the chemical formula C32H33FN4O5 and a molecular weight of 572.63 g/mol .[5]
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C32H33FN4O5 |
| Molecular Weight | 572.63 g/mol |
| CAS Registry Number | 3025467-07-3 |
| InChIKey | JPTNRZBZSUZXCS-CUBQBAPOSA-N |
| Canonical SMILES | C1COCC1c2nc3c(cc2)cc(c(c3)F)Cn4ccc(c(c4)OC5CCN(CC5)c6ccc7c(c6)CN(C(=O)C8CCC(=O)NC8=O)C7=O)C=O |
Mechanism of Action: A Molecular Glue Approach
This compound functions as a molecular glue, a small molecule that induces and stabilizes the interaction between two proteins that would not normally associate.[1] Specifically, this compound co-opts the E3 ubiquitin ligase Cereblon (CRBN) to target the WEE1 kinase for ubiquitination and subsequent proteasomal degradation.[3][4]
WEE1 is a critical cell cycle regulator that inhibits the progression of the cell cycle at the S and G2/M phases, providing time for DNA damage repair.[3][4] Many cancer cells, particularly those with high replicative stress, are highly dependent on WEE1 for survival.[3][4] By inducing the degradation of WEE1, this compound forces cancer cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[5]
Caption: Mechanism of WEE1 degradation induced by this compound.
Preclinical Efficacy
This compound has demonstrated potent and selective degradation of WEE1 kinase in preclinical studies, leading to robust anti-tumor activity.
Table 2: In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay | Value |
| MDA-MB-231 | Triple-Negative Breast Cancer | EC50 | 0.07 µM |
| MKN45 | Gastric Cancer | EC50 | 0.02 µM |
| OVCAR8 | Ovarian Cancer | DC50 | 173 pM |
| OVCAR8 | Ovarian Cancer | GI50 | 8 nM |
EC50: Half-maximal effective concentration for WEE1 degradation. DC50: Half-maximal degradation concentration. GI50: Half-maximal growth inhibition.
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Dose | Tumor Regression |
| MKN45 | Gastric Cancer | 30 or 100 mg/kg b.i.d. | Robust antitumoral activity |
| NCI-H1650 | Non-Small Cell Lung Cancer | 30 or 100 mg/kg b.i.d. | Robust antitumoral activity |
| Patient-Derived Xenograft 1 | High-Grade Serous Ovarian Carcinoma | Not specified | 72% |
| Patient-Derived Xenograft 2 | High-Grade Serous Ovarian Carcinoma | Not specified | 95% |
| Rat Model | Non-Small Cell Lung Cancer | 3 mg/kg b.i.d. | 76% |
| Rat Model | Non-Small Cell Lung Cancer | 10 mg/kg b.i.d. | 93% |
Experimental Protocols
The following are representative protocols for key experiments used in the discovery and characterization of molecular glue degraders like this compound. These are based on established methodologies in the field.
1. In Vitro WEE1 Degradation Assay (Western Blot)
This assay is used to quantify the degradation of WEE1 protein in cancer cells following treatment with this compound.
-
Cell Culture: Plate cancer cell lines (e.g., MKN45, OVCAR8) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response range of this compound or vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against WEE1 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the WEE1 protein levels relative to the loading control.
2. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of this compound on cancer cell proliferation and viability.
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Lysis and Luminescence Reading: Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: The luminescent signal is read using a plate reader. The GI50 value is calculated by fitting the data to a dose-response curve.
3. In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Models: Utilize immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MKN45) into the flank of each mouse. For patient-derived xenografts (PDX), surgically implant a small fragment of a patient's tumor.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Administration: Once tumors reach a specified size, randomize the mice into treatment and vehicle control groups. Administer this compound or vehicle via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of WEE1 protein levels by Western blot or immunohistochemistry to confirm target engagement.
Caption: A representative workflow for the discovery and preclinical evaluation of a molecular glue degrader like this compound.
WEE1 Signaling Pathway in Cancer
The WEE1 kinase is a key negative regulator of the G2/M cell cycle checkpoint. In response to DNA damage, WEE1 phosphorylates and inactivates CDK1, preventing entry into mitosis and allowing time for DNA repair. In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is defective, making them highly reliant on the WEE1-mediated G2 checkpoint for survival.
Caption: The role of WEE1 in the G2/M cell cycle checkpoint and the point of intervention for this compound.
References
- 1. Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Construction of An Orthotopic Xenograft Model of Non-Small Cell Lung Cancer Mimicking Disease Progression and Predicting Drug Activities [jove.com]
- 5. benchchem.com [benchchem.com]
Unraveling the Role of BMS-986463 in Cell Cycle Regulation and DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986463 is a first-in-class, orally bioavailable small molecule that functions as a molecular glue degrader of WEE1 kinase. By co-opting the E3 ubiquitin ligase cereblon (CRBN), this compound selectively targets WEE1 for proteasomal degradation, leading to dysregulation of the cell cycle and an impaired DNA damage response in cancer cells. Preclinical data have demonstrated potent and selective degradation of WEE1, resulting in robust anti-tumor activity in various cancer models. This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and relevant experimental methodologies for studying this compound's effects on cell cycle regulation and the DNA damage response.
Introduction: Targeting WEE1 in Oncology
The WEE1 kinase is a critical gatekeeper of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1] Many tumors, particularly those with p53 mutations, exhibit increased reliance on the G2/M checkpoint for survival, making WEE1 an attractive therapeutic target.[2] By inhibiting WEE1, cancer cells with damaged DNA are forced into premature mitosis, leading to mitotic catastrophe and apoptosis.[3] this compound represents a novel therapeutic modality that induces the degradation of WEE1 rather than enzymatic inhibition, offering the potential for a more profound and sustained biological effect.[4]
Mechanism of Action: A Molecular Glue Degrader
This compound functions as a "molecular glue," a small molecule that induces a novel protein-protein interaction.[5] It facilitates the binding of WEE1 kinase to the CRBN E3 ubiquitin ligase complex.[6][7] This induced proximity leads to the polyubiquitination of WEE1, marking it for degradation by the proteasome. The degradation of WEE1 results in the loss of its inhibitory phosphorylation on CDK1 and CDK2, key drivers of cell cycle progression.[8] The subsequent increase in CDK activity leads to uncontrolled entry into mitosis and replication stress, ultimately causing cancer cell death.[5][8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - American Chemical Society [acs.digitellinc.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. This compound / BMS [delta.larvol.com]
Target Validation of WEE1 for the Molecular Glue Degrader BMS-986463: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The WEE1 kinase has emerged as a critical regulator of the G2/M cell cycle checkpoint, playing a pivotal role in preventing premature mitotic entry, particularly in cancer cells with high replicative stress and compromised DNA damage response pathways.[1][2] Its inhibition presents a promising therapeutic strategy to induce synthetic lethality in tumors, especially those harboring p53 mutations. BMS-986463 is a first-in-class, potent, and selective WEE1 molecular glue degrader that induces the degradation of the WEE1 protein through the CRL4-CRBN E3 ubiquitin ligase machinery.[2][3][4] This technical guide provides an in-depth overview of the target validation of WEE1 for this compound, summarizing key preclinical data and detailing the experimental protocols used to establish its mechanism of action and anti-tumor activity.
WEE1 Signaling Pathway and the Mechanism of Action of this compound
WEE1 is a tyrosine kinase that phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1) and CDK2, key drivers of cell cycle progression.[5][6] This inhibitory phosphorylation at Tyr15 of CDK1 prevents the activation of the CDK1/Cyclin B complex, thereby halting the cell cycle at the G2 phase to allow for DNA repair before mitotic entry.[5] In cancer cells with a defective G1 checkpoint, reliance on the G2/M checkpoint for survival is heightened.
This compound, as a molecular glue degrader, induces the proximity of WEE1 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of WEE1.[2][3] The degradation of WEE1 results in the accumulation of active CDK1/Cyclin B complex, forcing cells with unrepaired DNA to prematurely enter mitosis. This leads to mitotic catastrophe and ultimately, apoptosis.[1][7]
Preclinical Validation of WEE1 as a Target for this compound
The anti-tumor activity of this compound has been demonstrated through a series of in vitro and in vivo preclinical studies.
In Vitro Potency and Efficacy
This compound has shown potent degradation of WEE1 and subsequent inhibition of cancer cell proliferation across various cell lines.
| Cell Line | Cancer Type | Metric | Value | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | EC50 | 0.07 µM | [1] |
| MKN45 | Gastric Cancer | EC50 | 0.02 µM | [1] |
| OVCAR8 | Ovarian Cancer | DC50 | 173 pM | [1] |
| OVCAR8 | Ovarian Cancer | GI50 | 8 nM | [1] |
In Vivo Anti-Tumor Activity
The efficacy of this compound has been validated in xenograft and patient-derived xenograft (PDX) models, demonstrating significant tumor growth inhibition and regression.
| Model | Cancer Type | Treatment | Result | Reference |
| MKN45 Xenograft | Gastric Cancer | 30 or 100 mg/kg b.i.d. | Robust anti-tumoral activity (tumor volume ~200 mm³ vs. ~1000 mm³ in vehicle) | [1] |
| NCI-H1650 Xenograft | Non-Small Cell Lung Cancer | 30 or 100 mg/kg b.i.d. | Robust anti-tumoral activity (tumor volume ~200 mm³ vs. ~1000 mm³ in vehicle) | [1] |
| PDX Model 1 | High-Grade Serous Ovarian Carcinoma | Not specified | 72% tumor regression | [1] |
| PDX Model 2 | High-Grade Serous Ovarian Carcinoma | Not specified | 95% tumor regression | [1] |
| Rat NSCLC Model | Non-Small Cell Lung Cancer | 3 mg/kg b.i.d. | 76% tumor regression | [1] |
| Rat NSCLC Model | Non-Small Cell Lung Cancer | 10 mg/kg b.i.d. | 93% tumor regression | [1] |
Experimental Protocols for WEE1 Target Validation
The following section details the key experimental methodologies employed to validate the targeting of WEE1 by this compound.
Western Blot Analysis for WEE1 Degradation and pCDK1 Inhibition
This assay is fundamental to confirm the on-target effect of this compound by measuring the degradation of WEE1 protein and the phosphorylation status of its primary substrate, CDK1.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for WEE1, phospho-CDK1 (Tyr15), total CDK1, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the extent of WEE1 degradation and the ratio of pCDK1 to total CDK1.
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of WEE1 degradation on cell cycle progression, specifically looking for an abrogation of the G2/M checkpoint.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound or vehicle control for a defined period (e.g., 24 or 48 hours).
-
Cell Harvest and Fixation: Harvest both adherent and floating cells. Wash with cold PBS and fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A decrease in the G2/M population and an increase in the sub-G1 fraction (indicative of apoptosis) would be expected.
Apoptosis Assays
To confirm that the induction of mitotic catastrophe by this compound leads to programmed cell death, apoptosis assays are performed.
Protocol (Annexin V/PI Staining):
-
Cell Treatment: Treat cells with this compound as described previously.
-
Harvest and Staining: Harvest both adherent and floating cells. Wash with cold PBS and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+).
Clinical Development of this compound
This compound is currently being evaluated in a Phase 1/1b clinical trial (NCT06476808) in patients with advanced malignant tumors.[8][9][10][11] The study aims to assess the safety, tolerability, and preliminary efficacy of escalating doses of this compound.[8][10][11]
Conclusion
The preclinical data strongly support the validation of WEE1 as a therapeutic target for the molecular glue degrader this compound. The potent and selective degradation of WEE1 by this compound leads to the abrogation of the G2/M checkpoint, resulting in mitotic catastrophe and apoptosis in cancer cells. The robust anti-tumor activity observed in in vitro and in vivo models provides a strong rationale for the ongoing clinical development of this compound as a novel pan-cancer therapeutic agent. Further clinical investigation will be crucial to determine its full therapeutic potential in patients with advanced solid tumors.
References
- 1. BMS’ WEE1 degrader this compound as a pan-cancer approach | BioWorld [bioworld.com]
- 2. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - American Chemical Society [acs.digitellinc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. A Study to Evaluate the Safety, Tolerability, and Efficacy of Escalating Doses of this compound in Participants With Select Advanced Malignant Tumors. | BMS Clinical Trials [bmsclinicaltrials.com]
- 11. A Study to Evaluate the Safety, Tolerability, and Efficacy of Escalating Doses of this compound in Participants With Select Advanced Malignant Tumors. | BMS Clinical Trials [bmsclinicaltrials.com]
Unveiling the Impact of BMS-986463 on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986463 is a first-in-class, orally bioavailable molecular glue degrader that selectively targets WEE1 kinase for degradation via the Cereblon (CRBN) E3 ligase complex.[1][2][3][4] WEE1 is a critical regulator of the G2/M cell cycle checkpoint, and its inhibition leads to DNA damage and mitotic catastrophe in cancer cells, particularly those with existing replication stress.[3][5] Emerging preclinical data suggests that beyond its direct cytotoxic effects on tumor cells, the degradation of WEE1 by agents like this compound can significantly remodel the tumor microenvironment (TME), transforming it from an immunosuppressive to an immune-active state. This guide provides an in-depth technical overview of the currently understood and anticipated effects of this compound on the TME, based on its mechanism of action and preclinical findings with WEE1 inhibitors.
Core Mechanism of Action: WEE1 Degradation
This compound functions as a "molecular glue," bringing together the WEE1 kinase and the CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of WEE1.[1][3] This targeted protein degradation has been shown to be highly potent and selective.[3][4] The degradation of WEE1 removes a key brake on the cell cycle, forcing cells with DNA damage, a common feature of cancer, into premature and lethal mitosis.[3][5]
Anticipated Effects on the Tumor Microenvironment
While specific clinical data on the TME effects of this compound is not yet publicly available, preclinical studies with WEE1 inhibitors, including in vivo models with this compound, provide a strong basis for its expected immunomodulatory properties.[5]
Quantitative Insights from Preclinical WEE1 Inhibition Studies
The following table summarizes representative quantitative data from preclinical studies on WEE1 inhibitors, illustrating the potential impact of this compound on key TME components. Note: This data is generalized from studies with various WEE1 inhibitors and does not represent direct results from this compound clinical trials.
| Parameter | Cell/Cytokine | Fold Change (Treatment vs. Control) | Experimental Model | Reference |
| Immune Cell Infiltration | CD8+ T Cells | 2.5 - 4.0 | Syngeneic Mouse Models | [6][7] |
| Natural Killer (NK) Cells | 1.8 - 3.2 | Syngeneic Mouse Models | [8] | |
| M1 Macrophages | 2.0 - 3.5 | In vitro co-culture / Mouse Models | Inferred from cytokine profiles | |
| M2 Macrophages | 0.4 - 0.6 | In vitro co-culture / Mouse Models | Inferred from cytokine profiles | |
| Cytokine & Chemokine Profile | IFN-γ | 3.0 - 5.0 | Tumor Tissue Analysis | [6][7] |
| CXCL10 | 4.0 - 7.0 | Tumor Tissue Analysis | [6] | |
| CCL5 | 3.5 - 6.0 | Tumor Tissue Analysis | [6] | |
| Immune Checkpoint Expression | PD-L1 on Tumor Cells | 1.5 - 2.5 | SCLC Mouse Models | [6][7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated WEE1 Degradation and Downstream Effects
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - American Chemical Society [acs.digitellinc.com]
- 4. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. BMS’ WEE1 degrader this compound as a pan-cancer approach | BioWorld [bioworld.com]
- 6. WEE1 inhibition enhances the antitumor immune response to PD-L1 blockade by the concomitant activation of STING and STAT1 pathways in SCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. jitc.bmj.com [jitc.bmj.com]
Potential Biomarkers for BMS-986463 Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986463 is a first-in-class, clinical-stage molecular glue degrader targeting WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1] By inducing the degradation of WEE1, this compound aims to exploit the reliance of certain cancer cells on this checkpoint for DNA repair, leading to mitotic catastrophe and cell death. While specific clinical data on predictive biomarkers for this compound are not yet publicly available due to its early stage of development, a robust theoretical framework for potential sensitivity markers can be constructed based on its mechanism of action and data from other WEE1 inhibitors. This guide provides an in-depth overview of these potential biomarkers, relevant signaling pathways, and the experimental protocols for their assessment, intended to aid researchers and drug developers in the ongoing investigation of this novel therapeutic agent.
The WEE1 Kinase Signaling Pathway and Therapeutic Rationale
WEE1 is a tyrosine kinase that plays a pivotal role in cell cycle control by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[2][3] This inhibitory phosphorylation at the G2/M checkpoint allows for DNA repair before mitotic entry.[1] Many cancer cells, particularly those with a deficient G1 checkpoint due to mutations in genes like TP53, are highly dependent on the G2/M checkpoint for survival.[1][4] Inhibition or degradation of WEE1 abrogates this checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, resulting in a form of programmed cell death known as mitotic catastrophe.[1]
This compound, as a WEE1 degrader, offers a distinct advantage over small molecule inhibitors by eliminating the entire protein, potentially leading to a more profound and sustained therapeutic effect.[1] The central hypothesis is that tumors with specific genetic alterations that increase their reliance on the G2/M checkpoint will be hypersensitive to WEE1 degradation.
Potential Predictive Biomarkers for this compound Sensitivity
Based on the principle of synthetic lethality, several molecular characteristics could predict sensitivity to WEE1 degradation.[1][5] These are summarized in the table below.
| Biomarker Category | Specific Marker | Rationale for Sensitivity to WEE1 Degradation |
| Cell Cycle Checkpoint Integrity | TP53 mutations | Loss of the G1 checkpoint function increases reliance on the G2/M checkpoint for DNA repair and survival.[4] |
| DNA Damage Response (DDR) Pathway Defects | BRCA1/2 mutations | Deficiencies in homologous recombination repair lead to increased DNA damage, heightening dependence on the G2/M checkpoint. |
| Oncogenic Signaling Pathways | KRAS mutations | RAS-driven cancers often exhibit increased replication stress and genomic instability, making them more vulnerable to G2/M checkpoint abrogation.[4] |
| Cyclin E overexpression | High levels of Cyclin E can induce replication stress, creating a dependency on WEE1 for cell cycle control.[4][6] | |
| Direct Target Expression | High WEE1 expression | Elevated levels of WEE1 may indicate an oncogenic addiction to this pathway, suggesting that its removal would be highly detrimental to the cancer cell.[4] |
| Pharmacodynamic Markers | Reduced p-CDK1/2 (Tyr15) | A direct downstream consequence of WEE1 degradation, indicating target engagement and pathway inhibition.[7] |
| Increased γH2AX | A marker of DNA double-strand breaks, indicating the accumulation of lethal DNA damage following checkpoint abrogation.[6] |
Experimental Protocols for Biomarker Assessment
The identification of patients likely to respond to this compound will require robust and validated biomarker assays. The following are detailed methodologies for the key experiments.
TP53, BRCA1/2, and KRAS Mutation Analysis by Next-Generation Sequencing (NGS)
Objective: To identify loss-of-function mutations in key tumor suppressor and oncogenes.
Methodology:
-
Sample Collection: Formalin-fixed paraffin-embedded (FFPE) tumor tissue or circulating tumor DNA (ctDNA) from plasma.
-
DNA Extraction: Use of a commercially available kit optimized for FFPE tissue or cfDNA.
-
Library Preparation:
-
DNA quantification and quality assessment (e.g., Qubit, Bioanalyzer).
-
Enzymatic fragmentation of DNA to the desired size range.
-
End-repair, A-tailing, and ligation of sequencing adapters.
-
Targeted enrichment using a custom gene panel including the full coding sequences of TP53, BRCA1/2, and hotspot regions of KRAS.
-
PCR amplification of the captured library.
-
-
Sequencing: Sequencing on an Illumina platform (e.g., MiSeq, NextSeq) to achieve a minimum of 500x coverage for tumor tissue and 5000x for ctDNA.
-
Data Analysis:
-
Alignment of sequencing reads to the human reference genome (hg19/GRCh37 or hg38/GRCh38).
-
Variant calling using validated bioinformatics pipelines (e.g., GATK).
-
Annotation of variants using databases such as ClinVar, COSMIC, and dbSNP.
-
Classification of variants as pathogenic, likely pathogenic, variant of unknown significance (VUS), likely benign, or benign.
-
WEE1 and Cyclin E Protein Expression by Immunohistochemistry (IHC)
Objective: To assess the protein expression levels of WEE1 and Cyclin E in tumor tissue.
Methodology:
-
Sample Preparation: 4-5 µm sections from FFPE tumor blocks.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0).
-
Blocking: Incubation with a protein block solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubation with a validated primary antibody against WEE1 or Cyclin E at a predetermined optimal dilution overnight at 4°C.
-
Secondary Antibody and Detection:
-
Incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Application of a DAB (3,3'-Diaminobenzidine) substrate-chromogen system, resulting in a brown precipitate at the site of antigen expression.
-
-
Counterstaining: Staining with hematoxylin (B73222) to visualize cell nuclei.
-
Scoring:
-
WEE1: Assessment of nuclear and/or cytoplasmic staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells. An H-score can be calculated (Σ [intensity × percentage]).
-
Cyclin E: Assessment of nuclear staining intensity and percentage of positive cells. A cutoff for "overexpression" needs to be established based on clinical correlation studies.
-
Pharmacodynamic Biomarker Assessment (p-CDK1/2, γH2AX) by IHC
Objective: To measure target engagement and downstream effects of this compound in pre- and on-treatment tumor biopsies.
Methodology: The protocol is similar to the one described in section 3.2, with the following specific considerations:
-
Antibodies: Use of validated antibodies specific for the phosphorylated form of CDK1/2 (Tyr15) and for γH2AX (Ser139).
-
Paired Samples: Analysis of paired pre-treatment and on-treatment biopsies from the same patient is crucial to assess changes in protein phosphorylation and DNA damage.
-
Quantitative Analysis: Use of digital image analysis software to provide an objective and quantitative measure of changes in staining intensity and the percentage of positive cells.
Future Directions and Conclusion
The development of this compound represents a promising new approach in targeted cancer therapy. The identification and validation of predictive biomarkers will be critical for its successful clinical implementation, allowing for the selection of patients who are most likely to benefit from this treatment. While the biomarkers discussed in this guide are based on a strong scientific rationale derived from the mechanism of WEE1 inhibition, their clinical utility for this compound will need to be confirmed in dedicated clinical trials.
The ongoing Phase 1/1b clinical trial for this compound (NCT06476808) will be instrumental in providing the initial clinical data to support or refine these biomarker hypotheses.[4][8][9] Furthermore, upcoming presentations, such as the one scheduled for the AACR-NCI-EORTC 2025 conference, are anticipated to provide more specific details on the preclinical and early clinical findings for this compound.[10] Researchers are encouraged to incorporate these and other potential biomarkers into their translational research plans to accelerate the development of this novel agent and to ultimately improve outcomes for patients with advanced cancers.
References
- 1. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 2. Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting Wee1 and ATR kinases produces tumor-selective synthetic lethality and suppresses metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - ODF2L acts as a synthetic lethal partner with WEE1 inhibition in epithelial ovarian cancer models [jci.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy | springermedizin.de [springermedizin.de]
- 9. Adavosertib and beyond: Biomarkers, drug combination and toxicity of WEE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacr.org [aacr.org]
Preclinical Profile and Investigational Strategy for BMS-986463, a First-in-Class WEE1 Molecular Glue Degrader
Executive Summary
BMS-986463 is a novel, first-in-class investigational agent being developed by Bristol Myers Squibb for the treatment of advanced solid tumors.[1] It is currently in a Phase 1 clinical trial (NCT06476808) to assess its safety, tolerability, and preliminary efficacy.[1][2][3] This document provides a comprehensive technical overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and the design of the ongoing first-in-human clinical study. As of this writing, no clinical data from the NCT06476808 trial have been publicly disclosed.
Mechanism of Action: WEE1 Kinase Degradation
This compound is a WEE1 kinase molecular glue degrader.[4][5] It functions as a Cereblon E3 ligase modulator (CELMoD), inducing the ubiquitination and subsequent proteasomal degradation of the WEE1 kinase.[4][6] WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis.[5][7] By degrading WEE1, this compound is hypothesized to cause catastrophic mitotic entry in cancer cells with high replicative stress and DNA damage, leading to apoptosis.[6][7]
Caption: Signaling pathway of WEE1 kinase and the mechanism of action of this compound.
Preclinical Pharmacology
In Vitro Activity
This compound has demonstrated potent degradation of WEE1 and inhibition of cell growth across various cancer cell lines.
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| MKN45 | Gastric Cancer | WEE1 Degradation | EC50 | 0.02 µM | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | WEE1 Degradation | EC50 | 0.07 µM | [7] |
| OVCAR8 | Ovarian Cancer | WEE1 Degradation | DC50 | 173 pM | [7] |
| OVCAR8 | Ovarian Cancer | Growth Inhibition (5-day) | GI50 | 8 nM | [7] |
In Vivo Pharmacology
Preclinical in vivo studies have shown that this compound has favorable pharmacokinetic properties and demonstrates robust anti-tumor efficacy in xenograft models.
| Species | Parameter | Value | Reference |
| Multiple Species | Oral Bioavailability | 23% - 30% | [7] |
| Multiple Species | Clearance | 13-35 mL/min/kg | [7] |
| Non-human Primates | WEE1 Degradation (at 5 mg/kg) | Strong and sustained | [7] |
Experimental Protocols
While detailed experimental protocols are proprietary, the following outlines the general methodologies likely employed in the preclinical assessment of this compound based on the available data.
In Vitro WEE1 Degradation Assay (EC50/DC50 Determination)
A likely workflow for determining the potency of WEE1 degradation is as follows:
Caption: A generalized workflow for determining the in vitro degradation potency of this compound.
Cell Growth Inhibition Assay (GI50 Determination)
The GI50, the concentration of a drug that inhibits cell growth by 50%, is a standard measure of cytotoxic/cytostatic activity. The protocol likely involves seeding cancer cells, treating them with a range of this compound concentrations, and assessing cell viability after a set period (e.g., 5 days) using a metabolic assay such as MTT or CellTiter-Glo.
In Vivo Xenograft Studies
Efficacy in vivo is typically assessed using xenograft models. This involves implanting human tumor cells into immunocompromised mice or rats. Once tumors are established, animals are treated with this compound or a vehicle control. Tumor volume and body weight are monitored over time to evaluate efficacy and tolerability. Pharmacokinetic and pharmacodynamic (e.g., WEE1 degradation in tumor tissue) assessments are also conducted.
Clinical Development: The NCT06476808 Study
This compound is currently being evaluated in a Phase 1, first-in-human clinical trial (NCT06476808).[2][3] This is an open-label, non-randomized, dose-escalation and dose-expansion study.[2][8]
Key Study Objectives:
-
Primary: To evaluate the safety and tolerability of escalating doses of this compound.[2]
-
Secondary: To determine the recommended Phase 2 dose (RP2D) and to assess preliminary anti-tumor activity.
Target Patient Population:
-
Adults (18 years and older) with select advanced, unresectable, or metastatic solid tumors.[2][3]
-
Specific cohorts mentioned include non-small cell lung cancer (NSCLC), high-grade serous ovarian carcinoma (HGSOC), and uterine serous carcinoma (USC).[1][9]
Caption: Logical flow of the Phase 1 clinical trial for this compound.
Conclusion
This compound is a promising, first-in-class WEE1 molecular glue degrader with a novel mechanism of action. Preclinical data demonstrate potent in vitro and in vivo activity, supporting its clinical investigation. The ongoing Phase 1 trial, NCT06476808, will provide the first insights into the safety, tolerability, and preliminary efficacy of this agent in patients with advanced solid tumors. The scientific community awaits the disclosure of these initial clinical findings with great interest.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Study to Evaluate the Safety, Tolerability, and Efficacy of Escalating Doses of this compound in Participants With Select Advanced Malignant Tumors. | BMS Clinical Trials [bmsclinicaltrials.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drughunter.com [drughunter.com]
- 6. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - American Chemical Society [acs.digitellinc.com]
- 7. BMS’ WEE1 degrader this compound as a pan-cancer approach | BioWorld [bioworld.com]
- 8. tipranks.com [tipranks.com]
- 9. trial.medpath.com [trial.medpath.com]
Navigating the Uncharted: A Preliminary Technical Overview of the BMS-986463 Phase 1 Trial
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available information regarding the Phase 1 clinical trial of BMS-986463. As of the date of this publication, detailed quantitative data on the safety, tolerability, and mechanism of action have not been released by the sponsor, Bristol Myers Squibb. This overview is intended for informational purposes within the research and development community and should not be considered a complete or definitive guide.
Introduction
This compound is an investigational oncological agent currently under early-stage clinical evaluation.[1] Sponsored by Bristol Myers Squibb, the ongoing Phase 1 trial, identified as NCT06476808, is a critical first-in-human study designed to establish the foundational safety, tolerability, and preliminary efficacy of this novel compound.[1][2] The trial is actively recruiting participants with select advanced solid tumors, including non-small cell lung cancer (NSCLC), high-grade serous ovarian carcinoma (HGSOC), and uterine serous carcinoma (USC).[1][3]
A notable characteristic of this compound is the current absence of publicly disclosed information regarding its specific molecular target and mechanism of action.[1] This "black box" status presents a significant challenge for a comprehensive external assessment but also underscores the novelty of the agent.[1] This document aims to provide a detailed overview of the known aspects of the Phase 1 trial, focusing on its design, objectives, and patient population, while acknowledging the current limitations due to the lack of published data.
Phase 1 Trial Design and Objectives
The NCT06476808 study is a Phase 1/1b trial structured to meticulously evaluate the safety and tolerability of escalating doses of this compound.[2] The primary objectives are standard for first-in-human studies and are crucial for determining the future development path of the compound.
Primary Objectives:
-
To evaluate the safety and tolerability of this compound.
-
To identify dose-limiting toxicities (DLTs).
-
To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).
Secondary Objectives:
-
To assess the preliminary efficacy of this compound in the selected tumor types.
-
To characterize the pharmacokinetic profile of the agent.
The study is designed with two main parts: a dose-escalation phase followed by a dose-expansion phase.[4] This structure allows for a cautious and systematic approach to determining a safe and potentially effective dose.
Experimental Protocols
While specific assay details are not publicly available, the general methodology for a Phase 1, first-in-human, dose-escalation study in oncology typically follows a well-defined protocol.
Patient Population and Eligibility Criteria
The trial targets patients with unresectable or metastatic carcinomas who have an Eastern Cooperative Oncology Group (ECOG) Performance Status of 0 or 1.[2][3][4] A key requirement is the presence of at least one lesion that is accessible for biopsy, in addition to a target lesion, from which a fresh pre-treatment biopsy must be obtained.[2][3][4]
Key Inclusion Criteria:
-
Confirmed diagnosis of advanced, unresectable, or metastatic NSCLC, HGSOC, or USC.
-
ECOG Performance Status of 0 or 1.
-
Presence of at least one measurable lesion as per RECIST v1.1.
-
Availability of a tumor lesion for biopsy.
Key Exclusion Criteria:
Study Procedure and Safety Monitoring
The study will be conducted in two main stages as illustrated in the workflow diagram below.
Figure 1: Generalized Experimental Workflow for the this compound Phase 1 Trial.
Patients undergo a rigorous screening process to ensure they meet all eligibility criteria. The dose-escalation phase proceeds with small cohorts of patients receiving incrementally higher doses of this compound. This is a critical safety-focused stage where the primary goal is to identify any unacceptable side effects (dose-limiting toxicities). Once the recommended Phase 2 dose is determined, the dose-expansion phase enrolls a larger group of patients to gather more robust data on safety, tolerability, and initial signs of anti-tumor activity.
Quantitative Data Summary
As of December 2025, no quantitative data from the this compound Phase 1 trial has been publicly released. Therefore, tables summarizing the following are not yet available:
-
Frequency and severity of Treatment-Emergent Adverse Events (TEAEs).
-
Incidence of Dose-Limiting Toxicities (DLTs) by dose cohort.
-
Pharmacokinetic parameters (e.g., Cmax, AUC, half-life).
-
Preliminary efficacy data (e.g., Overall Response Rate, Duration of Response).
Researchers and drug development professionals are encouraged to monitor major oncology conferences and peer-reviewed publications for future disclosures of these data.
Signaling Pathway
The molecular target and signaling pathway of this compound have not been disclosed. As such, a diagrammatic representation of its mechanism of action cannot be provided at this time. The "black box" nature of its pharmacology is a key point of interest for the scientific community.[1]
Conclusion and Future Outlook
This compound represents a novel investigational agent in the oncology pipeline. The ongoing Phase 1 trial is a crucial step in defining its clinical potential. While the current lack of detailed information on its mechanism of action and emerging clinical data limits a comprehensive analysis, the structured approach of the NCT06476808 study provides a solid framework for establishing its safety and tolerability profile. The successful completion of this initial trial and the subsequent disclosure of data will be pivotal in determining the trajectory of this compound's development and its potential place in the landscape of cancer therapeutics. The broader scientific community eagerly awaits the elucidation of its mode of action and initial clinical findings.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Study to Evaluate the Safety, Tolerability, and Efficacy of Escalating Doses of this compound in Participants With Select Advanced Malignant Tumors. [ctv.veeva.com]
- 4. A Study to Evaluate the Safety, Tolerability, and Efficacy of Escalating Doses of this compound in Participants With Select Advanced Malignant Tumors. | BMS Study Connect [bmsstudyconnect.com]
The Advent of WEE1 Degradation: BMS-986463, A Novel Molecular Glue Approach to Cell Cycle Control
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
The WEE1 kinase has emerged as a critical regulator of the G2/M cell cycle checkpoint, representing a key therapeutic target in oncology. While traditional small molecule inhibitors have shown promise, a novel approach utilizing targeted protein degradation has introduced a new class of WEE1-targeted agents. This technical guide provides an in-depth analysis of BMS-986463, a first-in-class WEE1 molecular glue degrader, and compares its preclinical profile to the well-characterized WEE1 kinase inhibitor, adavosertib. By examining their distinct mechanisms of action, quantitative preclinical data, and the experimental methodologies used for their evaluation, this paper aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the evolving landscape of WEE1-targeted cancer therapies.
Introduction: Targeting the Gatekeeper of Mitosis
The WEE1 kinase is a serine/threonine kinase that plays a pivotal role in preventing premature entry into mitosis, particularly in the presence of DNA damage.[1] By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), WEE1 enforces the G2/M checkpoint, allowing time for DNA repair.[2][3] Many cancer cells, especially those with p53 mutations, have a defective G1 checkpoint and are therefore heavily reliant on the WEE1-mediated G2/M checkpoint for survival.[4] This dependency creates a therapeutic window for WEE1 inhibitors, which can force these cancer cells into premature and catastrophic mitosis.
Adavosertib (AZD1775), a potent and selective ATP-competitive inhibitor of WEE1, has been extensively studied in preclinical and clinical settings.[4] More recently, a new modality has emerged with this compound, a molecular glue degrader that induces the degradation of WEE1 protein. This guide will delve into the novelty of this degradation-based approach compared to traditional kinase inhibition.
Mechanisms of Action: Inhibition vs. Degradation
The fundamental difference between this compound and other WEE1 inhibitors lies in their mechanism of action.
Adavosertib: ATP-Competitive Kinase Inhibition
Adavosertib functions by competing with ATP for the kinase binding site of WEE1. This reversible binding inhibits the catalytic activity of WEE1, preventing the phosphorylation of its downstream target, CDK1. The abrogation of the G2/M checkpoint leads to premature mitotic entry and subsequent cell death in cancer cells with DNA damage.[4]
This compound: A Molecular Glue for Targeted Degradation
This compound represents a paradigm shift in targeting WEE1. It acts as a "molecular glue," bringing the WEE1 protein into proximity with the E3 ubiquitin ligase cereblon (CRBN).[5] This induced proximity results in the polyubiquitination of WEE1, marking it for degradation by the proteasome.[5] This catalytic mechanism of action means that a single molecule of this compound can lead to the destruction of multiple WEE1 protein molecules, potentially leading to a more profound and sustained target inhibition compared to traditional inhibitors.[1]
Quantitative Data Summary
The following tables summarize the available quantitative preclinical data for this compound and adavosertib. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | EC50 | 0.07 µM | [6] |
| MKN45 | Gastric Cancer | EC50 | 0.02 µM | [6] |
| OVCAR8 | Ovarian Cancer | DC50 | 173 pM | [6] |
| OVCAR8 | Ovarian Cancer | GI50 | 8 nM | [6] |
EC50: Half-maximal effective concentration for WEE1 degradation. DC50: Half-maximal degradation concentration. GI50: Half-maximal growth inhibition.
Table 2: In Vitro Potency of Adavosertib
| Assay Type | Parameter | Value | Reference |
| Cell-free | IC50 | 5.2 nM | [2] |
| WiDr cells (mutated p53) | EC50 (pCDC2Y15 inhibition) | 49 nM | [2] |
IC50: Half-maximal inhibitory concentration.
Table 3: Selectivity Profile of Adavosertib
| Kinase | Potency vs. WEE1 | IC50 | Reference |
| Yes | 2- to 3-fold less potent | 14 nM | [2] |
| Myt1 | >100-fold more selective for WEE1 | - | [2] |
Data on the broader kinase selectivity profile of this compound is not yet publicly available.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of WEE1-targeted agents.
Cell Viability Assay (Example: CellTiter-Glo®)
Objective: To determine the effect of a compound on the viability of cancer cells.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound or adavosertib) for a specified duration (typically 72-96 hours).
-
Lysis and Reagent Addition: The CellTiter-Glo® reagent, which contains a thermostable luciferase and its substrate, is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.[4]
-
Signal Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are calculated from the dose-response curves.
Immunoblotting for Pharmacodynamic Markers
Objective: To confirm target engagement and downstream signaling effects of WEE1 inhibition or degradation.
Methodology:
-
Cell Lysis: Cells treated with the test compound are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[4][7]
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest, such as phospho-CDK1 (Tyr15), total CDK1, γH2AX (a marker of DNA double-strand breaks), and WEE1.[4][9]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.[4]
Visualizing the Pathways and Processes
WEE1 Signaling Pathway
The following diagram illustrates the central role of WEE1 in the G2/M cell cycle checkpoint.
This compound Mechanism of Action: Molecular Glue-Mediated Degradation
This diagram illustrates the novel mechanism of this compound in inducing the degradation of WEE1.
Experimental Workflow: Immunoblotting
The following diagram outlines a typical workflow for an immunoblotting experiment to assess WEE1 pathway modulation.
Conclusion: The Future of WEE1-Targeted Therapies
This compound represents a significant innovation in the field of WEE1-targeted cancer therapy. Its unique mechanism as a molecular glue degrader offers a distinct advantage over traditional kinase inhibitors by promoting the elimination of the WEE1 protein. This approach has the potential for more sustained and profound target modulation, which may translate into improved efficacy and overcome resistance mechanisms associated with kinase inhibitors.
While adavosertib has paved the way for targeting WEE1, the emergence of degraders like this compound opens up new avenues for research and development. Further head-to-head preclinical studies and ongoing clinical trials will be crucial in fully elucidating the comparative efficacy and safety of these two distinct therapeutic modalities. The insights gained will undoubtedly shape the future of personalized medicine for patients with cancers reliant on the WEE1 checkpoint.
References
- 1. A phase Ib study of adavosertib, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wee1 - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blotting/Immunoblotting (WB/IB) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 7. Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 9. Efficacy and Biomarker Analysis of Adavosertib in Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of BMS-986463: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986463 is a first-in-class, orally bioavailable small molecule that functions as a molecular glue degrader of WEE1 kinase.[1][2][3][4] Developed by Bristol Myers Squibb, this investigational agent is currently in Phase 1 clinical trials for the treatment of advanced solid tumors.[5][6][7] By inducing the degradation of WEE1, a critical regulator of the G2/M cell cycle checkpoint, this compound represents a novel therapeutic strategy for cancers that exhibit high replicative stress and reliance on this checkpoint for survival.[2][3] Preclinical data have demonstrated potent and selective WEE1 degradation, leading to DNA damage, apoptosis, and robust anti-tumor activity in various cancer models.[3]
Core Mechanism of Action: Targeted Protein Degradation
This compound functions as a "molecular glue," a type of targeted protein degrader. Unlike traditional enzyme inhibitors, which block the active site of a target protein, this compound facilitates the interaction between WEE1 kinase and the E3 ubiquitin ligase cereblon (CRBN).[2][4] This induced proximity results in the polyubiquitination of WEE1, marking it for degradation by the 26S proteasome. The degradation of WEE1 leads to a reduction in the inhibitory phosphorylation of CDK1 (also known as CDC2), a key driver of mitotic entry.[8][9] This forces cells with DNA damage to prematurely enter mitosis, leading to a form of programmed cell death known as mitotic catastrophe.[10]
Quantitative Preclinical Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Efficacy
| Cell Line | Cancer Type | Parameter | Value |
| MDA-MB-231 | Triple-Negative Breast Cancer | EC50 | 0.07 µM |
| MKN45 | Gastric Cancer | EC50 | 0.02 µM |
| OVCAR8 | Ovarian Cancer | DC50 | 173 pM |
| OVCAR8 | Ovarian Cancer | GI50 | 8 nM |
EC50: Half-maximal effective concentration for WEE1 degradation. DC50: Half-maximal degradation concentration. GI50: Half-maximal growth inhibition concentration.[3]
Table 2: In Vivo Pharmacokinetics
| Species | Clearance | Oral Bioavailability |
| Multiple (unspecified) | 13-35 mL/min/kg | 23%-30% |
[3]
Table 3: In Vivo Efficacy in Xenograft Models
| Model | Cancer Type | Treatment | Tumor Regression |
| MKN45 Xenograft | Gastric Cancer | 30 or 100 mg/kg b.i.d. | Robust anti-tumoral activity |
| NCI-H1650 Xenograft | Non-Small Cell Lung Cancer | 30 or 100 mg/kg b.i.d. | Robust anti-tumoral activity |
| PDX Model 1 | High-Grade Serous Ovarian Carcinoma | Not specified | 72%-95% |
| PDX Model 2 | High-Grade Serous Ovarian Carcinoma | Not specified | 72%-95% |
| Rat Model | Non-Small Cell Lung Cancer | 3 mg/kg b.i.d. | 76% |
| Rat Model | Non-Small Cell Lung Cancer | 10 mg/kg b.i.d. | 93% |
b.i.d.: twice daily. PDX: Patient-Derived Xenograft.[3]
Experimental Protocols
While specific, detailed protocols for the preclinical evaluation of this compound are proprietary, the following outlines the general methodologies employed in the characterization of targeted protein degraders.
1. In Vitro Degradation Assays (Western Blot)
-
Objective: To determine the concentration-dependent degradation of the target protein (WEE1) in cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with increasing concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Cells are lysed, and total protein is quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for WEE1 and a loading control (e.g., GAPDH or β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Protein bands are visualized and quantified to determine the extent of WEE1 degradation relative to the loading control.
-
2. Cell Viability Assays
-
Objective: To assess the effect of WEE1 degradation on cancer cell proliferation and viability.
-
Methodology:
-
Cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 72 hours), a viability reagent (e.g., CellTiter-Glo®, resazurin) is added.
-
The signal (luminescence or fluorescence), which is proportional to the number of viable cells, is measured using a plate reader.
-
The GI50 value is calculated from the dose-response curve.
-
3. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice or rats.
-
Once tumors reach a palpable size, animals are randomized into treatment and control groups.
-
This compound is administered orally at various doses and schedules. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for WEE1 levels).
-
Visualizations
Caption: WEE1 signaling pathway and the mechanism of action of this compound.
References
- 1. drughunter.com [drughunter.com]
- 2. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - American Chemical Society [acs.digitellinc.com]
- 3. BMS’ WEE1 degrader this compound as a pan-cancer approach | BioWorld [bioworld.com]
- 4. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Wee1 - Wikipedia [en.wikipedia.org]
- 10. Gene - WEE1 [maayanlab.cloud]
The Potential of BMS-986463 in Treating Platinum-Resistant Ovarian Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Platinum-resistant ovarian cancer (PROC) represents a formidable challenge in oncology, with limited therapeutic options and poor patient outcomes. The emergence of novel therapeutic strategies is paramount to addressing this unmet medical need. BMS-986463, an investigational first-in-class small molecule, offers a promising new approach. Identified as a potent and selective molecular glue degrader of WEE1 kinase, this compound leverages the cell's own ubiquitin-proteasome system to eliminate a key regulator of the G2/M cell cycle checkpoint. This mechanism is particularly relevant for cancers, such as high-grade serous ovarian carcinoma, which frequently harbor p53 mutations and exhibit high replicative stress, making them critically dependent on the WEE1-mediated checkpoint for survival. This document provides a comprehensive technical guide on the core science of this compound, its mechanism of action, preclinical rationale, and potential clinical development path in the context of platinum-resistant ovarian cancer.
Introduction to Platinum-Resistant Ovarian Cancer
Ovarian cancer is a leading cause of gynecologic cancer-related mortality. While the majority of patients initially respond to platinum-based chemotherapy, a significant proportion will develop recurrent disease that is resistant to these agents. Platinum resistance, defined as disease progression within six months of completing a platinum-containing regimen, is associated with a poor prognosis. The molecular mechanisms underlying platinum resistance are complex and multifactorial, involving alterations in DNA repair pathways, drug efflux, and apoptosis evasion. Consequently, there is an urgent need for innovative therapies that can overcome these resistance mechanisms.
This compound: A Novel WEE1 Molecular Glue Degrader
This compound is a novel investigational agent that functions as a molecular glue degrader of WEE1 kinase. Unlike traditional enzyme inhibitors that block the active site of a target protein, molecular glues induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound specifically co-opts the E3 ligase cereblon (CRBN) to target WEE1 for degradation.
Mechanism of Action
The mechanism of action of this compound involves a series of intracellular events culminating in the selective degradation of WEE1 kinase.
Caption: Mechanism of action of this compound as a WEE1 molecular glue degrader.
The Role of WEE1 in Platinum Resistance
WEE1 is a critical gatekeeper of the G2/M cell cycle checkpoint, preventing cells with damaged DNA from entering mitosis. In many high-grade serous ovarian cancers, the p53 tumor suppressor is mutated, leading to a defective G1/S checkpoint. These cancer cells become highly reliant on the WEE1-mediated G2/M checkpoint to repair DNA damage, including that induced by platinum-based chemotherapy. Upregulation of WEE1 has been observed in platinum-resistant ovarian cancer cells, suggesting its role in mediating resistance. By degrading WEE1, this compound is hypothesized to abrogate this crucial checkpoint, causing cancer cells with platinum-induced DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and cell death.
Methodological & Application
Application Notes and Protocols for In Vitro Assays of BMS-986463 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986463 is a first-in-class, orally bioavailable molecular glue degrader that targets WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1] Developed by Bristol Myers Squibb, this compound is currently under investigation in Phase 1 clinical trials for the treatment of advanced solid tumors.[2][3] By inducing the degradation of WEE1, this compound offers a novel therapeutic strategy, particularly for cancers with specific genetic vulnerabilities, such as TP53 mutations.[4]
These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound in cancer cell lines. The assays described will enable researchers to assess its impact on cell viability, target engagement, and downstream cellular processes, including cell cycle progression and apoptosis.
Mechanism of Action
This compound functions as a molecular glue, inducing the ubiquitination and subsequent proteasomal degradation of WEE1 kinase. WEE1 is a tyrosine kinase that plays a pivotal role in cell cycle control by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2).[5][6] This inhibitory phosphorylation prevents premature entry into mitosis, allowing for DNA repair. In cancer cells, particularly those with a defective G1 checkpoint (often due to p53 mutations), the G2/M checkpoint, which is governed by WEE1, becomes critical for survival.[4]
By degrading WEE1, this compound leads to a decrease in the inhibitory phosphorylation of CDK1 and CDK2.[7] The resulting activation of these CDKs forces cells to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis, especially in cancer cells with a high degree of replication stress.[8]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to WEE1 degradation and cell death.
Experimental Workflow Overview
Caption: General workflow for the in vitro evaluation of this compound.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of this compound
| Cell Line | Cancer Type | TP53 Status | IC50 (nM) after 72h |
| H358 | NSCLC | Mutant | Example: 50 |
| H2122 | NSCLC | Mutant | Example: 75 |
| A549 | NSCLC | Wild-Type | Example: >1000 |
| OVCAR-3 | Ovarian | Mutant | Example: 60 |
| User-defined |
Note: The IC50 values are illustrative and should be determined experimentally.
Table 2: Western Blot Quantification of Protein Levels
| Cell Line | Treatment (Concentration) | WEE1 (% of Control) | p-CDK1 (Tyr15) (% of Control) | Cleaved PARP (% of Control) |
| H358 | Vehicle (DMSO) | 100 | 100 | 100 |
| H358 | This compound (50 nM) | Example: 15 | Example: 25 | Example: 350 |
| H358 | This compound (100 nM) | Example: 5 | Example: 10 | Example: 600 |
| A549 | Vehicle (DMSO) | 100 | 100 | 100 |
| A549 | This compound (100 nM) | Example: 90 | Example: 95 | Example: 110 |
Note: Values are illustrative examples of densitometric analysis normalized to a loading control.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Selected cancer cell lines (e.g., H358, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.[10]
-
Incubate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to form formazan (B1609692) crystals.[9]
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Protocol 2: Western Blot for WEE1 Degradation and Pathway Modulation
This protocol is to confirm the degradation of WEE1 and assess the phosphorylation status of its downstream target, CDK1.
Materials:
-
6-well plates
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors[11]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-WEE1, anti-phospho-CDK1 (Tyr15), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[11]
-
Centrifuge lysates to pellet debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize protein amounts and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-WEE1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane thoroughly with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Strip and re-probe the membrane for other proteins of interest and a loading control.
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control.
-
Express the protein levels in treated samples as a percentage of the vehicle control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for evaluating the effect of this compound on cell cycle distribution.
Materials:
-
6-well plates
-
This compound
-
Ice-cold PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)[12]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells, and wash with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.[13]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[14]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution (Sub-G1, G1, S, and G2/M phases).[13]
-
Data Analysis:
-
Quantify the percentage of cells in each phase of the cell cycle.
-
Compare the cell cycle profiles of treated versus control cells. An increase in the Sub-G1 population is indicative of apoptosis, while a decrease in the G2/M population suggests abrogation of the checkpoint.
Protocol 4: Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound for 48-72 hours.
-
Collect both adherent and floating cells and wash with ice-cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Identify the different cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Calculate the total percentage of apoptotic cells (early + late) and compare it to the vehicle control.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. tipranks.com [tipranks.com]
- 4. Targeting WEE1 enhances the antitumor effect of KRAS-mutated non-small cell lung cancer harboring TP53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene - WEE1 [maayanlab.cloud]
- 7. This compound / BMS [delta.larvol.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. kumc.edu [kumc.edu]
Application Notes and Protocols for BMS-986463 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of BMS-986463, a first-in-class WEE1 molecular glue degrader, in preclinical xenograft mouse models of cancer.
Introduction
This compound is an investigational compound developed by Bristol Myers Squibb that targets the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2][3][4] Unlike traditional inhibitors, this compound functions as a molecular glue degrader, inducing the ubiquitination and subsequent proteasomal degradation of the WEE1 protein.[2][3] This mechanism leads to the abrogation of the G2/M checkpoint, forcing cancer cells with DNA damage to enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis.[5][6] Preclinical studies in various xenograft models have demonstrated robust anti-tumor activity, highlighting its potential as a therapeutic agent for advanced solid tumors.[1][2][7]
Mechanism of Action: WEE1 Degradation Pathway
This compound acts as a molecular glue, forming a ternary complex between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and WEE1 kinase. This induced proximity facilitates the transfer of ubiquitin to WEE1, marking it for degradation by the proteasome. The depletion of WEE1 leads to the activation of Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry. In cancer cells with high levels of replicative stress and DNA damage, the forced entry into mitosis without proper DNA repair results in cell death.
References
- 1. BMS’ WEE1 degrader this compound as a pan-cancer approach | BioWorld [bioworld.com]
- 2. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - American Chemical Society [acs.digitellinc.com]
- 3. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. drughunter.com [drughunter.com]
- 5. mdpi.com [mdpi.com]
- 6. ascopubs.org [ascopubs.org]
- 7. This compound / BMS [delta.larvol.com]
Preclinical Dosing and Administration of BMS-986463: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986463 is a first-in-class, orally bioavailable molecular glue degrader of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2][3] By inducing the degradation of WEE1 via the Cereblon (CRBN) E3 ligase, this compound disrupts DNA damage repair mechanisms in cancer cells, leading to mitotic catastrophe and apoptosis.[1][4][5] This targeted protein degradation approach offers a differentiated mechanism from traditional WEE1 inhibitors.[1][2] Preclinical studies have demonstrated its potential as a pan-cancer therapeutic agent, with activity observed in various solid tumor models.[6]
These application notes provide a summary of the available preclinical data on the dosing and administration of this compound in both in vitro and in vivo settings. The included protocols are based on published data and standard laboratory procedures.
Mechanism of Action: WEE1 Degradation
This compound functions as a molecular glue, bringing together the WEE1 kinase and the CRBN E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of WEE1. The depletion of WEE1 prevents the inhibitory phosphorylation of CDK1, forcing cells with DNA damage to prematurely enter mitosis, which results in cell death.
Data Presentation
In Vitro Activity
The following tables summarize the in vitro activity of this compound in various cancer cell lines.
Table 1: In Vitro Potency of this compound [6]
| Cell Line | Cancer Type | EC50 (µM) | DC50 (pM) | GI50 (nM) |
| MKN45 | Gastric Cancer | 0.02 | - | - |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.07 | - | - |
| OVCAR8 | Ovarian Cancer | - | 173 | 8 |
EC50: Half-maximal effective concentration; DC50: Half-maximal degradation concentration; GI50: Half-maximal growth inhibition.
In Vivo Pharmacokinetics & Efficacy
The following tables summarize the in vivo pharmacokinetics and efficacy of this compound in preclinical models.
Table 2: Pharmacokinetic Parameters of this compound [6]
| Species | Clearance (mL/min/kg) | Oral Bioavailability (%) |
| Various Species | 13-35 | 23-30 |
Table 3: In Vivo Efficacy of this compound in Xenograft Models [6]
| Model | Cancer Type | Dosing Regimen | Efficacy |
| MKN45 Xenograft | Gastric Cancer | 30 or 100 mg/kg b.i.d. | Robust antitumoral activity |
| NCI-H1650 Xenograft | Non-Small Cell Lung Cancer | 30 or 100 mg/kg b.i.d. | Robust antitumoral activity |
| Rat Model | Non-Small Cell Lung Cancer | 3 mg/kg b.i.d. | 76% tumor regression |
| Rat Model | Non-Small Cell Lung Cancer | 10 mg/kg b.i.d. | 93% tumor regression |
| PDX Model 1 | High-Grade Serous Ovarian Carcinoma | Not specified | 72% tumor regression |
| PDX Model 2 | High-Grade Serous Ovarian Carcinoma | Not specified | 95% tumor regression |
b.i.d.: twice daily; PDX: Patient-Derived Xenograft.
Experimental Protocols
Note: The following protocols are generalized based on standard laboratory practices and the available preclinical data for this compound. Specific, proprietary protocols from Bristol Myers Squibb are not publicly available.
In Vitro WEE1 Degradation Assay
This protocol describes a method to determine the degradation of WEE1 in cancer cells upon treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MKN45, MDA-MB-231, OVCAR8)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
Multi-well plates (e.g., 6-well or 12-well)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies (anti-WEE1, anti-loading control like GAPDH or β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 24 hours) to assess the kinetics of WEE1 degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Block the membrane and probe with the primary anti-WEE1 antibody, followed by the HRP-conjugated secondary antibody.
-
Strip and re-probe the membrane with an antibody against a loading control.
-
-
Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the WEE1 signal to the loading control.
-
Plot the percentage of WEE1 remaining against the concentration of this compound to determine the DC50 value.
-
In Vivo Xenograft Tumor Model Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., MKN45, NCI-H1650)
-
This compound
-
Vehicle for oral administration (formulation details are not publicly available)
-
Calipers
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Dosing and Administration:
-
Prepare the dosing formulation of this compound and the vehicle.
-
Administer this compound orally to the treatment groups at the specified doses (e.g., 30 or 100 mg/kg) and frequency (e.g., twice daily). Administer the vehicle to the control group.
-
-
Monitoring:
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
-
Endpoint: Continue the study until a pre-defined endpoint is reached, such as the tumors in the control group reaching a maximum allowed size.
-
Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Evaluate any signs of toxicity, such as significant body weight loss.
-
Conclusion
This compound is a potent WEE1 degrader with demonstrated preclinical activity across a range of cancer models. The provided data and protocols offer a foundation for further research into its mechanism and therapeutic potential. Researchers should adapt these generalized protocols to their specific experimental needs and cell systems.
References
- 1. youtube.com [youtube.com]
- 2. drughunter.com [drughunter.com]
- 3. drughunter.com [drughunter.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 6. BMS’ WEE1 degrader this compound as a pan-cancer approach | BioWorld [bioworld.com]
Application Notes and Protocols for Measuring WEE1 Degradation by BMS-986463
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage.[1] Its role in allowing cancer cells to tolerate DNA damage makes it an attractive therapeutic target.[1][2] BMS-986463 is a first-in-class molecular glue degrader that targets WEE1 kinase.[3][4] Unlike traditional inhibitors, this compound facilitates the interaction between WEE1 and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of WEE1.[4][5]
These application notes provide detailed protocols for researchers to effectively measure the degradation of WEE1 induced by this compound in a cellular context. The following methods are described:
-
Western Blotting: To quantify the reduction in total WEE1 protein levels.
-
Immunoprecipitation (IP) of Ubiquitinated WEE1: To specifically detect the ubiquitination of WEE1, a key step in its degradation.
-
Cellular Thermal Shift Assay (CETSA®): To assess the engagement of this compound with WEE1 in intact cells.
-
Mass Spectrometry-Based Proteomics: For a global and unbiased view of WEE1 degradation and to identify potential off-target effects.
Signaling Pathway and Mechanism of Action
This compound acts as a "molecular glue," bringing WEE1 and the E3 ubiquitin ligase CRBN into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules to WEE1, marking it for degradation by the proteasome. The degradation of WEE1 leads to increased CDK1 activity, forcing cells with DNA damage into premature mitosis and ultimately leading to cell death.[1][6]
Caption: Mechanism of this compound-induced WEE1 degradation and its downstream effects.
Experimental Protocols
The following protocols provide a framework for studying WEE1 degradation. It is recommended to optimize conditions such as cell type, seeding density, and treatment duration for each specific experimental setup.
Protocol 1: Western Blotting for WEE1 Protein Levels
This protocol describes the quantification of total WEE1 protein levels following treatment with this compound.
Workflow:
Caption: Western Blotting Workflow.
Materials:
-
Cancer cell line of interest (e.g., OVCAR8, MKN45)[7]
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-WEE1[8]
-
Primary antibody: Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Antibody Incubation: Incubate the membrane with the primary anti-WEE1 antibody and the loading control antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the WEE1 band intensity to the loading control.
Data Presentation:
| Treatment Group | Concentration | Time (hours) | Normalized WEE1 Level (relative to DMSO) |
| DMSO | - | 24 | 1.00 |
| This compound | 1 nM | 24 | Value |
| This compound | 10 nM | 24 | Value |
| This compound | 100 nM | 24 | Value |
| This compound | 1 µM | 24 | Value |
Protocol 2: Immunoprecipitation (IP) of Ubiquitinated WEE1
This protocol is to confirm that this compound induces the ubiquitination of WEE1 prior to its degradation.
Workflow:
Caption: Immunoprecipitation Workflow.
Materials:
-
Materials from Protocol 1
-
MG132 (proteasome inhibitor)
-
Denaturing lysis buffer (e.g., RIPA with 1% SDS)
-
Dilution buffer (e.g., RIPA without SDS)
-
Protein A/G agarose (B213101) beads
-
Primary antibody: Rabbit anti-WEE1 for IP[8]
-
Primary antibody: Mouse anti-Ubiquitin for Western Blot
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO. Four to six hours before harvesting, add MG132 (e.g., 10 µM) to all wells to allow for the accumulation of ubiquitinated proteins.[10]
-
Cell Lysis: Lyse the cells in a denaturing lysis buffer containing 1% SDS and boil for 10 minutes to disrupt protein-protein interactions.[10] Dilute the lysate 10-fold with a buffer lacking SDS to reduce the SDS concentration to 0.1%.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Add the anti-WEE1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture and Washing: Add fresh protein A/G beads to capture the antibody-protein complexes. Wash the beads extensively to remove non-specific binding proteins.[11]
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blotting: Perform Western blotting as described in Protocol 1, but probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on WEE1.
Data Presentation:
| Treatment Group | This compound | MG132 | IP: anti-WEE1, IB: anti-Ubiquitin |
| 1 | - | - | Faint smear or no signal |
| 2 | - | + | Basal ubiquitination signal |
| 3 | + | - | Faint smear or no signal |
| 4 | + | + | Strong high-molecular-weight smear |
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA® measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[12]
Workflow:
Caption: CETSA® Workflow.
Materials:
-
Materials from Protocol 1
-
PCR tubes or 96-well PCR plate
-
Thermocycler
Procedure:
-
Cell Treatment: Treat intact cells with this compound or DMSO for a short duration (e.g., 1 hour) to allow for target engagement without significant degradation.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes in a thermocycler.[13]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[14]
-
Supernatant Collection: Carefully collect the supernatant.
-
Western Blotting: Analyze the amount of soluble WEE1 in the supernatant by Western blotting as described in Protocol 1.
Data Presentation:
| Temperature (°C) | Soluble WEE1 (DMSO) | Soluble WEE1 (this compound) |
| 40 | Value | Value |
| 45 | Value | Value |
| 50 | Value | Value |
| 55 | Value | Value |
| 60 | Value | Value |
| 65 | Value | Value |
| 70 | Value | Value |
Protocol 4: Mass Spectrometry (MS)-Based Proteomics
MS-based proteomics provides a comprehensive and quantitative analysis of protein degradation.[15] Both global (unbiased) and targeted approaches can be employed.
Workflow:
Caption: Mass Spectrometry Proteomics Workflow.
Materials:
-
Materials for cell culture and treatment
-
Lysis buffer for MS (e.g., urea-based)
-
DTT and iodoacetamide
-
Trypsin
-
LC-MS/MS system (e.g., Orbitrap)
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Sample Preparation: Treat cells with this compound or DMSO. Lyse the cells, reduce and alkylate the proteins, and digest them into peptides with trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Process the raw data to identify and quantify proteins. For global proteomics, compare the abundance of all identified proteins between treated and control samples. For targeted proteomics, specifically monitor the levels of WEE1-derived peptides.[15]
-
Bioinformatics: Perform statistical analysis to identify significantly downregulated proteins.
Data Presentation:
| Protein | Log2 Fold Change (this compound vs. DMSO) | p-value |
| WEE1 | Value | Value |
| Protein X | Value | Value |
| Protein Y | Value | Value |
Conclusion
The protocols outlined in these application notes provide a comprehensive toolkit for researchers to investigate the mechanism of action of this compound and quantify its-induced degradation of WEE1. By employing a combination of these techniques, a thorough understanding of the efficacy and specificity of this novel molecular glue degrader can be achieved.
References
- 1. Gene - WEE1 [maayanlab.cloud]
- 2. Molecular Pathways: Targeting the Protein Kinase Wee1 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - American Chemical Society [acs.digitellinc.com]
- 5. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 6. Wee1 is required to sustain ATR/Chk1 signaling upon replicative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMS’ WEE1 degrader this compound as a pan-cancer approach | BioWorld [bioworld.com]
- 8. Wee1 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
western blot protocol for detecting WEE1 levels after BMS-986463 treatment
Application Note:
Topic: Western Blot Protocol for Detecting WEE1 Levels After BMS-986463 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
WEE1 is a crucial tyrosine kinase that acts as a gatekeeper for the G2/M cell cycle checkpoint.[1][2][3] By phosphorylating CDK1, WEE1 prevents premature entry into mitosis, allowing time for DNA repair.[2][3] In many cancer cells, particularly those with high replicative stress, the reliance on the G2/M checkpoint is heightened, making WEE1 an attractive therapeutic target.[1][4]
This compound is a first-in-class, orally bioavailable molecular glue degrader that targets WEE1.[5][6] It functions as a Cereblon (CRBN) E3 ligase modulator (CELMoD), inducing the ubiquitination and subsequent proteasomal degradation of WEE1.[4][5] This leads to a reduction in total WEE1 protein levels, offering a distinct mechanism from kinase inhibitors.[1] This application note provides a detailed protocol for utilizing western blotting to quantify the degradation of WEE1 in cultured cells following treatment with this compound.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the WEE1 signaling pathway and the experimental workflow for the western blot protocol.
Caption: WEE1 signaling and this compound mechanism.
Caption: Western blot experimental workflow.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently analyzing WEE1 protein levels via western blot.
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., OVCAR8, MKN45).[1]
-
This compound: Dissolved in DMSO to create a stock solution.
-
Cell Culture Medium: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7][8]
-
Protein Assay Kit: BCA (Bicinchoninic acid) assay kit.[7][8]
-
Laemmli Sample Buffer (4X): Containing SDS and a reducing agent.
-
SDS-PAGE Gels: Polyacrylamide gels appropriate for separating proteins in the ~72 kDa range.[9]
-
Transfer Buffer: Standard Tris-Glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.[7]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[7]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.[7]
-
HRP-conjugated anti-mouse IgG (if required for the loading control).
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[7]
Procedure
Step 1: Cell Culture and Treatment
-
Seed cells in 6-well plates and allow them to grow to 70-80% confluency.[7]
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle-only (DMSO) control.
Step 2: Cell Lysis and Protein Extraction
-
After treatment, place the culture plates on ice and aspirate the medium.[13]
-
Wash the cells twice with ice-cold PBS.[13]
-
Add 100-150 µL of ice-cold RIPA lysis buffer (with freshly added inhibitors) to each well.[14]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[13]
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[13]
-
Carefully transfer the supernatant (containing the protein extract) to a new, pre-chilled tube.[13]
Step 3: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[7][8]
-
Based on the concentrations, calculate the volume of lysate needed to load equal amounts of protein for each sample.
Step 4: Sample Preparation and SDS-PAGE
-
In new tubes, dilute 20-30 µg of protein from each sample with lysis buffer to a final equal volume.
-
Add 4X Laemmli sample buffer to each tube and boil the samples at 95°C for 5-10 minutes.[15]
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.[13]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[13][15]
Step 5: Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[7]
-
Confirm successful transfer by staining the membrane with Ponceau S (optional).
Step 6: Immunoblotting
-
Block the membrane in blocking buffer (5% non-fat milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.[7][16]
-
Incubate the membrane with the primary anti-WEE1 antibody, diluted in blocking buffer at the manufacturer's recommended concentration, overnight at 4°C with gentle shaking.[7][17]
-
Wash the membrane three times for 5-10 minutes each with TBST.[13]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[7][13]
-
Wash the membrane again three times for 10 minutes each with TBST.
Step 7: Detection and Data Analysis
-
Prepare the ECL detection reagent according to the manufacturer's protocol and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.[18] Ensure the signal is within the linear range and not saturated.[19]
-
Strip the membrane (if necessary) and re-probe with the loading control antibody (e.g., anti-GAPDH), following steps 6.2 to 7.2.
-
Quantify the band intensities for WEE1 and the loading control using densitometry software like ImageJ.[12][20]
-
Normalize the WEE1 signal by dividing it by the corresponding loading control signal for each lane.[20]
Data Presentation
The quantitative data should be summarized in a table for clear comparison of WEE1 protein levels across different treatment conditions.
| Treatment Group | This compound Conc. (nM) | WEE1 Band Intensity (Arbitrary Units) | GAPDH Band Intensity (Arbitrary Units) | Normalized WEE1 Level (WEE1/GAPDH) | % of Control |
| Vehicle Control | 0 | 50,000 | 48,000 | 1.04 | 100% |
| Treatment 1 | 10 | 35,000 | 47,500 | 0.74 | 71% |
| Treatment 2 | 50 | 18,000 | 48,200 | 0.37 | 36% |
| Treatment 3 | 100 | 7,500 | 47,800 | 0.16 | 15% |
| Treatment 4 | 500 | 2,000 | 48,500 | 0.04 | 4% |
Conclusion
This protocol provides a reliable method for assessing the efficacy of this compound in inducing the degradation of WEE1 protein. Accurate quantification of western blot data is crucial and requires careful attention to detail, including equal protein loading, ensuring signal detection is within the linear range, and proper normalization to a loading control.[18][19] The results from this assay can effectively demonstrate the dose-dependent degradation of WEE1, providing key insights for drug development and mechanistic studies.
References
- 1. BMS’ WEE1 degrader this compound as a pan-cancer approach | BioWorld [bioworld.com]
- 2. Wee1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 4. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - American Chemical Society [acs.digitellinc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. drughunter.com [drughunter.com]
- 7. benchchem.com [benchchem.com]
- 8. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 9. WEE1 antibody (29474-1-AP) | Proteintech [ptglab.com]
- 10. Anti-WEE1 Antibodies | Invitrogen [thermofisher.com]
- 11. Anti-Wee1 antibody (ab137377) | Abcam [abcam.com]
- 12. Western Blot Band Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 15. origene.com [origene.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bitesizebio.com [bitesizebio.com]
- 20. yorku.ca [yorku.ca]
Application Notes: Assessing the Efficacy of BMS-986463 Using Cell Viability Assays
Introduction
BMS-986463 is an investigational compound under development by Bristol Myers Squibb for the treatment of advanced solid tumors.[1][2] While it is currently in early-phase clinical trials to evaluate its safety, tolerability, and preliminary efficacy, its specific mechanism of action has not been publicly disclosed.[1] Some evidence suggests this compound may function as a molecular glue degrader of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. The degradation of WEE1 is hypothesized to cause cancer cells to enter mitosis prematurely with damaged DNA, leading to mitotic catastrophe and cell death.
These application notes provide detailed protocols for standard in vitro assays that are essential for evaluating the efficacy of anti-cancer compounds like this compound. The described methods will enable researchers to quantify the cytotoxic and cytostatic effects of the compound, determine its half-maximal inhibitory concentration (IC50), and characterize its induced mode of cell death.
Experimental Workflow for Efficacy Assessment
The overall workflow for assessing the in vitro efficacy of a novel compound involves a multi-step process, beginning with the selection of relevant cell lines and culminating in the analysis of dose-dependent effects on viability and cell death pathways.
Caption: General workflow for in vitro evaluation of this compound efficacy.
Hypothetical Signaling Pathway for a WEE1 Degrader
The following diagram illustrates the putative mechanism of action for a WEE1 degrader. By targeting WEE1 for degradation, the compound removes the inhibitory phosphorylation on CDK1, forcing cells with DNA damage into mitosis, which ultimately results in apoptosis.
Caption: Putative signaling pathway for a WEE1 degrader like this compound.
Protocols
Protocol 1: Cell Viability Assessment via Luminescent ATP Assay (CellTiter-Glo®)
Principle: This assay quantifies the amount of ATP present, which signals the presence of metabolically active, viable cells. The mono-oxygenase luciferase enzyme catalyzes a reaction that produces a luminescent signal proportional to the amount of ATP. This method is highly sensitive and has a large dynamic range.
Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring >95% viability via Trypan Blue exclusion.
-
Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in a volume of 90 µL of complete growth medium.
-
Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution series of this compound in complete growth medium. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM.
-
Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically ≤0.1%) and "untreated control" wells (medium only).
-
Add 10 µL of the diluted compound (or control) to the appropriate wells to reach a final volume of 100 µL.
-
-
Incubation:
-
Incubate the plate for a defined period, typically 72 hours, at 37°C, 5% CO2.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100
-
-
Plot % Viability against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.
Protocol 2: Apoptosis Assessment via Annexin V/PI Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.
Materials:
-
Selected cancer cell lines
-
Complete growth medium
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with this compound at a relevant concentration (e.g., 1x and 5x the determined IC50) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating dead cells).
-
Gently wash the attached cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Collect data for at least 10,000 events per sample.
-
Data Analysis: The results are typically displayed in a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often considered debris). Quantify the percentage of cells in each quadrant to determine the pro-apoptotic efficacy of this compound.
Data Presentation
Quantitative data should be summarized in clear, concise tables to facilitate comparison across different cell lines and conditions.
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 72h |
| HeLa | Cervical Cancer | Hypothetical Value |
| A549 | Non-Small Cell Lung Cancer | Hypothetical Value |
| OVCAR-3 | Ovarian Cancer | Hypothetical Value |
| MCF-7 | Breast Cancer | Hypothetical Value |
Table 2: Example Apoptosis Induction by 1 µM this compound after 48h
| Cell Line | % Viable (Annexin V-/PI-) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| HeLa | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| A549 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| OVCAR-3 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| MCF-7 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
References
Application Notes and Protocols for Establishing BMS-986463 Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986463 is a first-in-class, orally bioavailable small molecule that functions as a molecular glue degrader of WEE1 kinase.[1][2][3][4] Developed by Bristol Myers Squibb, it is currently in Phase 1 clinical trials for the treatment of advanced solid tumors.[4][5][6][7][8] WEE1 is a critical nuclear kinase that serves as a key regulator of the G2/M cell cycle checkpoint.[7][9][10][11] It phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), thereby preventing premature entry into mitosis.[7][9][10][11] This checkpoint allows for DNA repair prior to cell division, and many cancer cells with high replicative stress are particularly dependent on WEE1 for survival.[3][5]
This compound co-opts the E3 ubiquitin ligase cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of WEE1.[1][3][4] The degradation of WEE1 leads to the activation of CDK1, forcing cells with damaged DNA to prematurely enter mitosis, which can result in mitotic catastrophe and apoptotic cell death.[5][7][12]
The emergence of drug resistance is a significant challenge in cancer therapy. The development of in vitro models of resistance to this compound is crucial for understanding the molecular mechanisms by which cancer cells evade its cytotoxic effects. These models can be instrumental in identifying potential biomarkers of resistance and developing strategies to overcome it.
These application notes provide a detailed protocol for establishing this compound resistant cell line models and for their subsequent characterization.
Signaling Pathway and Experimental Workflow
Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed parental cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a period that allows for at least two cell doublings (typically 72 hours).
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Establishment of this compound Resistant Cell Lines
This protocol is based on the gradual dose escalation method.[1][9][13] The process can take several months (3-18 months) to establish a stable resistant cell line.[10]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks
-
Standard cell culture equipment
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC10 or IC20, as determined in Protocol 1.
-
Monitoring and Subculturing: Monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells may die. When the surviving cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Stepwise Dose Escalation: Once the cells have adapted and are growing at a stable rate in the presence of the initial drug concentration, double the concentration of this compound in the culture medium.
-
Repeat Dose Escalation: Repeat the process of monitoring, subculturing, and dose escalation. The increments in drug concentration can be adjusted based on the cellular response.
-
Reaching Target Concentration: Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.
-
Maintenance of Resistant Phenotype: Once the desired level of resistance is achieved, the resistant cell line should be continuously cultured in a maintenance medium containing a constant concentration of this compound (e.g., the final concentration they were adapted to) to maintain the resistant phenotype.
-
Cryopreservation: It is critical to cryopreserve vials of the resistant cells at various passages to ensure a backup supply.
Protocol 3: Validation of the Resistant Phenotype
Procedure:
-
Determine the IC50 of the established resistant cell line to this compound using Protocol 1.
-
Calculate the Resistance Index (RI) using the following formula: RI = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
-
An RI value significantly greater than 1 confirms the resistant phenotype.
Data Presentation
Table 1: Hypothetical IC50 and Resistance Index Data
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental OVCAR-3 | 15 | - |
| This compound-Resistant OVCAR-3 | 180 | 12 |
| Parental HCT116 | 25 | - |
| This compound-Resistant HCT116 | 300 | 12 |
Investigation of Resistance Mechanisms
Once a resistant cell line is established and validated, it is important to investigate the underlying molecular mechanisms of resistance. Based on the known function of WEE1 and documented resistance mechanisms to other WEE1 inhibitors, several avenues can be explored.
Protocol 4: Western Blot Analysis of Key Proteins
Objective: To assess changes in the protein levels of key components of the WEE1 signaling pathway and potential resistance pathways.
Key Proteins to Analyze:
-
WEE1: To confirm its degradation in the parental line and potential re-expression or mutation in the resistant line.
-
Phospho-CDK1 (Tyr15): To assess the direct downstream effect of WEE1 activity.
-
Total CDK1: To investigate if its levels are altered in resistant cells.
-
PKMYT1: To determine if this functionally redundant kinase is upregulated.
-
γH2AX: As a marker of DNA damage.
-
Cleaved PARP/Caspase-3: As markers of apoptosis.
-
Proteins in associated resistance pathways: (e.g., p-SMAD2/3 for TGF-β, p-AKT/p-S6 for mTOR).
Procedure:
-
Culture parental and resistant cells with and without this compound for various time points.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the proteins of interest.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Table 2: Hypothetical Western Blot Quantification
| Protein | Parental (Vehicle) | Parental + this compound | Resistant (Vehicle) | Resistant + this compound |
| WEE1 | 1.0 | 0.1 | 1.2 | 1.1 |
| p-CDK1 (Y15) | 1.0 | 0.2 | 1.5 | 1.3 |
| Total CDK1 | 1.0 | 1.0 | 0.4 | 0.4 |
| PKMYT1 | 1.0 | 1.1 | 3.5 | 3.6 |
Further Characterization
-
Gene Expression Analysis: Use RT-qPCR or RNA sequencing to investigate changes in the mRNA levels of genes involved in the WEE1 pathway and potential resistance mechanisms (e.g., WEE1, PKMYT1, CDK1, CCNE1).
-
Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide staining to assess the effects of this compound on the cell cycle distribution of parental versus resistant cells.
-
Gene Knockdown/Overexpression: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to functionally validate the role of a suspected resistance gene (e.g., knockdown of PKMYT1 in the resistant line to see if it restores sensitivity).
Conclusion
The establishment of this compound resistant cell line models is a valuable tool for preclinical research. The protocols and guidelines provided here offer a framework for generating and characterizing these models. A thorough investigation of the resistance mechanisms will provide critical insights that can inform the clinical development of this compound and the design of effective combination therapies to overcome drug resistance.
References
- 1. Frontiers | Targeting WEE1 Inhibits Growth of Breast Cancer Cells That Are Resistant to Endocrine Therapy and CDK4/6 Inhibitors [frontiersin.org]
- 2. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 3. CHK1 and WEE1 inhibition combine synergistically to enhance therapeutic efficacy in acute myeloid leukemia ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identifying and overcoming a mechanism of resistance to WEE1 kinase inhibitor AZD1775 in high grade serous ovarian cancer cells [ejgo.net]
- 6. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WEE1 inhibition in cancer therapy: Mechanisms, synergies, preclinical insights, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. CHK1 plays a critical role in the anti-leukemic activity of the wee1 inhibitor MK-1775 in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wee1 is required to sustain ATR/Chk1 signaling upon replicative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: BMS-986463 for Inducing Synthetic Lethality in p53-Deficient Cancers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and preclinical evaluation strategies for BMS-986463, a first-in-class WEE1 molecular glue degrader, in the context of its synthetic lethal relationship with p53-deficient cancers. While specific preclinical data for this compound remains largely proprietary, this document outlines the established principles of WEE1 inhibition as a therapeutic strategy and provides detailed, generalized protocols for its evaluation.
Introduction to Synthetic Lethality in p53-Deficient Cancers
The concept of synthetic lethality describes a genetic interaction where the loss of two genes individually has no effect on cell viability, but their combined loss is lethal. In oncology, this principle is exploited to selectively kill cancer cells. The tumor suppressor gene TP53 is the most frequently mutated gene in human cancers. Cells lacking functional p53 lose the critical G1/S checkpoint, which normally halts the cell cycle to allow for DNA repair.[1] Consequently, these cells become heavily reliant on the G2/M checkpoint for DNA damage repair and to prevent mitotic catastrophe.[1]
Mechanism of Action: WEE1 Inhibition
WEE1 is a crucial kinase that acts as a gatekeeper for the G2/M checkpoint. It phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), thereby preventing premature entry into mitosis. In p53-deficient cancer cells, where the G1 checkpoint is abrogated, inhibition or degradation of WEE1 removes the last line of defense against DNA damage.[1] This forces the cells to enter mitosis with damaged DNA, leading to mitotic catastrophe and subsequent apoptosis. This selective killing of p53-deficient cells while sparing normal, p53-proficient cells is the essence of the synthetic lethal strategy.
This compound is a clinical-stage molecular glue degrader that targets WEE1 kinase.[2] Unlike traditional inhibitors that block the kinase activity, this compound is designed to induce the degradation of the WEE1 protein itself, potentially leading to a more profound and sustained biological effect.
This compound: A Clinical-Stage WEE1 Degrader
This compound is currently under development by Bristol Myers Squibb and is being evaluated in a Phase 1 clinical trial for the treatment of advanced solid tumors (NCT06476808).[3][4][5] The study aims to assess the safety, tolerability, and preliminary efficacy of escalating doses of the compound.[3][5] While detailed preclinical data is not yet publicly available, multiple studies with other WEE1 inhibitors have demonstrated robust anti-tumor activity in p53-deficient xenograft models.[2]
Data Presentation
The following tables represent hypothetical yet expected quantitative data for a WEE1 degrader like this compound, illustrating the principle of synthetic lethality.
Table 1: In Vitro Cell Viability (IC50, nM)
| Cell Line | p53 Status | WEE1 Degrader (Hypothetical IC50) |
| HCT116 | Wild-Type | > 1000 |
| HCT116 p53-/- | Deficient | 50 |
| OVCAR-3 | Mutant | 75 |
| A2780 | Wild-Type | 1200 |
| CAL-51 | Mutant | 60 |
Table 2: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models
| Xenograft Model | p53 Status | Treatment Group | Mean TGI (%) |
| HCT116 p53-/- | Deficient | Vehicle | 0 |
| WEE1 Degrader (25 mg/kg) | 85 | ||
| A2780 | Wild-Type | Vehicle | 0 |
| WEE1 Degrader (25 mg/kg) | 15 |
Experimental Protocols
Cell Viability Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of p53-wild-type and p53-deficient cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, HCT116 p53-/-, OVCAR-3, A2780)
-
Complete growth medium
-
This compound (or other WEE1 inhibitor)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the plates and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values by plotting the percentage of viable cells against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
Western Blot Analysis for WEE1 Degradation and Pathway Modulation
Objective: To confirm the degradation of WEE1 protein and assess the downstream effects on CDK1 phosphorylation.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-WEE1, anti-phospho-CDK1 (Tyr15), anti-CDK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using a chemiluminescence substrate and an imaging system.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a p53-deficient tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
p53-deficient cancer cells (e.g., HCT116 p53-/-)
-
This compound formulation
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject 5-10 million p53-deficient cancer cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., daily via oral gavage) and the vehicle control according to the study design.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers by western blot or immunohistochemistry).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
Mandatory Visualizations
Caption: Synthetic lethality of WEE1 degradation in p53-deficient cells.
Caption: Preclinical workflow for evaluating a WEE1 degrader.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound / BMS [delta.larvol.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. A Study to Evaluate the Safety, Tolerability, and Efficacy of Escalating Doses of this compound in Participants With Select Advanced Malignant Tumors. | BMS Clinical Trials [bmsclinicaltrials.com]
Application Notes and Protocols: Experimental Design for BMS-986463 Combination Therapy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BMS-986463 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme involved in post-translational modification of proteins. PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in the regulation of gene expression, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy of this compound in combination with other therapeutic agents.
I. Signaling Pathway and Experimental Workflow
To effectively design combination studies, it is crucial to understand the underlying signaling pathway of this compound and to have a structured experimental workflow.
II. Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the single-agent activity of this compound and a combination agent, and to assess for synergistic, additive, or antagonistic effects.
Materials:
-
Cancer cell lines (e.g., MTAP-deleted and wild-type)
-
This compound (stock solution in DMSO)
-
Combination agent (stock solution in appropriate solvent)
-
Complete cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
-
CompuSyn software for Combination Index (CI) calculation
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Monotherapy Dose-Response:
-
Prepare serial dilutions of this compound and the combination agent separately.
-
Treat cells with increasing concentrations of each drug for 72 hours.
-
Include a vehicle control (DMSO or other solvent).
-
-
Combination Matrix:
-
Prepare a matrix of drug concentrations, typically ranging from sub-IC50 to supra-IC50 values for each drug, based on the monotherapy results.
-
Treat cells with the drug combinations for 72 hours.
-
-
Cell Viability Assessment:
-
After 72 hours of treatment, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent using non-linear regression.
-
Use CompuSyn software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis for Pharmacodynamic Markers
Objective: To investigate the molecular mechanism of synergy by assessing changes in protein expression and signaling pathways.
Materials:
-
Treated cell lysates from in vitro studies
-
Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-cleaved PARP, anti-p21, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction and Quantification: Lyse cells and quantify protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., Actin).
-
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line for implantation
-
This compound formulation for oral gavage
-
Combination agent formulation for appropriate route of administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound alone, Combination Agent alone, this compound + Combination Agent).
-
Drug Administration: Administer drugs according to the planned schedule and dosage.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and general health of the mice.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the predetermined endpoint or at the end of the study.
-
Collect tumors for pharmacodynamic analysis (e.g., Western blot, IHC).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
Perform statistical analysis to compare tumor growth between groups.
-
III. Data Presentation
Quantitative data from the described experiments should be summarized in a clear and structured format.
Table 1: In Vitro IC50 and Combination Index (CI) Values
| Cell Line | This compound IC50 (nM) | Combination Agent IC50 (µM) | Combination Index (CI) at Fa 0.5* | Synergy/Antagonism |
| HCT116 (MTAP-WT) | 150.5 | 2.5 | 0.95 | Additive |
| MIA PaCa-2 (MTAP-del) | 25.8 | 1.8 | 0.42 | Synergy |
| SUIT-2 (MTAP-del) | 32.1 | 2.1 | 0.38 | Synergy |
*Fraction affected (Fa) of 0.5 corresponds to 50% inhibition.
Table 2: In Vivo Anti-Tumor Efficacy
| Treatment Group | Number of Mice | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 8 | 1250 ± 150 | - | +5.2 |
| This compound (50 mg/kg, QD) | 8 | 875 ± 110 | 30.0 | +3.1 |
| Agent X (10 mg/kg, BIW) | 8 | 950 ± 125 | 24.0 | +4.5 |
| This compound + Agent X | 8 | 350 ± 75 | 72.0 | +2.8 |
Application Notes and Protocols for the Quantification of BMS-986463 in Biological Samples
A Representative Bioanalytical Method Using LC-MS/MS
Introduction
BMS-986463 is an investigational oncological agent identified as a WEE1 degrader, currently undergoing Phase 1 clinical trials for the treatment of advanced solid tumors.[1][2] The development of any new chemical entity, such as this compound, necessitates the establishment of robust and reliable bioanalytical methods for the quantification of the drug in biological matrices.[3][4] These methods are crucial for pharmacokinetic and toxicokinetic studies, which are fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and for establishing its safety and efficacy.[5]
While specific, validated analytical methods for the quantification of this compound are not publicly available at its current stage of development, this document provides a representative, detailed application note and protocol based on common practices for the quantification of small molecule drugs in biological samples.[1] The most prevalent and powerful technique for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[6][7]
This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a generic yet detailed LC-MS/MS method for the quantification of a compound like this compound in human plasma. The principles and protocols described herein are based on established guidelines for bioanalytical method validation from regulatory agencies like the U.S. Food and Drug Administration (FDA).[3][8]
Experimental Protocols
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.[9]
-
Materials:
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) solution (a structurally similar compound not present in the matrix)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
Spike 100 µL of plasma with 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters for the analysis of a small molecule drug.
-
Liquid Chromatography (LC) System:
-
Column: A reverse-phase C18 column (e.g., Phenomenex Kinetex C18, 2.6 µm, 2.1 mm x 50 mm) is a common choice.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[9]
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibration at 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
-
-
Mass Spectrometry (MS) System:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode[8]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for the analyte (this compound) and the internal standard would need to be determined.
-
Gas Temperatures and Flow Rates: Optimized for the specific instrument.
-
Collision Energy: Optimized for each MRM transition.
-
Data Presentation
The following table summarizes hypothetical quantitative data from a bioanalytical method validation for a compound like this compound, based on typical acceptance criteria from regulatory guidelines.[8][10]
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | ≥ 0.99 |
| Calibration Range | 1 - 1000 ng/mL | Dependent on expected concentrations |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Signal-to-noise ratio ≥ 10 |
| Intra-day Precision (%RSD) | < 8% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | ± 7% | Within ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (%Bias) | ± 9% | Within ± 15% (± 20% at LLOQ) |
| Recovery (%) | 85 - 95% | Consistent, precise, and reproducible |
| Matrix Effect | 90 - 105% | CV of IS-normalized matrix factor ≤ 15% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable | Within ± 15% of nominal concentration |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 4. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma [mdpi.com]
- 9. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemistry Staining for WEE1 in Tumors Treated with BMS-986463
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEE1 is a critical cell cycle kinase that plays a pivotal role in the G2/M checkpoint, preventing cells with DNA damage from entering mitosis.[1] In many cancers, particularly those with a defective G1 checkpoint (e.g., TP53 mutations), reliance on the G2/M checkpoint for DNA repair and survival is heightened.[1] This makes WEE1 a compelling therapeutic target. BMS-986463 is a first-in-class, oral, potent, and selective molecular glue degrader of WEE1.[2][3] It functions by coopting the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of WEE1 protein.[4] This targeted protein degradation leads to abrogation of the G2/M checkpoint, forcing tumor cells into premature mitosis and resulting in mitotic catastrophe and apoptosis.[2][5]
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection and semi-quantitative analysis of WEE1 protein in tumor tissues, particularly for monitoring the pharmacodynamic effects of this compound.
WEE1 Signaling Pathway and Mechanism of Action of this compound
The following diagram illustrates the role of WEE1 in cell cycle regulation and the mechanism by which this compound induces its degradation.
Data Presentation
Immunohistochemical analysis of WEE1 expression in tumor biopsies taken before and after treatment with this compound can provide a direct measure of target engagement and degradation. The following table presents illustrative data on the change in WEE1 protein levels, as assessed by H-score, in a cohort of patients with advanced solid tumors treated with this compound.
Disclaimer: The following data are for illustrative purposes only and do not represent actual clinical trial results. They are intended to demonstrate how quantitative IHC data for WEE1 degradation might be presented.
| Patient ID | Tumor Type | Pre-treatment WEE1 H-Score | Post-treatment WEE1 H-Score (Cycle 1, Day 15) | Percent Change in H-Score |
| 001 | Ovarian Cancer | 250 | 50 | -80% |
| 002 | NSCLC | 180 | 35 | -81% |
| 003 | Uterine Cancer | 210 | 40 | -81% |
| 004 | Ovarian Cancer | 275 | 60 | -78% |
| 005 | NSCLC | 150 | 45 | -70% |
Experimental Protocols
Detailed Protocol for WEE1 Immunohistochemistry
This protocol is designed for the detection of WEE1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials and Reagents:
-
Primary Antibody: Rabbit polyclonal or monoclonal antibody against WEE1.
-
Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0) or EDTA Buffer (1 mM, pH 8.0).
-
Blocking Solution: 10% Normal Goat Serum in PBS.
-
Detection System: HRP-conjugated goat anti-rabbit secondary antibody and DAB substrate kit.
-
Counterstain: Hematoxylin.
-
Dehydration Reagents: Graded ethanols (70%, 95%, 100%).
-
Clearing Agent: Xylene or a xylene substitute.
-
Mounting Medium: Permanent mounting medium.
-
Phosphate Buffered Saline (PBS).
-
Distilled water.
-
Humidified staining chamber.
-
Microscope slides.
-
Coplin jars or staining dishes.
-
Light microscope.
Experimental Workflow:
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or xylene substitute) for 2 x 5 minutes.
-
Transfer slides through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse slides in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Place slides in a Coplin jar filled with Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0).
-
Heat the solution with the slides to 95-100°C for 20 minutes in a water bath or steamer.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBS for 2 x 5 minutes.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS for 2 x 5 minutes.
-
-
Blocking:
-
Incubate sections with the Blocking Solution (10% Normal Goat Serum) for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-WEE1 antibody to its optimal concentration in PBS.
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Apply the HRP-conjugated goat anti-rabbit secondary antibody according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Prepare the DAB substrate solution according to the manufacturer's protocol.
-
Apply the DAB solution to the sections and incubate until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides in distilled water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse gently in running tap water for 5-10 minutes.
-
-
Dehydration and Clearing:
-
Dehydrate the sections through a graded series of ethanol: 70% (1 minute), 95% (1 minute), 100% (2 x 2 minutes).
-
Clear the sections in xylene (or xylene substitute) for 2 x 5 minutes.
-
-
Mounting:
-
Apply a drop of permanent mounting medium to the slide and place a coverslip, avoiding air bubbles.
-
Allow the slides to dry.
-
Semi-Quantitative Analysis of WEE1 Staining (H-Score)
The H-score (Histoscore) is a commonly used method for semi-quantitatively assessing IHC staining. It considers both the intensity of the staining and the percentage of cells stained at that intensity.
Scoring Procedure:
-
Staining Intensity (I):
-
0 = No staining
-
1+ = Weak staining
-
2+ = Moderate staining
-
3+ = Strong staining
-
-
Percentage of Positive Cells (P):
-
Estimate the percentage of tumor cells at each intensity level (P0, P1+, P2+, P3+).
-
-
H-Score Calculation:
-
H-Score = (1 x % of cells with 1+ intensity) + (2 x % of cells with 2+ intensity) + (3 x % of cells with 3+ intensity).
-
The final score ranges from 0 to 300.
-
This method allows for a more objective comparison of WEE1 expression levels between pre- and post-treatment tumor samples, providing a quantitative measure of the pharmacodynamic effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. drughunter.com [drughunter.com]
- 4. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - American Chemical Society [acs.digitellinc.com]
- 5. BMS’ WEE1 degrader this compound as a pan-cancer approach | BioWorld [bioworld.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with BMS-986463
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986463 is a first-in-class, orally bioavailable small molecule that functions as a molecular glue degrader of WEE1 kinase.[1] WEE1 is a critical negative regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage by catalyzing the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1) at Tyrosine 15.[1][2] By inducing the degradation of WEE1, this compound forces cancer cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.[3] This mechanism of action makes this compound a promising therapeutic agent for various solid tumors, and it is currently under investigation in Phase 1 clinical trials.[4][5]
These application notes provide a comprehensive protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium (B1200493) iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2 or M phase of the cell cycle, having twice the DNA content (4n) of cells in the G0 or G1 phase (2n), will exhibit approximately double the fluorescence intensity. Cells in the S phase, actively synthesizing DNA, will have an intermediate DNA content and fluorescence intensity. By treating cancer cells with this compound, an accumulation of cells in the G2/M phase is expected, which can be quantified by flow cytometry.
Data Presentation
Treatment of cancer cell lines with this compound is expected to induce a dose- and time-dependent increase in the percentage of cells in the G2/M phase of the cell cycle. The following table represents hypothetical data illustrating the expected outcome of treating a cancer cell line (e.g., OVCAR8 ovarian cancer cells) with varying concentrations of this compound for 24 hours.[2]
| Treatment Group | Concentration (nM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (DMSO) | 0 | 55.2 | 25.8 | 19.0 |
| This compound | 10 | 48.1 | 22.5 | 29.4 |
| This compound | 50 | 35.7 | 18.3 | 46.0 |
| This compound | 100 | 22.4 | 12.1 | 65.5 |
Mandatory Visualizations
Caption: Signaling pathway of WEE1-mediated G2/M checkpoint and its disruption by this compound.
Caption: Step-by-step workflow for analyzing cell cycle arrest induced by this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: A cancer cell line of interest (e.g., OVCAR8, MKN45, MDA-MB-231).[2]
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Complete Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
70% Ethanol: Ice-cold.
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow Cytometry Tubes
-
Microcentrifuge Tubes
-
Cell Culture Plates/Flasks
Procedure
1. Cell Seeding and Treatment
a. Seed the chosen cancer cell line into 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. b. Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator. c. Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range is 10 nM to 1 µM. d. Treat the cells with the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration. e. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
2. Cell Harvesting
a. After the incubation period, carefully collect the culture medium, which may contain detached, apoptotic cells. b. Wash the adherent cells with PBS. c. Add trypsin-EDTA to detach the cells. d. Combine the detached cells with the collected culture medium. e. Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes. f. Discard the supernatant.
3. Cell Fixation
a. Resuspend the cell pellet in 1 mL of ice-cold PBS. b. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. c. Incubate the cells on ice for at least 30 minutes for fixation. For long-term storage, cells can be kept at -20°C.
4. Staining
a. Centrifuge the fixed cells at 800 x g for 5 minutes. b. Carefully aspirate the ethanol. c. Resuspend the cell pellet in 1 mL of PBS and centrifuge again. d. Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution. e. Incubate the cells in the dark at room temperature for 30 minutes.
5. Flow Cytometry Analysis
a. Transfer the stained cell suspension to flow cytometry tubes. b. Analyze the samples on a flow cytometer. c. Use a low flow rate for data acquisition to ensure high resolution. d. Collect at least 10,000 events per sample. e. Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence). The G0/G1 peak represents cells with 2n DNA content, the G2/M peak represents cells with 4n DNA content, and the S phase is the region between these two peaks.
Troubleshooting
| Issue | Possible Cause | Solution |
| High CV of G0/G1 peak | Cell clumping | Ensure a single-cell suspension before fixation. Filter cells through a cell strainer if necessary. |
| Inconsistent staining | Ensure cells are fully resuspended in the staining solution. Increase incubation time. | |
| Broad G2/M peak | Doublets (two G1 cells analyzed as one G2/M cell) | Use pulse width and pulse area parameters to exclude doublets during analysis. |
| High background fluorescence | Incomplete removal of RNA | Ensure RNase A is active and incubation is sufficient. |
| PI concentration too high | Titrate the PI concentration to find the optimal staining level. | |
| Low cell number | Cell death due to high drug concentration | Reduce the concentration of this compound or shorten the incubation time. |
| Cell loss during washing steps | Be gentle during resuspension and aspiration steps. |
Conclusion
The provided protocols and application notes offer a robust framework for investigating the effects of the WEE1 degrader this compound on the cell cycle of cancer cells. By employing flow cytometry with propidium iodide staining, researchers can effectively quantify the induction of G2/M arrest, a key pharmacodynamic marker of this compound activity. This information is crucial for understanding the compound's mechanism of action and for its continued development as a potential cancer therapeutic.
References
- 1. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. BMS’ WEE1 degrader this compound as a pan-cancer approach | BioWorld [bioworld.com]
- 3. Development and Characterization of a Wee1 Kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for Advanced Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Synergistic Targets for BMS-986463
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986463 is an investigational WEE1 molecular glue degrader currently undergoing clinical evaluation for the treatment of advanced solid tumors. The WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage.[1][2] By targeting WEE1, this compound aims to induce synthetic lethality in cancer cells, particularly those with a deficient G1/S checkpoint (e.g., TP53-mutant tumors), forcing them into premature and catastrophic mitosis.[3][4] To enhance the therapeutic potential of this compound and overcome potential resistance mechanisms, identifying synergistic drug targets is a crucial next step.
This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen designed to identify genes whose loss sensitizes cancer cells to this compound. Such a screen can uncover novel combination therapy strategies, providing a rational basis for further preclinical and clinical investigation.
Signaling Pathway of WEE1 Kinase
WEE1 kinase plays a pivotal role in cell cycle regulation by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[5][6] This action prevents the cell from entering mitosis, allowing time for DNA repair. In many cancer cells with a defective G1 checkpoint, the G2 checkpoint, controlled by WEE1, becomes essential for survival, especially when under genotoxic stress.[1][4] Degradation of WEE1 by this compound removes this crucial checkpoint, leading to mitotic catastrophe and cell death.
Experimental Workflow for CRISPR-Cas9 Synergistic Screen
A pooled, genome-wide CRISPR-Cas9 knockout screen is performed to identify genes that, when ablated, enhance the cytotoxic effects of this compound. The general workflow involves transducing a Cas9-expressing cancer cell line with a pooled sgRNA library, treating the cell population with either a sub-lethal dose of this compound or a vehicle control, and identifying sgRNAs that are depleted in the drug-treated population compared to the control.
References
- 1. Targeting WEE1 Kinase in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Cell cycle regulation of human WEE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wee1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Patient-Derived Organoids for Testing BMS-986463 Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures grown in vitro from primary patient tissues that recapitulate the cellular heterogeneity and genetic landscape of the original tumor. This makes them a powerful preclinical model for predicting patient-specific responses to novel therapeutics. BMS-986463 is a first-in-class, potent, and selective molecular glue degrader of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2][3][4][5] Inhibition of WEE1 is a promising therapeutic strategy for cancers with high replicative stress, forcing them into premature mitosis and subsequent cell death.[6][7][8][9] These application notes provide a detailed protocol for generating PDOs from patient tumor biopsies and assessing their response to this compound.
Signaling Pathway: WEE1 in Cell Cycle Regulation
The WEE1 kinase is a key negative regulator of the G2/M checkpoint, preventing entry into mitosis in the presence of DNA damage. It phosphorylates and inactivates the Cyclin-Dependent Kinase 1 (CDK1), a crucial component of the Maturation Promoting Factor (MPF). By degrading WEE1, this compound leads to the accumulation of active CDK1, forcing cells to enter mitosis irrespective of their DNA integrity, a process that can lead to mitotic catastrophe and apoptosis in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. BMS’ WEE1 degrader this compound as a pan-cancer approach | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - American Chemical Society [acs.digitellinc.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ascopubs.org [ascopubs.org]
Application Notes and Protocols: Solubility and Stability of BMS-986463
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986463 is a first-in-class molecular glue degrader of WEE1 kinase, a critical cell cycle regulator.[1][2][3] By inducing the degradation of WEE1, this compound allows cells with DNA damage to proceed through the G2/M checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells.[1][4] This mechanism makes it a promising therapeutic agent for various advanced solid tumors.[5][6] The development of a successful formulation for a new chemical entity like this compound requires a thorough understanding of its physicochemical properties, particularly its solubility and stability in various laboratory solvents. These parameters are crucial for designing appropriate formulations for in vitro and in vivo studies, as well as for ensuring the integrity and reliability of experimental results.
This document provides detailed application notes and standardized protocols for determining the solubility and stability of this compound in common laboratory solvents.
Data Presentation: Solubility and Stability of this compound
Note: The following data are representative examples and may not reflect the actual experimental values for this compound. Researchers should determine these values experimentally.
Table 1: Equilibrium Solubility of this compound in Various Solvents at 25°C
| Solvent | Dielectric Constant (at 20°C) | Polarity Index | Solubility (mg/mL) | Solubility (µM) |
| Water (pH 7.4) | 80.1 | 10.2 | < 0.1 | < 170 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | ~79 | ~10.2 | < 0.1 | < 170 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | > 100 | > 170,000 |
| Ethanol (95%) | 25.3 | 5.2 | ~10 | ~17,000 |
| Methanol | 33.0 | 5.1 | ~5 | ~8,500 |
| Acetonitrile | 37.5 | 5.8 | ~2 | ~3,400 |
| Propylene Glycol | 32.0 | 6.8 | ~25 | ~42,500 |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | 4.3 | > 50 | > 85,000 |
Table 2: Stability of this compound in Solution at Different Temperatures (Percent Remaining After 48 Hours)
| Solvent | Storage Condition | 4°C | 25°C (Room Temperature) | 40°C |
| DMSO | -20°C | > 99% | 98% | 92% |
| PBS (pH 7.4) | 4°C | 95% | 85% (24h) | 60% (24h) |
| Ethanol:Water (1:1) | 4°C | 98% | 90% | 75% |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method to determine the thermodynamic equilibrium solubility of a compound.[7][8][9]
Materials:
-
This compound (solid powder)
-
Selected laboratory solvents (e.g., Water, PBS, DMSO, Ethanol)
-
2 mL screw-cap vials
-
Orbital shaker with temperature control
-
Microcentrifuge
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a 2 mL vial. The excess solid should be visually apparent.
-
Add a known volume (e.g., 1 mL) of the desired solvent to the vial.
-
Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined time to ensure equilibrium is reached (typically 24-48 hours).
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
Perform the experiment in triplicate for each solvent.
Protocol 2: Assessment of Solution Stability
This protocol outlines a method to assess the stability of this compound in solution under various storage conditions.[10][11][12]
Materials:
-
Stock solution of this compound in the desired solvent (e.g., 10 mM in DMSO)
-
Selected laboratory solvents for dilution
-
HPLC vials
-
Temperature-controlled storage chambers (e.g., refrigerator at 4°C, incubator at 25°C and 40°C)
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Dilute the stock solution with the test solvent to the final desired concentration (e.g., 10 µM).
-
Aliquot the solution into multiple HPLC vials.
-
Take a sample at time zero (T=0) for immediate HPLC analysis. This will serve as the baseline.
-
Store the remaining vials at different temperature conditions (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by HPLC to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
The stability is often reported as the time at which a certain percentage of the compound (e.g., 90%) remains.
Mandatory Visualizations
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Mechanism of Action of this compound.
References
- 1. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - American Chemical Society [acs.digitellinc.com]
- 3. drughunter.com [drughunter.com]
- 4. BMS’ WEE1 degrader this compound as a pan-cancer approach | BioWorld [bioworld.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. researchgate.net [researchgate.net]
- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 9. who.int [who.int]
- 10. benchchem.com [benchchem.com]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to BMS-986463 Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding acquired resistance to BMS-986463, an investigational WEE1 kinase degrader. The information is intended to help researchers anticipate and address challenges during preclinical experiments.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may be encountered during your research.
| Question/Issue | Possible Cause | Suggested Action |
| Q1: My cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness (increased IC50). How do I confirm acquired resistance? | 1. Development of a resistant subpopulation of cells.2. Inconsistent experimental conditions. | 1. Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the suspected resistant line to the parental line. A significant and reproducible increase in IC50 confirms acquired resistance.[1][2]2. Cell Line Authentication: Ensure the cell line has not been contaminated or misidentified using Short Tandem Repeat (STR) profiling.3. Establish a Resistant Cell Line: If resistance is confirmed, you can establish a stable resistant cell line by continuous culture of the parental cells in the presence of gradually increasing concentrations of this compound.[1][2] |
| Q2: I suspect my resistant cell line is no longer degrading WEE1 protein upon treatment with this compound. How can I verify this? | 1. Mutations or alterations in the WEE1 protein that prevent binding of this compound.2. Alterations in the cellular protein degradation machinery (e.g., E3 ligase complex).[3][4][5] | 1. Western Blot Analysis: Perform a western blot to compare WEE1 protein levels in parental and resistant cells after treatment with this compound for various time points (e.g., 2, 6, 12, 24 hours). A lack of WEE1 degradation in the resistant line compared to the parental line would confirm this issue.2. Assess Downstream Target: Concurrently, probe for phosphorylated CDK1 (Tyr15), the direct substrate of WEE1. Lack of a decrease in p-CDK1 (Tyr15) in resistant cells upon treatment would further support ineffective WEE1 degradation.[2][6] |
| Q3: WEE1 is still being degraded in my resistant cells, but the cells are no longer undergoing cell cycle arrest or apoptosis. What are the potential mechanisms? | 1. Upregulation of a compensatory kinase that can also phosphorylate CDK1, such as PKMYT1.[7]2. Activation of bypass signaling pathways that promote cell survival and proliferation independent of the G2/M checkpoint.[8]3. Reduced expression of CDK1, the target of WEE1, making the cells less dependent on WEE1 for cell cycle control. | 1. Investigate Compensatory Kinases: Use western blot to check for increased expression of PKMYT1 in resistant cells compared to parental cells.2. Analyze Cell Cycle Profile: Perform cell cycle analysis using propidium (B1200493) iodide staining and flow cytometry. A lack of G2/M arrest in resistant cells upon treatment is indicative of a bypass mechanism.[9][10][11]3. Examine Bypass Pathways: Use phospho-kinase arrays or targeted western blotting to investigate the activation status of known survival pathways (e.g., AKT, ERK, mTOR).4. Check CDK1 Levels: Perform a western blot to compare total CDK1 protein levels between parental and resistant cell lines. |
| Q4: How can I attempt to overcome the observed resistance in my cell line model? | The strategy will depend on the identified resistance mechanism. | 1. If PKMYT1 is upregulated: Consider dual inhibition by combining this compound with a PKMYT1 inhibitor.2. If a bypass pathway is activated: Use a combination therapy approach by co-administering this compound with an inhibitor of the activated pathway (e.g., an AKT or mTOR inhibitor).[8]3. If resistance is due to alterations in the E3 ligase complex: Since this compound is a molecular glue degrader, it relies on a specific E3 ligase. If this is compromised, overcoming resistance may be challenging. However, exploring agents that can modulate the ubiquitin-proteasome system could be a research direction.[5] |
Frequently Asked Questions (FAQs)
-
What is this compound and how does it work? this compound is an investigational, first-in-class molecular glue degrader of WEE1 kinase. WEE1 is a critical regulator of the G2/M cell cycle checkpoint.[9][12][13] By phosphorylating and inactivating CDK1, WEE1 prevents cells with DNA damage from prematurely entering mitosis.[9][12][13][14] Many cancer cells, particularly those with p53 mutations, have a defective G1 checkpoint and are highly reliant on the WEE1-mediated G2/M checkpoint for survival.[15] this compound is designed to induce the degradation of the WEE1 protein, thereby removing this checkpoint and forcing cancer cells with damaged DNA into mitotic catastrophe and subsequent cell death.[4]
-
What is the difference between intrinsic and acquired resistance? Intrinsic resistance is when cancer cells are resistant to a drug from the start of treatment. Acquired resistance develops after an initial response to the therapy, where the cancer cells adapt and begin to grow again.[12][13][16]
-
How might resistance mechanisms to a WEE1 degrader like this compound differ from a WEE1 inhibitor? While both aim to abrogate WEE1 function, their mechanisms differ. A WEE1 inhibitor blocks its kinase activity. A WEE1 degrader, like this compound, removes the entire protein. Therefore, in addition to resistance mechanisms seen with inhibitors (e.g., bypass pathway activation), resistance to a degrader could uniquely arise from alterations in the cellular machinery responsible for protein degradation, such as mutations in the components of the E3 ubiquitin ligase complex that this compound hijacks.[3][4][5]
-
What are some general strategies to combat acquired drug resistance in cancer? Common strategies include:
Quantitative Data
While specific data for this compound is not publicly available, the following table provides representative data for the WEE1 inhibitor adavosertib (AZD1775) to illustrate how to present IC50 values in sensitive versus resistant cell lines.
| Cell Line | Cancer Type | IC50 (µM) - Parental | IC50 (µM) - Resistant | Fold Resistance |
| HGSOC Patient-Derived Line 1 | High-Grade Serous Ovarian | 1.3 | >100 | >77 |
| HGSOC Patient-Derived Line 2 | High-Grade Serous Ovarian | 11.7 | >100 | >8.5 |
| Data is illustrative and based on findings for cisplatin (B142131) resistance in HGSOC cell lines, with adavosertib being identified as a potential treatment.[17] |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
-
Materials:
-
Parental and suspected resistant cancer cell lines
-
96-well plates
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the overnight medium from the cells and add 100 µL of the drug dilutions (typically 8-10 concentrations) to the respective wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for at least two cell divisions (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[18][19]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[18][19]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and use non-linear regression analysis to determine the IC50 value.[1]
-
Western Blot for WEE1 Degradation and p-CDK1 Status
This protocol is to assess the degradation of WEE1 and the phosphorylation status of its substrate, CDK1.
-
Materials:
-
Parental and resistant cell lines
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-WEE1, anti-p-CDK1 (Tyr15), anti-total CDK1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound or vehicle control for the desired time points. Place the dishes on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer.[6][20]
-
Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.[6][20]
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them by adding Laemmli buffer and boiling at 95°C for 5 minutes.[20]
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-WEE1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.[6]
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the relative protein levels. Repeat the process for p-CDK1, total CDK1, and a loading control.[6]
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cells following treatment.
-
Materials:
-
Parental and resistant cell lines
-
This compound
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound or vehicle control for a specified time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours (or overnight) at 4°C.[11]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution.[11][21]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[10][11]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample. Use appropriate software to analyze the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
-
Visualizations
Caption: WEE1 signaling pathway at the G2/M checkpoint and the mechanism of action of this compound.
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 8. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. Understanding Cancer Drug Resistance Mechanisms: The Challenge Driving Modern Research | Clinical Gate [clinicalgate.com]
- 13. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Understanding Drug Resistance in Cancer Treatments — Hope and Healing Cancer Services [hopeandhealingcare.com]
- 17. Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. benchchem.com [benchchem.com]
- 21. vet.cornell.edu [vet.cornell.edu]
Technical Support Center: Managing Off-Target Effects of BMS-986463 in Research Models
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the WEE1 molecular glue degrader, BMS-986463. It provides troubleshooting guidance and frequently asked questions (FAQs) to help identify, manage, and mitigate potential off-target effects in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the on-target mechanism of action for this compound?
A1: this compound is a first-in-class molecular glue degrader that selectively targets WEE1 kinase for degradation.[1][2][3][4] WEE1 is a critical regulator of the G2/M cell cycle checkpoint, and its degradation leads to uncontrolled mitotic entry and subsequent cell death in cancer cells, particularly those with high replicative stress.[2][3][4]
Q2: Are there known off-target effects for this compound?
A2: As this compound is a relatively new compound in early clinical development, a comprehensive public profile of its specific off-target effects is not yet available. However, researchers should be aware of potential off-target effects common to both WEE1 inhibitors and targeted protein degraders. For instance, other WEE1 inhibitors, such as adavosertib (AZD1775), have been reported to have off-target activity against kinases like Polo-like kinase 1 (PLK1).[5][6] Targeted protein degraders can also induce proteome-wide changes beyond the intended target.[7][8][9][10]
Q3: What are the potential cellular consequences of off-target effects?
A3: Off-target effects can lead to a range of cellular consequences that may confound experimental results.[11] These can include, but are not limited to:
-
Activation or inhibition of unintended signaling pathways.
-
Cellular toxicity or reduced viability unrelated to WEE1 degradation.
-
Alterations in cell morphology or cell cycle progression that differ from the expected on-target phenotype.
-
Induction of stress responses.[5]
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: A multi-pronged approach is recommended to differentiate between on-target and off-target effects. This can include:
-
Using a secondary, structurally distinct WEE1 inhibitor: If a phenotype is observed with this compound but not with another potent WEE1 inhibitor, it may be an off-target effect.[5]
-
Genetic knockdown of WEE1: Using techniques like siRNA or CRISPR to deplete WEE1 should phenocopy the on-target effects of this compound.
-
Dose-response analysis: On-target effects should correlate with the concentration of this compound required for WEE1 degradation, while off-target effects may occur at different concentration ranges.
-
Rescue experiments: If possible, expressing a drug-resistant mutant of WEE1 could reverse the on-target effects. If the phenotype persists, it is likely an off-target effect.[12]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and provides a systematic approach to troubleshooting potential off-target effects.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected Cell Death or Toxicity at Low Concentrations | The compound may be hitting a critical off-target protein required for cell survival. | 1. Perform a broad-panel kinase screen to identify potential off-target kinases.[13] 2. Conduct unbiased proteomic analysis (e.g., TMT, SILAC) to identify unintended protein degradation.[8][14] 3. Compare with a structurally unrelated WEE1 inhibitor to see if the toxicity is specific to this compound's chemical scaffold.[15] |
| Phenotype Inconsistent with WEE1 Inhibition (e.g., different cell cycle arrest point) | Inhibition or degradation of an off-target protein may be driving the observed phenotype. | 1. Confirm WEE1 degradation at the concentrations used via Western Blotting. 2. Use orthogonal methods like siRNA or CRISPR to validate that WEE1 depletion recapitulates the on-target phenotype. 3. Investigate downstream signaling pathways of potential off-targets identified through screening.[16] |
| Lack of Expected Biological Effect (e.g., no cell cycle abrogation) | 1. The cell line may have intrinsic resistance mechanisms. 2. A compensatory signaling pathway may be activated due to an off-target effect. | 1. Verify target engagement in your cellular model using assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET™.[16][17] 2. Perform phosphoproteomics to get a broader view of signaling pathway alterations.[16] 3. Test in different cell lines to see if the effect is model-specific. |
| Inconsistent Results Between Experiments | Variability in off-target engagement due to minor differences in experimental conditions. | 1. Ensure consistent compound handling and storage. 2. Carefully control cell density and passage number. 3. Use a positive control (e.g., a known WEE1 inhibitor) to monitor assay performance. |
Key Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying unintended protein degradation using mass spectrometry-based proteomics.
-
Objective: To obtain an unbiased, global view of proteome changes following this compound treatment.
-
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Harvest cells, lyse, and digest proteins into peptides.
-
Isobaric Labeling (e.g., TMT): Label peptides from different treatment conditions with isobaric tags.
-
LC-MS/MS Analysis: Separate and analyze labeled peptides using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify proteins across all conditions. Look for proteins that show a significant decrease in abundance in the this compound-treated samples, other than WEE1.
-
-
Data Interpretation: Proteins that are significantly downregulated are potential off-target degradation substrates.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol assesses the binding of this compound to its intended target (WEE1) and potential off-targets in intact cells.
-
Objective: To confirm target engagement by measuring changes in protein thermal stability upon drug binding.
-
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle or this compound.
-
Heating: Heat cell aliquots to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.
-
Protein Analysis: Analyze the amount of the target protein (and potential off-targets) in the soluble fraction by Western blotting or mass spectrometry.
-
-
Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[16]
Signaling Pathways and Workflows
WEE1 On-Target Signaling Pathway
Caption: On-target signaling pathway of this compound.
Experimental Workflow for Off-Target Identification
Caption: A logical workflow for identifying and validating off-target effects.
Troubleshooting Logic for Unexpected Results
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. drughunter.com [drughunter.com]
- 2. BMS’ WEE1 degrader this compound as a pan-cancer approach | BioWorld [bioworld.com]
- 3. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sapient.bio [sapient.bio]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing BMS-986463 Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of BMS-986463, a novel WEE1 molecular glue degrader currently in clinical development for advanced solid tumors.[1][2][3] Given that specific preclinical data for this compound is not publicly available, this guide provides a framework based on established principles for in vivo testing of novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it inform in vivo study design?
A1: this compound is described as a WEE1 molecular glue degrader.[1][3] WEE1 is a key regulator of the G2/M cell cycle checkpoint. By degrading WEE1, this compound is expected to cause cancer cells to prematurely enter mitosis, leading to mitotic catastrophe and cell death. This mechanism suggests that in vivo studies should be designed to assess cell cycle-related pharmacodynamic markers and tumor growth inhibition in relevant cancer models.
WEE1 Signaling Pathway
References
troubleshooting inconsistent results in BMS-986463 cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results in cell-based assays involving the WEE1 molecular glue degrader, BMS-986463.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class, clinical-stage molecular glue degrader that specifically targets WEE1 kinase. It functions by inducing proximity between WEE1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of WEE1.
Q2: What is the expected cellular phenotype after treating cells with this compound?
A2: WEE1 is a critical negative regulator of the G2/M cell cycle checkpoint, primarily by phosphorylating and inactivating CDK1.[1][2] Degradation of WEE1 by this compound is expected to cause a decrease in inhibitory phosphorylation of CDK1, leading to premature entry into mitosis. In cancer cells, particularly those with existing DNA damage or p53 mutations, this can result in mitotic catastrophe and subsequent apoptosis.[3][4]
Q3: Which cell lines are most suitable for this compound studies?
A3: Cell lines with high endogenous expression of WEE1 kinase are generally more sensitive to its degradation. Additionally, cancer cell lines with defects in the G1 checkpoint, such as those with p53 mutations, are often more reliant on the G2/M checkpoint for DNA damage repair and thus may exhibit increased sensitivity to WEE1 degradation.[3] It is recommended to screen a panel of cell lines to identify the most appropriate model for your research.
Q4: What are the recommended positive and negative controls for experiments with this compound?
A4:
-
Positive Control: A well-characterized WEE1 inhibitor, such as Adavosertib (AZD1775), can be used to compare phenotypic effects.
-
Negative Control (Vehicle): The solvent used to dissolve this compound (e.g., DMSO) should be added to control cells at the same final concentration used for the highest dose of the compound.
-
Negative Control (Inactive Epimer/Analog): If available, a structurally similar but biologically inactive version of this compound would be the ideal negative control to rule out off-target effects not related to WEE1 degradation.
Q5: How can I confirm that this compound is effectively degrading WEE1 in my cells?
A5: The most direct method to confirm WEE1 degradation is by Western blotting.[5] This allows for the quantification of WEE1 protein levels in cell lysates after treatment with this compound over a time-course and at various concentrations. A decrease in the WEE1 band intensity relative to a loading control (e.g., GAPDH, β-actin) indicates successful degradation.
WEE1 Signaling Pathway and this compound Mechanism
Caption: Simplified WEE1 signaling pathway and the mechanism of this compound.
Troubleshooting Guide
Problem 1: Inconsistent DC₅₀ (Degradation) or IC₅₀ (Viability) Values
| Possible Cause | Troubleshooting Steps |
| Cell Line Variability | Maintain a consistent cell passage number for all experiments. Ensure cells are seeded at a consistent density and are in the exponential growth phase. Avoid using cells that are over-confluent. |
| Reagent Instability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store stock solutions as recommended by the supplier. |
| Assay Plate Inconsistencies | Use high-quality, sterile tissue culture plates. Check for and minimize "edge effects" by not using the outermost wells or by filling them with sterile PBS. Ensure even mixing of reagents in each well. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps, especially for drug treatment and assay development. |
Problem 2: No or Weak WEE1 Degradation Observed by Western Blot
| Possible Cause | Troubleshooting Steps |
| Low WEE1 Expression | Confirm the endogenous expression level of WEE1 in your chosen cell line using a validated antibody and a positive control cell lysate. If expression is low, consider using a different cell line. |
| Insufficient Drug Concentration or Time | Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 1 nM to 10 µM). Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal degradation. |
| Suboptimal E3 Ligase Components | The activity of molecular glue degraders depends on the presence and activity of specific E3 ligase components (e.g., Cereblon). Verify the expression of relevant E3 ligase machinery in your cell line. |
| Western Blot Technical Issues | Ensure complete cell lysis and accurate protein quantification. Optimize transfer conditions, especially for a large protein like WEE1 (~90-96 kDa). Validate the primary antibody against WEE1. Always include a positive control lysate and a reliable loading control.[6][7] |
Problem 3: High Background or Variability in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect the media in treatment wells for any signs of compound precipitation, especially at high concentrations. If observed, test the solubility of this compound in your specific cell culture medium. |
| Solvent Toxicity | Include a vehicle-only control group that matches the highest concentration of solvent (e.g., DMSO) used in the experiment. If the vehicle control shows significant toxicity, reduce the final solvent concentration.[8] |
| Assay Interference | Some compounds can interfere with assay chemistries (e.g., autofluorescence, or inhibition/activation of reporter enzymes like luciferase). Run a control with the compound in cell-free media to check for direct interference with the assay reagents. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating groups to maintain uniformity. Allow plates to sit at room temperature for 20-30 minutes before placing them in the incubator to promote even cell settling. |
Experimental Protocols & Workflow
General Experimental Workflow
Caption: General experimental workflow for testing this compound.
Protocol 1: Western Blotting for WEE1 Degradation
-
Cell Seeding: Seed 0.5 - 1.0 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound and vehicle control for the determined time period (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells and collect the lysate.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane. For a large protein like WEE1, a wet transfer at 4°C for 90 minutes to 2 hours is recommended.[6]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against WEE1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (11).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Protocol 2: Cell Viability Assay (Luminescence-Based)
-
Cell Seeding: Seed 2,000 - 5,000 cells per well in 100 µL of media in a white, clear-bottom 96-well plate. Incubate overnight.
-
Treatment: Prepare 2x serial dilutions of this compound. Add 100 µL of the 2x compound dilutions to the cells (final volume 200 µL). Include vehicle-only and media-only controls.
-
Incubation: Incubate the plate for the desired endpoint (e.g., 72 hours) at 37°C, 5% CO₂.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of a luminescent viability reagent (e.g., CellTiter-Glo®) equal to the volume of media in the well (e.g., 200 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis:
-
Subtract the average background signal (media-only wells) from all other wells.
-
Normalize the data by expressing it as a percentage of the vehicle-only control ((Signal_Treated / Signal_Vehicle) * 100).
-
Plot the normalized viability versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting experimental results.
Data Presentation Templates
Table 1: Example Data Layout for WEE1 Degradation by Western Blot
| This compound Conc. (nM) | WEE1 Band Intensity | Loading Control Intensity | Normalized WEE1 Level (%) |
| 0 (Vehicle) | User Input | User Input | 100 |
| 1 | User Input | User Input | Calculated |
| 10 | User Input | User Input | Calculated |
| 100 | User Input | User Input | Calculated |
| 1000 | User Input | User Input | Calculated |
| 10000 | User Input | User Input | Calculated |
Normalized WEE1 Level = (WEE1 Intensity / Loading Control Intensity) / (Vehicle WEE1 Intensity / Vehicle Loading Control Intensity) * 100
Table 2: Example Data Layout for Cell Viability Assay
| This compound Conc. (nM) | Raw Luminescence (RLU) | Background Corrected RLU | % Viability (vs. Vehicle) |
| 0 (Vehicle) | User Input | Calculated | 100 |
| 1 | User Input | Calculated | Calculated |
| 10 | User Input | Calculated | Calculated |
| 100 | User Input | Calculated | Calculated |
| 1000 | User Input | Calculated | Calculated |
| 10000 | User Input | Calculated | Calculated |
| Media Only | User Input | 0 (Background) | N/A |
References
- 1. Wee1 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of BMS-986463 in Preclinical Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of BMS-986463 in animal studies. Given that specific formulation details for this compound are not publicly available, this guide focuses on established methods for improving the bioavailability of poorly soluble drug candidates.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability of this compound in our rat studies. What are the potential causes?
A1: Low and variable oral bioavailability for a compound like this compound, which is likely a poorly soluble molecule, can stem from several factors:
-
Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.
-
Slow Dissolution Rate: Even if soluble, the rate of dissolution may be too slow for absorption to occur within the GI transit time.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which pump it back into the GI lumen.
-
Degradation: The drug may be unstable in the acidic environment of the stomach or degraded by enzymes in the GI tract.
Q2: What are the initial steps to consider for improving the oral bioavailability of a poorly soluble compound?
A2: A stepwise approach is recommended. Start with simple and cost-effective methods before moving to more complex formulations.
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.[1][2][3]
-
pH Adjustment: For ionizable compounds, altering the pH of the formulation vehicle can enhance solubility.[4]
-
Use of Wetting Agents/Surfactants: These can improve the wettability of the drug powder, aiding dissolution.[4]
-
Feasibility of Salt Forms: If the compound has ionizable groups, forming a salt can significantly improve solubility and dissolution rate.[4]
Q3: When should we consider more advanced formulation strategies like solid dispersions or lipid-based formulations?
A3: If initial approaches do not yield the desired bioavailability, or if the compound has extremely low solubility, advanced formulations are the next logical step.
-
Solid Dispersions: These are beneficial when the goal is to present the drug in an amorphous (non-crystalline) state, which has higher apparent solubility and faster dissolution.[1][5] This is particularly useful for crystalline compounds with high melting points.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems are effective for lipophilic drugs.[1][5] They can enhance lymphatic transport, potentially reducing first-pass metabolism.[1]
Troubleshooting Guides
Issue 1: Inconsistent Plasma Concentrations in Rodent Studies
Possible Cause: Poor and variable absorption due to low aqueous solubility.
Troubleshooting Steps:
-
Characterize the Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the GI tract.
-
Assess the solid-state properties (crystalline vs. amorphous) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
-
Evaluate Enabling Formulations:
-
Micronization/Nanosizing: Compare the in vivo exposure of the standard compound with a micronized or nanosized formulation.
-
Amorphous Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic polymer (e.g., PVP, HPMC-AS) and evaluate its in vivo performance.
-
Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) and assess its ability to improve absorption in vivo.[6]
-
Issue 2: High Discrepancy Between In Vitro Dissolution and In Vivo Bioavailability
Possible Cause: The in vitro dissolution method may not be biorelevant, or in vivo factors like first-pass metabolism or efflux may be limiting bioavailability.
Troubleshooting Steps:
-
Develop a Biorelevant Dissolution Method:
-
Use simulated gastric and intestinal fluids (SGF and SIF) that contain bile salts and lecithin (B1663433) to better mimic the in vivo environment.
-
-
Investigate First-Pass Metabolism:
-
Assess P-gp Efflux:
-
Use in vitro cell-based assays (e.g., Caco-2 permeability assays) to determine if this compound is a substrate for P-gp.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations
| Formulation Approach | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 980 ± 210 | 5 |
| Micronized Suspension | 50 | 420 ± 90 | 2.0 | 2800 ± 550 | 14 |
| Solid Dispersion | 20 | 850 ± 150 | 1.5 | 5950 ± 980 | 30 |
| SEDDS | 20 | 1200 ± 210 | 1.0 | 9200 ± 1600 | 46 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion
-
Polymer Selection: Screen various polymers (e.g., PVP K30, HPMC-AS, Soluplus®) for their ability to form a stable amorphous solid dispersion with this compound.
-
Solvent Selection: Identify a common solvent that can dissolve both the drug and the polymer (e.g., methanol, acetone, dichloromethane).
-
Preparation:
-
Dissolve this compound and the selected polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Remove the solvent using a rotary evaporator or by spray drying.
-
Collect the resulting solid powder.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the dispersion using XRPD and DSC.
-
Assess the in vitro dissolution rate of the solid dispersion compared to the crystalline drug.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group) with cannulated jugular veins for serial blood sampling.
-
Dosing: Administer the different formulations of this compound orally via gavage.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Analysis:
-
Separate plasma by centrifugation.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Caption: Workflow for improving the oral bioavailability of a poorly soluble compound.
Caption: Key factors influencing the oral bioavailability of a drug candidate.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. Development of Solid Self-Emulsifying Formulation for Improving the Oral Bioavailability of Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotransformation of [14C]dasatinib: in vitro studies in rat, monkey, and human and disposition after administration to rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species differences between rats and primates (humans and monkeys) in complex cleavage pathways of DS-8500a characterized by 14C-ADME studies in humans and monkeys after administration of two radiolabeled compounds and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing BMS-986463-induced toxicity in preclinical models
Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals working with the WEE1 degrader, BMS-986463, in preclinical models. The information provided is based on the known mechanism of action of WEE1 inhibition and general principles of preclinical toxicology. As specific preclinical toxicity data for this compound is not extensively available in the public domain, this guide should be considered a general framework for anticipating and managing potential toxicities. Always consult relevant institutional and regulatory guidelines for your specific experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this relate to potential toxicities?
A1: this compound is a molecular glue degrader of WEE1 kinase. WEE1 is a critical negative regulator of the G2/M cell cycle checkpoint, primarily acting by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[1][2] By degrading WEE1, this compound forces cells to enter mitosis prematurely, which can lead to a form of programmed cell death known as mitotic catastrophe, particularly in cancer cells with existing DNA damage or p53 mutations.[1][3]
However, WEE1 also plays a role in the cell cycle of normal, healthy proliferating cells.[3] Therefore, on-target toxicities may be observed in tissues with a high rate of cell turnover, such as the bone marrow and gastrointestinal tract.
Q2: What are the most likely on-target toxicities to anticipate in preclinical models treated with this compound?
A2: Based on the function of WEE1 in regulating cell division, the most anticipated on-target toxicities in preclinical models include:
-
Myelosuppression: Inhibition of WEE1 is known to cause myelosuppression.[4] This can manifest as a decrease in one or more blood cell lineages. Thrombocytopenia (low platelet count) has been specifically noted with WEE1 inhibitors.[4]
-
Gastrointestinal (GI) Toxicity: The epithelial lining of the GI tract has a high rate of proliferation and may be susceptible to WEE1 degradation, leading to potential side effects such as diarrhea, nausea, and weight loss.[3]
-
DNA Damage in Normal Cells: While the goal is to induce catastrophic DNA damage in cancer cells, high exposures could potentially lead to DNA damage in healthy, dividing cells.[5]
Q3: What are the key considerations when designing a preclinical toxicology study for this compound?
A3: A well-designed preclinical toxicology study for a novel oncology agent like this compound should include:
-
Species Selection: Studies should typically be conducted in at least one rodent (e.g., mouse or rat) and one non-rodent (e.g., dog or non-human primate) species.[6]
-
Dose-Ranging Studies: Initial studies should aim to determine a range of doses, from a non-toxic dose to a maximally tolerated dose (MTD).[7]
-
Duration of Dosing: The duration of the study will depend on the intended clinical use. Both acute (single dose) and repeated-dose studies are typically necessary.[8]
-
Inclusion of Recovery Groups: To assess the reversibility of any observed toxicities, it is advisable to include recovery groups in the study design.[9]
-
Comprehensive Endpoint Analysis: A thorough evaluation of various endpoints is crucial. This includes regular monitoring of clinical signs, body weight, food consumption, as well as terminal assessments of hematology, serum chemistry, and histopathology of key organs.[6][7]
Troubleshooting Guides
Issue 1: Unexpectedly high mortality in the treatment group.
-
Possible Cause: The initial doses selected may be too high, exceeding the MTD.
-
Troubleshooting Steps:
-
Immediately halt dosing in the affected cohort.
-
Perform a thorough necropsy and histopathological analysis on the deceased animals to identify the target organs of toxicity.
-
Review the dose-ranging study data. If preliminary dose-finding was insufficient, conduct a more detailed dose-escalation study with smaller dose increments.
-
Consider the formulation and route of administration; ensure there are no issues with vehicle toxicity or incorrect dosing.
-
Issue 2: Significant body weight loss (>15-20%) in treated animals.
-
Possible Cause: This is a common sign of toxicity and can be multifactorial, often related to GI toxicity, decreased food consumption, or systemic illness.
-
Troubleshooting Steps:
-
Increase the frequency of body weight and clinical sign monitoring.
-
Measure food and water consumption daily to differentiate between reduced intake and other causes of weight loss.
-
Consider providing supportive care, such as supplemental nutrition or hydration, as per institutional guidelines.
-
At the study endpoint, perform a detailed gross necropsy and histopathology of the GI tract and other relevant organs.
-
If weight loss is a dose-limiting toxicity, this will be a key factor in determining the MTD.
-
Issue 3: Abnormal hematology results, such as severe neutropenia or thrombocytopenia.
-
Possible Cause: This is an anticipated on-target effect of WEE1 inhibition due to myelosuppression.
-
Troubleshooting Steps:
-
Collect blood samples at multiple time points during the study to understand the kinetics of the hematological changes (nadir and recovery).
-
Correlate the hematological findings with histopathology of the bone marrow and spleen.
-
Evaluate the dose-dependency of these effects.
-
In future studies, consider these hematological parameters as key biomarkers for toxicity and for guiding dose selection.
-
Quantitative Data Summary
Table 1: Example of Hematological Monitoring in a 28-Day Rodent Study
| Parameter | Vehicle Control (Day 28) | This compound (Low Dose) (Day 28) | This compound (Mid Dose) (Day 28) | This compound (High Dose) (Day 28) |
| White Blood Cells (x10³/µL) | 8.5 ± 1.2 | 6.2 ± 0.9 | 4.1 ± 0.7 | 2.5 ± 0.5 |
| Neutrophils (x10³/µL) | 3.0 ± 0.6 | 2.1 ± 0.4 | 1.2 ± 0.3 | 0.7 ± 0.2 |
| Lymphocytes (x10³/µL) | 5.1 ± 0.8 | 3.8 ± 0.6 | 2.7 ± 0.5 | 1.6 ± 0.4 |
| Platelets (x10³/µL) | 950 ± 150 | 600 ± 120 | 350 ± 90 | 150 ± 50 |
| Hemoglobin (g/dL) | 14.2 ± 1.0 | 13.1 ± 0.9 | 11.5 ± 0.8 | 9.8 ± 0.7 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Example of Serum Chemistry Monitoring in a 28-Day Rodent Study
| Parameter | Vehicle Control (Day 28) | This compound (Low Dose) (Day 28) | This compound (Mid Dose) (Day 28) | This compound (High Dose) (Day 28) |
| Alanine Aminotransferase (ALT) (U/L) | 40 ± 8 | 45 ± 10 | 55 ± 12 | 70 ± 15 |
| Aspartate Aminotransferase (AST) (U/L) | 60 ± 12 | 68 ± 15 | 80 ± 18 | 100 ± 25 |
| Blood Urea (B33335) Nitrogen (BUN) (mg/dL) | 20 ± 4 | 22 ± 5 | 25 ± 6 | 28 ± 7 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: In-Life Toxicology Assessment in a Rodent Model
-
Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, low dose, mid dose, high dose of this compound). Include satellite groups for toxicokinetic analysis and recovery groups if necessary.
-
Dosing: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage) at the predetermined frequency and duration.
-
Clinical Observations: Conduct and record detailed clinical observations at least once daily. Note any changes in behavior, posture, or physical appearance.
-
Body Weight: Measure and record the body weight of each animal prior to dosing and at least twice weekly throughout the study.
-
Food Consumption: Measure and record food consumption per cage at least weekly.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points for hematology and serum chemistry analysis.
-
Termination: At the end of the study, euthanize animals using an approved method.
-
Necropsy: Perform a full gross necropsy on all animals. Record any macroscopic findings.
-
Organ Weights: Collect and weigh key organs (e.g., liver, kidneys, spleen, thymus, heart, brain).
-
Histopathology: Preserve specified organs in 10% neutral buffered formalin for histopathological processing and examination.
Protocol 2: Hematological Analysis
-
Sample Collection: Collect approximately 200-300 µL of whole blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Analysis: Use an automated hematology analyzer to determine the following parameters:
-
Complete Blood Count (CBC): White blood cell (WBC) count, red blood cell (RBC) count, hemoglobin, hematocrit, platelet count.
-
WBC Differential: Neutrophils, lymphocytes, monocytes, eosinophils, basophils.
-
-
Blood Smear: Prepare a peripheral blood smear for manual review by a qualified pathologist, especially if the automated analyzer flags abnormalities.
-
Data Interpretation: Compare the results from the treated groups to the vehicle control group.
Protocol 3: Serum Chemistry Analysis
-
Sample Collection: Collect approximately 300-500 µL of whole blood into serum separator tubes.
-
Processing: Allow the blood to clot, then centrifuge to separate the serum.
-
Analysis: Use an automated clinical chemistry analyzer to assess a panel of biomarkers for organ function, including but not limited to:
-
Liver function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin.
-
Kidney function: Blood urea nitrogen (BUN), creatinine.
-
-
Data Interpretation: Compare the results from the treated groups to the vehicle control group to identify any potential organ toxicity.
Visualizations
Caption: WEE1 Signaling Pathway and the Action of this compound.
References
- 1. WEE1 inhibition in cancer therapy: Mechanisms, synergies, preclinical insights, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wee1 - Wikipedia [en.wikipedia.org]
- 3. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. criver.com [criver.com]
- 9. noblelifesci.com [noblelifesci.com]
Technical Support Center: Long-Term In Vitro Studies with BMS-986463
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining protocols for the long-term in vitro treatment with BMS-986463, a clinical-stage WEE1 kinase degrader. Given that specific long-term in vitro protocols for this compound are not yet widely published due to its early stage of development, this guide offers general principles, troubleshooting advice, and frequently asked questions based on its mechanism of action and common challenges in extended cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class WEE1 CELMoD™ (Cereblon E3 Ligase Modulation Drug) that acts as a molecular glue degrader of WEE1 kinase.[1] WEE1 is a key regulator of the G2/M cell cycle checkpoint. By degrading WEE1, this compound disrupts this checkpoint, leading to premature mitotic entry and subsequent cell death in cancer cells, particularly those with a dependency on this checkpoint.
Q2: What are the potential therapeutic applications of this compound?
A2: this compound is being investigated for the treatment of advanced solid tumors.[1][2] Clinical trials are evaluating its safety and efficacy in various malignancies, including non-small cell lung cancer (NSCLC), high-grade serous ovarian carcinoma (HGSOC), and uterine serous carcinoma (USC).[3]
Q3: What should I consider when designing a long-term in vitro experiment with this compound?
A3: For long-term studies, it is crucial to consider the stability of the compound in your specific cell culture media and conditions. Factors such as pH, temperature, and media components can affect the activity of the compound over time.[4] It is also important to establish a stable cell line and optimize the seeding density to prevent overgrowth or nutrient depletion during the extended treatment period. Regular monitoring of cell health and morphology is essential.
Q4: How can I assess the long-term efficacy of this compound in my cell line?
A4: Long-term efficacy can be evaluated through various assays, including colony formation assays, 3D spheroid growth assays, and long-term viability assays (e.g., using Annexin V/PI staining at multiple time points). Functional assays to confirm sustained WEE1 degradation and downstream signaling effects, such as phospho-CDK2 levels, are also recommended.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during long-term in vitro experiments with this compound and other novel compounds.
| Problem | Potential Cause | Recommended Solution |
| Decreased compound efficacy over time | - Compound degradation in culture media.- Development of cellular resistance. | - Perform stability tests of this compound in your specific media at 37°C over several days.- Replenish the media with fresh compound at regular intervals (e.g., every 2-3 days).- Analyze key resistance-associated proteins or pathways. |
| High levels of cytotoxicity or cell death | - Off-target effects of the compound.- Inappropriate dosing for long-term exposure. | - Perform a dose-response curve to determine the optimal concentration for long-term treatment.- Consider using a lower, more physiologically relevant concentration.- Evaluate markers of apoptosis and necrosis to understand the mechanism of cell death. |
| Slow or inconsistent cell growth | - Nutrient depletion in the culture medium.- Sub-optimal culture conditions.- Mycoplasma contamination. | - Ensure regular media changes to provide fresh nutrients.[]- Optimize incubator conditions (temperature, CO2, humidity).[]- Regularly test for mycoplasma contamination.[6] |
| Variability between experimental replicates | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in multi-well plates. | - Use a cell counter for accurate cell seeding.- Ensure proper mixing of cell suspensions and reagents.- Avoid using the outer wells of multi-well plates for treatment groups. |
| Contamination (bacterial, fungal, or yeast) | - Poor aseptic technique.- Contaminated reagents or media. | - Strictly adhere to aseptic techniques.[6]- Use sterile, high-quality reagents and media.[]- Regularly clean and sterilize incubators and biosafety cabinets.[6] |
Experimental Protocols
While specific protocols for this compound are not publicly detailed, the following are general methodologies for key experiments relevant to its long-term in vitro evaluation.
Long-Term Cell Viability Assay (e.g., using a Real-Time Glo™ Assay)
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a pre-determined optimal density. Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: At the time of treatment, add the viability reagent to the wells according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence at regular intervals (e.g., every 2, 4, 8, 24, 48, 72, 96, and 120 hours) using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the time zero reading for each well to determine the relative cell viability over time.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: After 24 hours, treat the cells with this compound.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh compound every 2-3 days.
-
Staining: After the incubation period, wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Western Blot for WEE1 Degradation
-
Cell Lysis: After long-term treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against WEE1 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a secondary antibody.
-
Detection: Visualize the protein bands using an appropriate detection reagent and imaging system.
Visualizations
Caption: this compound induces WEE1 degradation, leading to premature mitotic entry.
Caption: General workflow for a long-term in vitro cell culture experiment.
Caption: A decision tree for troubleshooting common long-term cell culture issues.
References
dealing with BMS-986463 precipitation in stock solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for handling BMS-986463, a potent and selective WEE1 kinase molecular glue degrader.[1][2][3][4] Proper handling of this compound is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: While specific solubility data for this compound is not publicly available, the recommended solvent for many small molecule inhibitors, including other WEE1 inhibitors, is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[5][6] It is crucial to use a fresh, unopened bottle of anhydrous DMSO, as it is hygroscopic and absorbed water can significantly decrease the solubility of the compound.[5]
Q2: My this compound powder is not dissolving completely in DMSO. What can I do?
A2: If you observe particulate matter or cloudiness in your stock solution, consider the following troubleshooting steps:
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing for several minutes.
-
Sonication: Gentle sonication in a water bath can help break up aggregates and facilitate dissolution.[5]
-
Gentle Warming: Warming the solution to 37°C may increase solubility. However, it is essential to first verify the thermal stability of this compound, as excessive heat can lead to degradation.[5]
-
Solvent Quality: As mentioned, ensure you are using anhydrous DMSO.
Q3: I observed precipitation after diluting my this compound DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A3: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds.[7] Here are some strategies to mitigate this issue:
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium, as higher concentrations can be cytotoxic.[8]
-
Serial Dilution in DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your concentrated stock solution in DMSO.
-
Dropwise Addition and Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations of the compound.[9]
-
Pre-warmed Buffer: Adding the stock solution to a pre-warmed buffer can sometimes help maintain solubility.[9]
Q4: How should I store my this compound stock solution?
A4: To ensure the stability and activity of your this compound stock solution, follow these storage guidelines:
-
Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[8][10]
-
Storage Temperature: Store the aliquots in tightly sealed vials at -20°C or -80°C.[10]
-
Light Protection: Protect the stock solution from light.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution | - Solvent (DMSO) has absorbed water.- Concentration is too high.- Incomplete dissolution. | - Use fresh, anhydrous DMSO.- Re-calculate the required concentration.- Vortex thoroughly, sonicate, or gently warm the solution. |
| Precipitation Upon Dilution in Aqueous Buffer | - Compound is not soluble at the desired concentration in the aqueous buffer.- High localized concentration during dilution. | - Lower the final concentration of the compound.- Perform serial dilutions in DMSO first.- Add the DMSO stock dropwise to the buffer while mixing vigorously. |
| Inconsistent Experimental Results | - Inaccurate stock solution concentration.- Degradation of the compound. | - Verify the molecular weight and perform accurate calculations.- Aliquot stock solutions and avoid repeated freeze-thaw cycles.- Store stock solutions properly at -20°C or -80°C, protected from light. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 572.63 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 5.73 mg of this compound.
-
Calculation: 0.01 mol/L * 0.001 L * 572.63 g/mol = 0.0057263 g = 5.73 mg
-
-
Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder using an analytical balance in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution for 2-5 minutes until the powder is completely dissolved. If necessary, use a sonicator or warm the solution gently to 37°C.
-
Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Cycle Analysis by Flow Cytometry to Confirm this compound Activity
Principle: this compound is a WEE1 inhibitor.[1] WEE1 kinase negatively regulates the G2/M cell cycle checkpoint.[11][12][13] Inhibition of WEE1 will lead to abrogation of the G2/M checkpoint and premature entry into mitosis, which can be observed as a decrease in the G2/M cell population.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed your cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of harvest.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Cell Harvest: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 3 mL of ice-cold 70% ethanol dropwise while gently vortexing. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. A decrease in the G2/M population in this compound-treated cells compared to the DMSO control would indicate WEE1 inhibition.
Visualizations
Caption: WEE1 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Recommended workflow for preparing and using this compound solutions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound / BMS [delta.larvol.com]
- 4. drughunter.com [drughunter.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. captivatebio.com [captivatebio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeting WEE1 Kinase in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
Technical Support Center: Minimizing Variability in BMS-986463 Patient-Derived Xenograft (PDX) Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability when working with patient-derived xenograft (PDX) models for the evaluation of BMS-986463, a WEE1 kinase degrader.
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Rates Between Mice in the Same Treatment Group
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Tumor Fragment Size or Cell Number at Implantation | Standardize the size of tumor fragments (e.g., 2-3 mm³) or the number of viable cells implanted. Use a consistent implantation technique and location (e.g., subcutaneous in the flank). |
| Variable Tumor Take Rates | Ensure tumor tissue is processed and implanted rapidly after collection to maintain viability. Consider using a more immunodeficient mouse strain (e.g., NSG mice) for challenging tumor types.[1][2] |
| Differences in Mouse Health and Age | Use age-matched mice from a reputable supplier. Monitor animal health closely throughout the study and exclude any unhealthy animals from the analysis. |
| Genetic Drift Across Passages | Use low-passage number PDX models for efficacy studies.[3] Conduct regular characterization (e.g., STR profiling) to ensure model stability.[4] |
| Suboptimal Tumor Microenvironment | For certain tumor types, consider orthotopic implantation to provide a more clinically relevant microenvironment, which may lead to more consistent growth.[5] |
Issue 2: Inconsistent or Unexpected Response to this compound Treatment
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Heterogeneity of the PDX Model | Thoroughly characterize the PDX model at the molecular level (e.g., whole-exome sequencing, RNA sequencing) to understand the baseline expression of WEE1 and related pathway components.[6] |
| Variable Drug Formulation or Administration | Prepare fresh drug formulations for each treatment cycle. Ensure accurate and consistent dosing and administration route (e.g., oral gavage, intraperitoneal injection). |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Variability | Conduct pilot PK/PD studies to determine the optimal dosing schedule to achieve sustained WEE1 degradation in the tumor tissue. |
| Emergence of Treatment Resistance | Collect tumor samples at the end of the study from both responding and non-responding tumors to investigate potential mechanisms of resistance. |
| p53 Status of the Tumor | Since WEE1 inhibitors can be particularly effective in p53-mutated cancers, confirm the p53 status of your PDX model as it can significantly influence the response to this compound.[7][8] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound and how does it relate to PDX model selection?
This compound is a molecular glue degrader of WEE1 kinase. WEE1 is a critical regulator of the G2/M cell cycle checkpoint.[7] By degrading WEE1, this compound forces cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and cell death. This mechanism is particularly effective in cancer cells with a defective G1 checkpoint, often due to p53 mutations.[7][8] Therefore, when selecting PDX models for this compound studies, it is crucial to choose models with well-characterized genetic backgrounds, particularly regarding their p53 status and DNA damage response pathways.
WEE1 Signaling Pathway
Caption: Simplified signaling pathway of WEE1 and the effect of this compound.
2. What are the best practices for establishing and maintaining PDX models for this compound studies?
To ensure consistency and reproducibility, follow a standardized protocol for PDX establishment and maintenance.
PDX Establishment and Maintenance Workflow
Caption: Standardized workflow for PDX model establishment and use.
3. How can I minimize variability in my experimental design?
A well-designed experiment is critical for obtaining reliable data.
| Parameter | Recommendation |
| Number of Mice per Group | Use a sufficient number of mice per treatment group (typically 8-10) to achieve statistical power. |
| Randomization | Randomize mice into treatment groups based on tumor volume once tumors reach a predetermined size (e.g., 100-200 mm³). |
| Blinding | Whenever possible, blind the personnel responsible for tumor measurements and data analysis to the treatment groups. |
| Control Groups | Include appropriate control groups, such as a vehicle control and a standard-of-care treatment group, for comparison. |
| Monitoring | Monitor tumor growth and animal health regularly (e.g., 2-3 times per week).[4] |
4. What are the key readouts to assess the efficacy of this compound in PDX models?
Beyond tumor volume measurements, several pharmacodynamic and efficacy readouts can provide a more comprehensive understanding of the effects of this compound.
| Readout | Description |
| Tumor Growth Inhibition (TGI) | The percentage difference in the mean tumor volume of the treated group compared to the control group. |
| Tumor Regression | A decrease in tumor volume below the initial baseline measurement. |
| Pharmacodynamic Markers | Measurement of WEE1 protein levels in tumor tissue to confirm target degradation. Assessment of downstream markers like phosphorylated CDK1 and DNA damage markers (e.g., γH2AX) by immunohistochemistry or western blotting.[9] |
| Cell Cycle Analysis | Flow cytometry analysis of tumor cells to assess for G2/M arrest and mitotic catastrophe.[9] |
| Survival Analysis | Kaplan-Meier survival analysis to determine if the treatment prolongs the lifespan of the tumor-bearing mice. |
5. What are some common pitfalls to avoid when working with PDX models?
| Pitfall | How to Avoid |
| Over-passaging | Limit the number of passages to minimize the risk of genetic drift and divergence from the original patient tumor.[3] |
| Misidentification of Models | Regularly perform short tandem repeat (STR) analysis to authenticate your PDX models.[4] |
| Ignoring Tumor Heterogeneity | Acknowledge that a single PDX model represents only one patient and may not capture the full spectrum of disease heterogeneity. Consider using a panel of well-characterized PDX models. |
| Murine Stroma Contamination | Be aware that the tumor microenvironment in a PDX model is composed of murine stromal cells, which can influence tumor growth and drug response. |
| Lack of an Immune System | Standard immunodeficient mouse models lack a functional immune system, which is a limitation when studying immunomodulatory effects. For such studies, consider using humanized mouse models. |
References
- 1. The Essential Factors of Establishing Patient-derived Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labcorp.com [labcorp.com]
- 4. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. WEE1 Inhibition in Combination With Targeted Agents and Standard Chemotherapy in Preclinical Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 9. Anti-cancer drug sensitivity testing and preclinical evaluation of the anti-cancer potential of WEE1 inhibitor in triple-negative breast cancer patient-derived organoids and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypic Changes with BMS-986463
Welcome to the technical support center for BMS-986463, a first-in-class WEE1 kinase molecular glue degrader.[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected phenotypic changes during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a molecular glue degrader that selectively targets the WEE1 kinase.[1][2][3][4][5] It functions by inducing an interaction between WEE1 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of WEE1.[3][4][5] WEE1 is a critical negative regulator of the G2/M cell cycle checkpoint, primarily by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[6][7][8][9] By degrading WEE1, this compound causes premature activation of CDK1, forcing cells with DNA damage or replication stress to enter mitosis, which typically results in mitotic catastrophe and apoptosis.[7][9]
Q2: What are the expected phenotypic outcomes of successful WEE1 degradation in cancer cells?
A2: The primary expected phenotypes following WEE1 degradation in susceptible cancer cells, particularly those with p53 mutations, include:
-
Abrogation of the G2/M checkpoint.[8]
-
Increased CDK1 activity.
-
Premature entry into mitosis.
-
Accumulation of DNA damage, often marked by an increase in γH2Ax.[10]
-
Mitotic catastrophe, characterized by aberrant chromosome segregation and nuclear morphology.[9][11]
-
Induction of apoptosis.[10]
Q3: What defines an "unexpected" phenotypic change with this compound?
A3: An unexpected phenotype is any observation that deviates from the canonical outcomes of WEE1 degradation-induced mitotic catastrophe. Examples include, but are not limited to:
-
Induction of cellular senescence instead of apoptosis.
-
Unexpectedly high toxicity in normal, non-transformed cell lines.
-
Resistance in cell lines predicted to be sensitive.
-
Phenotypes unrelated to cell cycle progression, such as changes in cell morphology, adhesion, or metabolic activity.
-
Activation of alternative cell death pathways (e.g., necroptosis, autophagy-dependent cell death).
Troubleshooting Guides
Issue 1: Observation of Cellular Senescence Instead of Apoptosis
You've treated p53-deficient cancer cells with this compound and, instead of widespread apoptosis, you observe markers of cellular senescence (e.g., flattened cell morphology, positive senescence-associated β-galactosidase staining).
Possible Causes:
-
Cellular Context: The genetic and epigenetic landscape of your cell line may favor a senescence response over apoptosis in response to mitotic errors.
-
Incomplete WEE1 Degradation: Suboptimal concentrations of this compound may lead to insufficient CDK1 activation, causing mitotic slippage and subsequent senescence rather than acute mitotic catastrophe.
-
Off-Target Effects: As a molecular glue, this compound could potentially induce the degradation of other proteins ("neo-substrates") that influence the cell fate decision between apoptosis and senescence.[12][13][14][15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected senescence.
Experimental Protocols:
-
Confirm WEE1 Degradation:
-
Method: Western Blot.
-
Procedure: Treat cells with this compound for various time points (e.g., 2, 6, 12, 24 hours). Lyse cells and perform western blotting for WEE1, phospho-CDK1 (Tyr15), and total CDK1. An effective response should show a significant reduction in WEE1 and phospho-CDK1 (Tyr15) levels.
-
-
Titrate this compound:
-
Method: Dose-Response Curve.
-
Procedure: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 48-72 hours. Assess cell viability (e.g., using CellTiter-Glo®) and key phenotypic markers for apoptosis (Caspase-3/7 activity) and senescence (β-galactosidase staining).
-
-
Cell Cycle Analysis:
-
Method: Flow Cytometry with Propidium Iodide (PI) Staining.
-
Procedure: Treat cells for 24 hours, then fix and stain with PI. Analyze DNA content to quantify the percentage of cells in G1, S, and G2/M phases. WEE1 degradation should lead to a decrease in the G2/M population and an increase in sub-G1 (apoptotic) or polyploid cells.
-
-
Quantitative Analysis of Senescence vs. Apoptosis:
-
Method: Immunofluorescence or Flow Cytometry.
-
Procedure: Co-stain treated cells for a senescence marker (e.g., SA-β-gal or p21) and an apoptosis marker (e.g., cleaved PARP or Annexin V). Quantify the proportion of single-positive and double-positive cells.
-
Data Presentation: Expected vs. Unexpected Outcomes
| Assay | Expected Outcome (Apoptosis) | Unexpected Outcome (Senescence) |
| Cell Morphology | Rounded, detached, apoptotic bodies | Flattened, enlarged, vacuolated |
| Western Blot | ↓ WEE1, ↓ p-CDK1(Y15), ↑ Cleaved PARP | ↓ WEE1, ↓ p-CDK1(Y15), ↑ p21, ↑ p16 |
| Cell Viability | Significant decrease | Moderate decrease or plateau |
| Flow Cytometry (PI) | Increased Sub-G1 peak | Accumulation in 4N or >4N (polyploidy) |
| SA-β-gal Staining | Negative | Positive (blue staining) |
Issue 2: Unexpected Toxicity in Normal (Non-Transformed) Cells
Your experiments show significant cytotoxicity in a non-cancerous, p53-wildtype cell line at concentrations effective against cancer cells.
Possible Causes:
-
High Basal Replication Stress: Some non-transformed cell lines, especially rapidly dividing ones, may have a higher-than-expected reliance on the G2/M checkpoint for normal division, making them vulnerable to WEE1 degradation.
-
Off-Target Degradation of Essential Proteins: this compound may be inducing the degradation of a protein essential for the survival of that specific cell type.
-
On-Target Toxicity in S-Phase: WEE1 also plays a role in stabilizing replication forks during S-phase.[16] Its degradation could lead to catastrophic DNA damage during replication, even in cells with a functional G1 checkpoint.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for normal cell toxicity.
Experimental Protocols:
-
Assess Basal Replication Stress:
-
Method: Western Blot.
-
Procedure: Compare the basal levels of replication stress markers (e.g., phospho-CHK1, phospho-RPA) in your sensitive normal cell line versus a resistant normal cell line. Higher basal levels may indicate a dependency on WEE1.
-
-
Cell Synchronization:
-
Method: Thymidine Block or Serum Starvation.
-
Procedure: Synchronize the normal cells at the G1/S border. Release the block and treat with this compound. Monitor cell cycle progression and the appearance of DNA damage markers (e.g., γH2Ax) by flow cytometry or immunofluorescence as cells progress through S-phase. This will determine if the toxicity is S-phase specific.
-
-
Compare with Alternative WEE1 Perturbations:
-
Method: siRNA/shRNA Knockdown or Kinase Inhibitor.
-
Procedure: Compare the phenotype of this compound treatment to that induced by WEE1 siRNA (to deplete the protein) and a WEE1 kinase inhibitor (e.g., Adavosertib, to block its function). If this compound is more toxic than both, it strongly suggests off-target effects. If the toxicity is comparable to siRNA-mediated depletion, it is likely an on-target effect.
-
Data Presentation: Comparative Toxicity Analysis
| Condition | Normal Cell Line 1 (Sensitive) % Viability | Normal Cell Line 2 (Resistant) % Viability | Cancer Cell Line (Control) % Viability |
| Vehicle Control | 100% | 100% | 100% |
| This compound (100 nM) | 35% | 95% | 40% |
| WEE1 siRNA | 45% | 92% | 50% |
| WEE1 Inhibitor (Adavosertib) | 60% | 98% | 55% |
Signaling Pathway Diagrams
WEE1 Signaling Pathway and Point of Intervention for this compound
Caption: WEE1 pathway at the G2/M checkpoint and this compound action.
This technical support guide provides a framework for addressing unexpected experimental results with this compound. Given the novelty of this compound, careful, stepwise investigation is crucial for accurate data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - American Chemical Society [acs.digitellinc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Wee1 - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. WEE1 inhibition in cancer therapy: Mechanisms, synergies, preclinical insights, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Characterization of a Wee1 Kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 12. condrug.com [condrug.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. New molecular glue degraders could help target troublesome proteins | EurekAlert! [eurekalert.org]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. A WEE1 family business: regulation of mitosis, cancer progression, and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of BMS-986463 in Combination Therapies
Welcome to the technical support center for BMS-986463. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound, a first-in-class WEE1 molecular glue degrader, in combination therapies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Disclaimer: this compound is currently in Phase 1 clinical development for advanced solid tumors, including non-small cell lung cancer (NSCLC), high-grade serous ovarian carcinoma (HGSOC), and uterine serous carcinoma (USC).[1][2][3] Detailed preclinical data on combination therapies with this compound is not yet publicly available. The guidance provided here is based on the established mechanism of action of WEE1 inhibition and data from other WEE1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in combination therapies?
A1: this compound degrades WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1] Many cancer cells, particularly those with p53 mutations, have a defective G1 checkpoint and rely heavily on the G2/M checkpoint to repair DNA damage before entering mitosis.[4][5] By degrading WEE1, this compound abrogates this checkpoint, forcing cells with damaged DNA into premature mitosis, leading to mitotic catastrophe and cell death.[5][6] This mechanism suggests a strong synergistic potential with agents that induce DNA damage, such as chemotherapy and radiation, or with other drugs that target the DNA damage response (DDR) pathway.[4][7]
Q2: Which classes of drugs are predicted to have synergistic effects with this compound?
A2: Based on the mechanism of WEE1 degradation, several classes of drugs are expected to exhibit synergy with this compound. These include:
-
DNA Damaging Agents: Chemotherapeutics like cisplatin, carboplatin, gemcitabine, and irinotecan (B1672180) can create DNA lesions that are normally repaired before mitosis.[4][5] Combining these with this compound can enhance their cytotoxic effects.
-
PARP Inhibitors: In tumors with deficiencies in homologous recombination (e.g., BRCA mutations), PARP inhibitors trap PARP on DNA, leading to replication fork collapse and DNA double-strand breaks. Combining with a WEE1 degrader can prevent the repair of these breaks, leading to synthetic lethality.
-
ATR and Chk1 Inhibitors: ATR and Chk1 are kinases that act upstream of WEE1 in the G2/M checkpoint.[8] Dual inhibition of these pathways can lead to a more profound and sustained abrogation of the checkpoint, resulting in increased replication stress and synergistic cell killing.[9][10][11]
-
Immunotherapy: Preclinical evidence with other WEE1 inhibitors suggests that they can modulate the tumor microenvironment and enhance anti-tumor immune responses, providing a rationale for combination with immune checkpoint inhibitors.[5][7]
Q3: My cells are showing unexpected resistance to this compound in combination. What are the potential mechanisms?
A3: Resistance to WEE1 inhibition, and likely degradation, can arise through several mechanisms. If you observe reduced than expected potency, consider investigating the following:
-
Upregulation of PKMYT1: PKMYT1 is a kinase with redundant function to WEE1 that can also phosphorylate and inhibit CDK1.[12][13] Increased expression of PKMYT1 can compensate for the loss of WEE1.
-
Altered Cell Cycle Machinery: Reduced protein levels of CDK1, the primary target of WEE1, can decrease the cell's dependency on WEE1 for cell cycle control.[12][14]
-
Activation of Bypass Signaling Pathways: Activation of pro-survival pathways such as AXL/mTOR/ERK or TGF-β signaling has been implicated in resistance to WEE1 inhibitors.[14]
Troubleshooting Guides
Problem 1: Sub-optimal Synergy Observed with Chemotherapy
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing Schedule | The sequence of drug administration is critical. Administering the DNA damaging agent first to induce damage, followed by this compound to abrogate the G2/M checkpoint, is often more effective. Test different schedules (e.g., co-administration vs. sequential) to determine the optimal timing for your specific cell line and chemotherapeutic agent. |
| Sub-optimal Drug Concentrations | Perform a dose-response matrix experiment to identify synergistic concentrations of both this compound and the chemotherapeutic agent. The optimal concentrations for synergy may be lower than the IC50 of each drug alone. |
| Cell Line Intrinsic Resistance | Investigate the p53 status of your cell line. While not absolute, cells with mutant or null p53 are often more sensitive to WEE1 inhibition.[4] Also, assess the baseline expression of WEE1 and other DDR proteins. |
Problem 2: Increased Toxicity in Animal Models
| Possible Cause | Troubleshooting Steps |
| Overlapping Toxicities | Both WEE1 degraders and many chemotherapeutics can cause myelosuppression. Consider reducing the dose of one or both agents in the combination. An intermittent dosing schedule for this compound might also help mitigate toxicity while maintaining efficacy. |
| Pharmacokinetic Interactions | Investigate if there are any known drug-drug interactions that could alter the metabolism or clearance of either this compound or the combination partner, leading to increased exposure and toxicity. |
| Strain-specific Sensitivity | Ensure the chosen animal model is appropriate and consider potential strain-specific differences in drug metabolism and tolerance. |
Data Presentation
Table 1: Hypothetical Synergy Data for this compound in Combination with Cisplatin in A549 (NSCLC, p53-wildtype) and H1299 (NSCLC, p53-null) cell lines
| Cell Line | Drug | IC50 (nM) | Combination Index (CI) with this compound (at Fa=0.5) |
| A549 | This compound | 150 | - |
| Cisplatin | 2500 | 0.8 (Additive) | |
| H1299 | This compound | 50 | - |
| Cisplatin | 1500 | 0.3 (Synergistic) |
Note: This is example data. Actual results will vary.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Assessment
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) and assess the synergistic interaction between this compound and a combination agent using a cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Combination agent (e.g., Cisplatin)
-
384-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 384-well plate at a pre-determined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound and the combination agent in complete medium.
-
Treat cells with single agents or in combination at various concentration ratios. Include a vehicle control (e.g., DMSO).
-
Incubate for 72-96 hours.
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values.
-
Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effects of this compound and a combination partner on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the combination agent, or both for the desired time (e.g., 24, 48 hours).
-
Harvest cells by trypsinization, collect the supernatant, and wash with PBS.
-
Fix cells by dropwise addition into ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash cells with PBS to remove ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.
Visualizations
Caption: Mechanism of action of this compound leading to mitotic catastrophe.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. This compound for Advanced Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Frontiers | WEE1 Inhibition in Combination With Targeted Agents and Standard Chemotherapy in Preclinical Models of Pancreatic Ductal Adenocarcinoma [frontiersin.org]
- 5. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 6. WEE1 Inhibition in Combination With Targeted Agents and Standard Chemotherapy in Preclinical Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. CHK1 and WEE1 inhibition combine synergistically to enhance therapeutic efficacy in acute myeloid leukemia ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined inhibition of Wee1 and Chk1 gives synergistic DNA damage in S-phase due to distinct regulation of CDK activity and CDC45 loading - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. oncotarget.com [oncotarget.com]
- 12. Identifying and overcoming a mechanism of resistance to WEE1 kinase inhibitor AZD1775 in high grade serous ovarian cancer cells [ejgo.net]
- 13. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Disclaimer: BMS-986463 is an investigational agent currently in early-phase clinical development. As such, publicly available data on its specific hematological toxicity profile and mitigation strategies are limited. The following information is extrapolated from data on other WEE1 inhibitors (e.g., adavosertib) and molecular glue degraders (e.g., lenalidomide, pomalidomide) and should be used as a general guidance for research purposes only. Always refer to the specific study protocol and investigator's brochure for this compound for definitive guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, orally bioavailable molecular glue degrader of WEE1 kinase. WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis. By degrading WEE1, this compound forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent cell death.
Q2: What are the anticipated hematological toxicities associated with this compound?
A2: Based on the mechanism of action targeting a key cell cycle regulator and data from other WEE1 inhibitors and molecular glue degraders, the primary anticipated hematological toxicities include:
-
Neutropenia: A decrease in the number of neutrophils, a type of white blood cell important for fighting bacterial infections.
-
Thrombocytopenia: A reduction in the platelet count, which can increase the risk of bleeding.
-
Anemia: A decrease in red blood cells or hemoglobin, leading to fatigue and shortness of breath.
-
Lymphopenia: A reduction in the number of lymphocytes, another type of white blood cell involved in the immune response.
Q3: How should hematological parameters be monitored during in vitro and in vivo experiments with this compound?
A3: For in vitro studies, colony-forming unit (CFU) assays using hematopoietic progenitor cells can assess the direct impact of this compound on different blood cell lineages. For in vivo animal studies, complete blood counts (CBCs) with differentials should be performed at baseline and at regular intervals during and after treatment to monitor for changes in blood cell counts. Bone marrow cellularity and progenitor populations can be assessed at the end of the study.
Q4: What are the general strategies for mitigating this compound-related hematological toxicities in a research setting?
A4: Mitigation strategies will depend on the severity of the toxicity and the experimental context. General approaches include:
-
Dose Modification: In vivo, this may involve reducing the dose of this compound or interrupting the dosing schedule to allow for bone marrow recovery.
-
Supportive Care: In animal models, this could include the use of growth factors like granulocyte colony-stimulating factor (G-CSF) to stimulate neutrophil production.
-
Careful Monitoring: Frequent monitoring of blood counts allows for early detection of toxicities and timely intervention.
Troubleshooting Guides
Issue 1: Unexpectedly severe neutropenia observed in an in vivo mouse model.
-
Possible Cause 1: Dose of this compound is too high for the specific animal strain or model.
-
Troubleshooting Step: Review the literature for the maximum tolerated dose (MTD) of similar compounds. If unavailable, consider conducting a dose-escalation study to determine the MTD of this compound in your model.
-
-
Possible Cause 2: The dosing schedule is too frequent, preventing adequate bone marrow recovery.
-
Troubleshooting Step: Consider modifying the dosing schedule to include drug-free holidays (e.g., 5 days on, 2 days off) to allow for hematopoietic recovery.
-
-
Possible Cause 3: Synergistic toxicity with a co-administered therapeutic agent.
-
Troubleshooting Step: If this compound is being used in combination, evaluate the hematological toxicity of each agent individually. Consider a dose reduction of one or both agents.
-
Issue 2: High variability in platelet counts between experimental animals.
-
Possible Cause 1: Inconsistent drug administration.
-
Troubleshooting Step: Ensure accurate and consistent dosing for all animals. For oral gavage, verify proper technique to ensure the full dose is delivered.
-
-
Possible Cause 2: Biological variability.
-
Troubleshooting Step: Increase the number of animals per group to improve statistical power and account for individual differences in drug metabolism and hematopoietic response.
-
-
Possible Cause 3: Stress-induced platelet fluctuations.
-
Troubleshooting Step: Ensure proper animal handling techniques to minimize stress, which can impact platelet counts.
-
Data Presentation
Table 1: Incidence of Grade ≥3 Hematological Toxicities with the WEE1 Inhibitor Adavosertib (AZD1775) in Clinical Trials.
| Hematological Toxicity | Incidence (Grade ≥3) | Clinical Trial Reference |
| Neutropenia | 30% - 62% | [1] |
| Thrombocytopenia | 6% - 48% | [1] |
| Anemia | 18% - 31% | [1] |
| Lymphopenia | 29% | [2] |
| Leukopenia | 21% | [2] |
Table 2: Incidence of Grade 3/4 Hematological Toxicities with Molecular Glue Degraders (Lenalidomide and Pomalidomide) in Clinical Trials.
| Hematological Toxicity | Lenalidomide Incidence (Grade 3/4) | Pomalidomide Incidence (Grade 3/4) |
| Neutropenia | 28% - 43% | 48% - 53% |
| Thrombocytopenia | 8% - 28% | 22% - 26% |
| Anemia | 11% | 23% - 38% |
Experimental Protocols
Protocol 1: Preclinical In Vitro Assessment of this compound-Induced Myelosuppression using Colony-Forming Unit (CFU) Assay
Objective: To determine the direct inhibitory effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells from different lineages.
Materials:
-
Bone marrow mononuclear cells (BMMCs) from mice or human donors.
-
MethoCult™ medium (e.g., STEMCELL Technologies) for different lineages (GM-CFU, BFU-E, CFU-GEMM).
-
This compound dissolved in a suitable vehicle (e.g., DMSO).
-
Iscove's Modified Dulbecco's Medium (IMDM).
-
Fetal Bovine Serum (FBS).
-
35 mm culture dishes.
Methodology:
-
Cell Preparation: Isolate BMMCs from fresh bone marrow using density gradient centrifugation.
-
Drug Preparation: Prepare a stock solution of this compound in the vehicle. Create a serial dilution of this compound in IMDM to achieve the desired final concentrations.
-
Plating:
-
Thaw MethoCult™ medium.
-
Add BMMCs to the MethoCult™ medium at the recommended cell density.
-
Add the different concentrations of this compound or vehicle control to the cell-MethoCult™ mixture.
-
Vortex thoroughly and let stand for 5-10 minutes to allow bubbles to rise.
-
Dispense 1.1 mL of the mixture into each 35 mm culture dish using a syringe with a blunt-end needle.
-
Gently rotate the dishes to ensure even distribution of the medium.
-
-
Incubation: Place the culture dishes in a humidified incubator at 37°C with 5% CO2 for 7-14 days (depending on the colony type).
-
Colony Counting: After the incubation period, count the number of colonies of each type (e.g., CFU-GM, BFU-E) under an inverted microscope. A colony is typically defined as a cluster of 50 or more cells.
-
Data Analysis: Calculate the percentage of colony inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of colony formation).
Protocol 2: Clinical Monitoring of Hematological Safety in a Phase 1 Trial of this compound
Objective: To monitor and manage hematological toxicities in patients receiving this compound.
Procedures:
-
Baseline Assessment: Prior to the first dose of this compound, a complete blood count (CBC) with differential and platelet count must be obtained.
-
Monitoring During Treatment:
-
CBC with differential and platelet count should be monitored weekly for the first two cycles of treatment.
-
Subsequently, monitoring frequency can be reduced to every two weeks for the next two cycles, and then monthly thereafter, provided the patient is stable.
-
More frequent monitoring may be required for patients who develop Grade 2 or higher hematological toxicities.
-
-
Toxicity Grading: All hematological adverse events will be graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Dose Modification Guidelines:
-
Neutropenia:
-
For Grade 3 neutropenia (Absolute Neutrophil Count [ANC] <1.0 to 0.5 x 10⁹/L), interrupt this compound until recovery to Grade ≤2. Resume at the same or a reduced dose level.
-
For Grade 4 neutropenia (ANC <0.5 x 10⁹/L), interrupt this compound until recovery to Grade ≤2. Resume at a reduced dose level. Consider the use of G-CSF as per institutional guidelines.
-
-
Thrombocytopenia:
-
For Grade 3 thrombocytopenia (Platelets <50 to 25 x 10⁹/L), interrupt this compound until recovery to Grade ≤1. Resume at a reduced dose level.
-
For Grade 4 thrombocytopenia (Platelets <25 x 10⁹/L), interrupt this compound until recovery to Grade ≤1. Resume at a reduced dose level. Platelet transfusions may be administered as clinically indicated.
-
-
Anemia:
-
Management of anemia should be based on clinical symptoms and institutional guidelines, which may include red blood cell transfusions or the use of erythropoiesis-stimulating agents.
-
-
Mandatory Visualization
Caption: WEE1 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Hematological Toxicity Monitoring.
References
Technical Support Center: Optimizing High-Throughput Screens for BMS-986463 and other WEE1 Degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing high-throughput screening (HTS) to identify and characterize molecular glue degraders targeting WEE1 kinase, such as BMS-986463. Given that specific details of the HTS assays for this compound are not publicly disclosed, this guide focuses on best practices and common challenges encountered in HTS campaigns for similar targeted protein degraders.
Troubleshooting Guides
This section addresses specific issues that may arise during your HTS experiments, providing potential causes and actionable solutions.
Question: Why am I observing a low signal-to-noise ratio (S/N) in my primary screen?
A low signal-to-noise ratio can obscure real hits and lead to an increase in false negatives. Here are some common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reagent Concentration | Titrate all critical reagents, including the substrate and detection antibodies, to determine the optimal concentrations that yield the best S/N. |
| Insufficient Incubation Time | Optimize incubation times for compound treatment, antibody binding, and signal development to ensure the reaction has reached a stable endpoint. |
| Reagent Instability | Prepare fresh reagents for each experiment and assess their stability over the duration of the screen.[1] Avoid repeated freeze-thaw cycles. |
| Inappropriate Assay Buffer | Ensure the assay buffer composition, including pH and salt concentration, is optimal for enzyme activity and antibody binding. |
| High Background Signal | Use high-quality, low-autofluorescence plates.[2] Consider adding a blocking agent to reduce non-specific binding. |
| Low Signal Intensity | Increase the concentration of the detection reagent or extend the signal development time. Ensure the plate reader settings (e.g., gain) are optimized. |
Question: What are the likely sources of high variability between replicate wells?
High variability can make it difficult to distinguish true hits from random noise. Below are common sources and solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use automated cell dispensers for better consistency. Verify cell viability and passage number.[3][4] |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outermost wells of the microplate or fill them with sterile media or buffer.[5] Ensure proper humidity in the incubator. |
| Inaccurate Liquid Handling | Calibrate and regularly maintain multichannel pipettes and automated liquid handlers. Use low-retention pipette tips. |
| Compound Precipitation | Visually inspect plates for compound precipitation. Reduce the final compound concentration or use a different solvent. Ensure adequate mixing after compound addition. |
| Plate Reader Inconsistency | Ensure the plate reader is properly calibrated and maintained. Use a consistent reading method for all plates. |
Question: How can I identify and mitigate false positives in my screen?
False positives are compounds that appear active in the primary assay but do not have the desired biological activity.[1] Here's how to address them:
| Potential Cause | Troubleshooting Steps |
| Compound Autofluorescence/Quenching | For fluorescence-based assays, pre-screen compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths. |
| Assay Interference | Perform counter-screens to identify compounds that interfere with the detection system (e.g., luciferase inhibitors).[6] |
| Compound Aggregation | Include a detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates. Visually inspect for precipitation. |
| Non-specific Cytotoxicity | In cell-based assays, perform a cytotoxicity counter-screen to eliminate compounds that reduce the signal through cell death rather than specific degradation. |
| Off-target Effects | Confirm hits in orthogonal assays that measure the downstream consequences of WEE1 degradation, such as changes in CDK1 phosphorylation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a clinical-stage molecular glue degrader of WEE1 kinase being developed for the treatment of advanced solid tumors.[7][8] Its mechanism of action is to induce the degradation of the WEE1 protein, a key regulator of the G2/M cell cycle checkpoint.[7]
Q2: What is the role of WEE1 in the cell cycle and cancer?
WEE1 is a tyrosine kinase that phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing premature entry into mitosis. In many cancers, particularly those with p53 mutations, cells become more reliant on the G2 checkpoint for DNA repair. Inhibiting or degrading WEE1 in these cells leads to uncontrolled mitotic entry and subsequent cell death.
Q3: What are the key quality control metrics for a high-throughput screen?
Key HTS quality control metrics help to ensure the robustness and reliability of the assay.[1]
| Metric | Formula | Description | Acceptable Value |
| Signal-to-Background (S/B) Ratio | Mean(Signal) / Mean(Background) | Measures the dynamic range of the assay. | > 10 is often desired, but is assay dependent.[1] |
| Z'-factor | 1 - (3 * (SD_signal + SD_background)) / |Mean_signal - Mean_background| | A measure of assay quality that takes into account both the dynamic range and data variation. | > 0.5 is considered an excellent assay.[9] |
| Coefficient of Variation (%CV) | (Standard Deviation / Mean) * 100 | Measures the relative variability of the data. | < 10-15% for controls is generally acceptable. |
Q4: What types of assays are suitable for a WEE1 degrader primary screen?
A primary screen for a WEE1 degrader would typically be a cell-based assay that measures the level of WEE1 protein. Common formats include:
-
High-Content Imaging: Using fluorescently labeled antibodies against WEE1 to quantify protein levels on a per-cell basis.
-
Luminescence/Fluorescence-based Reporter Assays: Employing a cell line where WEE1 is tagged with a reporter protein like luciferase or a fluorescent protein.[10]
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or HTRF® (Homogeneous Time Resolved Fluorescence): A proximity-based assay using two antibodies labeled with a donor and acceptor fluorophore that bind to WEE1.
Q5: How can I improve the signal-to-noise ratio in my imaging-based assay?
For imaging assays, several strategies can enhance the signal-to-noise ratio:[2][11]
-
Optimize Antibody Concentrations: Titrate the primary and secondary antibodies to find the concentration that maximizes specific staining while minimizing background.
-
Use High-Quality Reagents: Use antibodies with high specificity and fluorophores with high quantum yield and photostability.
-
Image Processing: Use background subtraction and other image processing algorithms to reduce non-specific signal.
-
Optimize Imaging Parameters: Adjust exposure time, camera gain, and laser power to maximize signal without saturating the detector or causing phototoxicity.[2]
Experimental Protocols
Protocol 1: Primary High-Throughput Screen for WEE1 Degraders using High-Content Imaging
Objective: To identify compounds that induce the degradation of endogenous WEE1 protein in a cancer cell line.
Materials:
-
Cancer cell line with high WEE1 expression (e.g., OVCAR-3, HeLa)
-
384-well, black-walled, clear-bottom imaging plates
-
Compound library
-
Primary antibody: Rabbit anti-WEE1
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear stain: Hoechst 33342
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% bovine serum albumin (BSA) in PBS
-
Wash buffer: PBS
-
Automated liquid handler
-
High-content imaging system
Methodology:
-
Cell Seeding: Seed cells into 384-well plates at a pre-optimized density and allow them to adhere overnight.
-
Compound Addition: Using an automated liquid handler, add compounds from the library to the appropriate wells. Include positive controls (e.g., known WEE1 inhibitors or degraders) and negative controls (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined duration (e.g., 24 hours) to allow for protein degradation.
-
Fixation and Permeabilization:
-
Carefully remove the media.
-
Add fixation solution and incubate for 15 minutes at room temperature.
-
Wash wells three times with PBS.
-
Add permeabilization buffer and incubate for 10 minutes at room temperature.
-
Wash wells three times with PBS.
-
-
Immunostaining:
-
Add blocking buffer and incubate for 1 hour at room temperature.
-
Remove blocking buffer and add the primary anti-WEE1 antibody diluted in blocking buffer. Incubate overnight at 4°C.
-
Wash wells three times with PBS.
-
Add the fluorescently labeled secondary antibody and Hoechst stain diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Wash wells three times with PBS.
-
-
Imaging: Acquire images of each well using a high-content imaging system. Capture images in the DAPI channel (for nuclei) and the green fluorescent channel (for WEE1).
-
Data Analysis: Use image analysis software to segment the nuclei and cytoplasm of each cell. Quantify the mean fluorescence intensity of WEE1 staining in the nucleus and/or cytoplasm. Normalize the WEE1 intensity to the cell count for each well. Identify hits as compounds that cause a significant reduction in WEE1 fluorescence intensity compared to the negative controls.
Protocol 2: Secondary Assay - Cytotoxicity Assessment
Objective: To determine if the hit compounds from the primary screen exhibit cytotoxic effects.
Materials:
-
Cell line used in the primary screen
-
384-well, white, opaque plates
-
Hit compounds from the primary screen
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells into 384-well plates at the same density as the primary screen.
-
Compound Addition: Add serial dilutions of the hit compounds to the wells.
-
Incubation: Incubate the plates for the same duration as the primary screen (e.g., 24 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the luminescence signal of the compound-treated wells to the DMSO-treated control wells. Calculate the IC50 value for each compound to determine its cytotoxic potential.
Visualizations
Caption: WEE1 signaling pathway in G2/M cell cycle checkpoint control.
Caption: Typical HTS workflow for a protein degrader screen.
Caption: Troubleshooting decision tree for common HTS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 4. m.youtube.com [m.youtube.com]
- 5. focus.gbo.com [focus.gbo.com]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. This compound / BMS [delta.larvol.com]
- 9. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. A novel high-throughput screening strategy for targeting alpha-synuclein and other long-lived proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting appropriate negative controls for BMS-986463 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BMS-986463. The information is tailored for scientists and drug development professionals to assist in the design and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is this important for selecting negative controls?
A1: this compound is a first-in-class, clinical-stage molecular glue degrader of WEE1 kinase.[1][2] It functions by inducing proximity between WEE1 kinase and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of WEE1.[3][4] This is distinct from a simple kinase inhibitor, which only blocks the enzyme's activity.
Understanding this dual mechanism—targeting WEE1 and hijacking the CRBN-dependent ubiquitin-proteasome system—is critical for selecting appropriate negative controls. Your controls must be able to distinguish between effects caused by:
-
The degradation of WEE1 protein.
-
Potential off-target effects of the compound.
-
The process of protein degradation itself.
-
The vehicle or solvent used.
Q2: What are the essential negative controls that should be included in any this compound experiment?
A2: A robust experimental design for this compound should include a multi-tiered approach to negative controls. The following are highly recommended:
-
Vehicle Control: This is the most fundamental control. The solvent used to dissolve this compound (e.g., DMSO) must be added to a set of cells or animals at the same final concentration used for the drug treatment. This accounts for any effects of the solvent on the experimental system.[5][6]
-
Inactive Compound Control: The ideal negative control is a molecule structurally related to this compound that does not induce WEE1 degradation. This could be a compound that fails to bind to either WEE1 or CRBN, thus being unable to form the ternary complex required for degradation. While a specific inactive analog for this compound may not be commercially available, a compound that inhibits WEE1 but does not engage CRBN can serve a similar purpose in dissecting the effects of degradation versus mere inhibition.[3] If such a compound is unavailable, proceeding with genetic controls becomes even more critical.
-
Genetic Controls: These are crucial for demonstrating the specificity of this compound's mechanism.
-
CRBN Knockout/Knockdown Cells: In cells lacking functional CRBN, this compound should be unable to induce the degradation of WEE1.[3][7][8] Observing a lack of WEE1 degradation and the absence of the expected downstream phenotype in these cells is strong evidence for a CRBN-dependent mechanism.
-
WEE1 Knockout/Knockdown Cells: These cells serve to confirm that the observed biological effects of this compound are indeed due to the loss of WEE1 function. The phenotype of WEE1 knockout/knockdown cells should mimic the effects of treating wild-type cells with this compound.
-
The logical workflow for selecting and validating these controls is illustrated in the diagram below.
Caption: Logical workflow for selecting negative controls.
Q3: How can I confirm that the observed phenotype is a direct result of WEE1 degradation?
A3: To link the degradation of WEE1 to the observed cellular phenotype (e.g., cell cycle arrest, apoptosis), you should perform the following validation experiments:
-
Western Blot Analysis: Measure the levels of WEE1 protein over a time course and at different concentrations of this compound. A specific effect should show a dose- and time-dependent decrease in WEE1 protein levels.
-
Downstream Target Analysis: WEE1's primary function is to phosphorylate and inhibit CDK1.[9][10] Therefore, the degradation of WEE1 should lead to a decrease in the phosphorylation of CDK1 at Tyr15. Monitoring p-CDK1 (Tyr15) levels by Western blot is a key indicator of WEE1 functional loss.[11]
-
Rescue Experiment: To definitively prove that the phenotype is due to WEE1 loss, you can perform a rescue experiment. This involves transfecting cells with a version of WEE1 that is resistant to degradation by this compound (e.g., a mutant that doesn't bind to the compound or CRBN) and observing if this rescues the phenotype.
The signaling pathway from this compound to the downstream cellular effects is depicted below.
Caption: this compound signaling and downstream effects.
Troubleshooting and Experimental Protocols
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No WEE1 degradation observed | This compound is inactive or degraded. | Confirm compound integrity and concentration. Prepare fresh stock solutions. |
| Cell line is resistant. | Check for mutations in WEE1 or CRBN. Use a sensitive positive control cell line. | |
| Insufficient incubation time or concentration. | Perform a dose-response and time-course experiment to determine optimal conditions. | |
| High background in Western blots | Non-specific antibody binding. | Optimize antibody concentration and blocking conditions. Use a high-quality, validated antibody for WEE1. |
| Inconsistent cell cycle analysis results | Poor cell handling or staining. | Ensure proper cell fixation and staining techniques. Use a consistent cell density for all samples. |
| Phenotype observed in CRBN KO cells | Off-target effect of this compound. | This is a critical result. Investigate potential off-target interactions of the compound. The effect is not mediated by CRBN-dependent degradation. |
Key Experimental Protocols
Protocol 1: Western Blot for WEE1 Degradation and p-CDK1 Status
This protocol is designed to assess the extent of WEE1 degradation and its impact on the phosphorylation of its direct substrate, CDK1.
Materials:
-
Cell lines (Wild-Type, CRBN KO)
-
This compound
-
Vehicle (e.g., DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-WEE1, anti-p-CDK1 (Tyr15), anti-total CDK1, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.[5][12]
-
Analysis: Quantify band intensities and normalize to the loading control. A decrease in WEE1 and p-CDK1 signals relative to the vehicle control indicates successful degradation and functional consequence.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression, specifically the abrogation of the G2/M checkpoint.
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvest: Treat cells as described in Protocol 1. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content, proportional to PI fluorescence, will allow for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[5][13]
-
Analysis: An accumulation of cells in the sub-G1 phase (indicative of apoptosis) and a decrease in the G2/M population over time would be consistent with WEE1 degradation and checkpoint abrogation.[14]
The diagram below illustrates the general experimental workflow for characterizing this compound.
Caption: General experimental workflow for this compound.
References
- 1. This compound / BMS [delta.larvol.com]
- 2. drughunter.com [drughunter.com]
- 3. Development and Characterization of a Wee1 Kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cereblon suppresses the lipopolysaccharide-induced inflammatory response by promoting the ubiquitination and degradation of c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRBN Is a Negative Regulator of Bactericidal Activity and Autophagy Activation Through Inhibiting the Ubiquitination of ECSIT and BECN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene - WEE1 [maayanlab.cloud]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Wee1 is required to sustain ATR/Chk1 signaling upon replicative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
adjusting experimental conditions for different cancer subtypes with BMS-986463
Welcome to the technical support center for BMS-986463, a clinical-stage molecular glue degrader of WEE1 kinase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting experimental conditions for different cancer subtypes and to offer troubleshooting support for common in vitro challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, orally bioavailable, heterobifunctional small molecule that induces the degradation of WEE1 kinase.[1] By targeting WEE1 for proteasomal degradation, this compound disrupts the G2/M cell cycle checkpoint. This forces cancer cells with damaged DNA to enter mitosis prematurely, leading to a form of cell death known as mitotic catastrophe.[1][2]
Q2: Why is WEE1 a compelling target in cancer therapy?
A2: WEE1 is a critical regulator of the G2/M checkpoint, preventing cells with DNA damage from entering mitosis.[3] Many cancer cells have a defective G1 checkpoint, often due to p53 mutations, making them highly dependent on the G2/M checkpoint for DNA repair and survival.[2][4] By abrogating this checkpoint, WEE1 inhibition or degradation can selectively kill cancer cells. Overexpression of WEE1 has been observed in various malignancies, including breast, lung, and ovarian cancers, and is often associated with poor prognosis.[5]
Q3: How does a WEE1 degrader like this compound differ from a WEE1 inhibitor?
A3: While both aim to abrogate WEE1's function, a WEE1 inhibitor temporarily blocks its kinase activity, whereas a WEE1 degrader leads to the physical elimination of the WEE1 protein. This can result in a more sustained and potent downstream effect. For instance, a WEE1 degrader may show efficacy at lower concentrations than an inhibitor and can overcome resistance mechanisms based on increased protein expression.[1][6][7]
Q4: What are the key biomarkers that may predict sensitivity to this compound?
A4: While research is ongoing, several factors may influence sensitivity to WEE1 targeting agents:
-
TP53 mutation status: Cancers with mutated TP53 are often more reliant on the WEE1-mediated G2/M checkpoint and may be more sensitive to WEE1 degradation.[4][8]
-
WEE1 Expression Levels: High expression of WEE1 has been correlated with sensitivity in some cancer types.[5][9]
-
Expression of other cell cycle proteins: Low expression of PKMYT1, another kinase that can inhibit CDK1, may increase sensitivity to WEE1-targeted therapy.[10][11] Conversely, upregulation of PKMYT1 can be a resistance mechanism.[4]
-
Replication stress markers: High levels of replication stress markers, such as phosphorylated RPA, may indicate a dependency on the G2/M checkpoint for DNA repair.
Q5: In which cancer subtypes has WEE1 targeting shown promise?
A5: WEE1 inhibition and degradation have shown potential in a variety of solid tumors. Clinical trials for this compound are focused on advanced cancers including non-small cell lung cancer (NSCLC), high-grade serous ovarian carcinoma (HGSOC), and uterine serous carcinoma (USC).[12][13] Preclinical studies have also suggested efficacy in triple-negative breast cancer (TNBC) and other malignancies with high levels of genomic instability.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no cytotoxicity observed in a specific cancer cell line. | Cell line may not be dependent on the WEE1 pathway. | - Confirm WEE1 expression in your cell line of interest via Western blot or qPCR.- Assess the TP53 status of the cell line; wild-type p53 cells may be less sensitive.[10]- Consider using a combination therapy approach, for example, with a DNA-damaging agent, to induce reliance on the G2/M checkpoint. |
| Suboptimal drug concentration or treatment duration. | - Perform a dose-response curve to determine the optimal concentration (DC50/IC50) for your specific cell line.- Conduct a time-course experiment to assess the kinetics of WEE1 degradation and subsequent effects on cell viability. | |
| Compound instability. | - Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and repeated freeze-thaw cycles. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | - Ensure consistent cell passage number, confluency at the time of treatment, and media composition.- Regularly test for mycoplasma contamination. |
| Issues with reagent quality. | - Use high-quality, validated antibodies for Western blotting and other assays.- Ensure the viability of your cell lines. | |
| No significant WEE1 degradation is observed by Western blot. | Insufficient drug concentration or incubation time. | - Increase the concentration of this compound and/or extend the treatment duration. A time-course experiment (e.g., 2, 4, 8, 24 hours) is recommended.[1] |
| Technical issues with the Western blot. | - Optimize your protein extraction and Western blot protocol.- Use a positive control cell line known to express WEE1.- Ensure efficient protein transfer and use a sensitive detection reagent. | |
| Cellular resistance mechanisms. | - Investigate the expression of compensatory pathway proteins like PKMYT1.[4][11] | |
| Unexpected cell cycle arrest profile. | Cell line-specific responses. | - Different cell lines may exhibit varying degrees of G2/M arrest or mitotic slippage.- Carefully analyze your flow cytometry data, including the sub-G1 population as an indicator of apoptosis. |
Data Presentation
Table 1: Example Data Summary for Cell Viability (IC50) Across Different Cancer Subtypes
| Cancer Subtype | Cell Line | TP53 Status | This compound IC50 (nM) |
| Ovarian Cancer | OVCAR-3 | Mutant | 50 |
| Ovarian Cancer | SKOV3 | Null | 75 |
| NSCLC | H1299 | Null | 120 |
| NSCLC | A549 | Wild-Type | >1000 |
| Breast Cancer (TNBC) | MDA-MB-231 | Mutant | 85 |
| Breast Cancer (ER+) | MCF7 | Wild-Type | >1000 |
Table 2: Example Data for WEE1 Degradation (DC50) and Downstream Effects
| Cell Line | WEE1 DC50 (nM) at 24h | p-CDK1 (Tyr15) Reduction at 24h (at 100nM) | % Cells in G2/M at 24h (at 100nM) |
| OVCAR-3 | 10 | 90% | 65% |
| H1299 | 25 | 85% | 58% |
| MDA-MB-231 | 15 | 88% | 62% |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of this compound.
Protocol 2: Western Blot for WEE1 Degradation and Pharmacodynamic Markers
-
Cell Treatment: Plate cells in 6-well plates and treat with various concentrations of this compound for different time points.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against WEE1, phospho-CDK1 (Tyr15), total CDK1, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the extent of WEE1 degradation and the reduction in p-CDK1 levels relative to the control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvest: Collect both adherent and floating cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each phase of the cell cycle (Sub-G1, G0/G1, S, and G2/M). An increase in the G2/M and sub-G1 populations is expected with effective WEE1 degradation.
Visualizations
Caption: WEE1 pathway and this compound mechanism.
Caption: In vitro characterization workflow.
Caption: Troubleshooting unexpected results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Chemically Induced Degradation of WEE1 Kinase for Difficult to Treat Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Characterization of a Wee1 Kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WEE1 Dependency and Pejorative Prognostic Value in Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Identifying and overcoming a mechanism of resistance to WEE1 kinase inhibitor AZD1775 in high grade serous ovarian cancer cells [ejgo.net]
- 12. trial.medpath.com [trial.medpath.com]
- 13. This compound for Advanced Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
Validation & Comparative
A Comparative Analysis of WEE1-Targeting Anticancer Agents: BMS-986463 and Adavosertib
In the landscape of targeted cancer therapies, the WEE1 kinase has emerged as a critical regulator of the G2/M cell cycle checkpoint, preventing damaged cells from entering mitosis. Its inhibition is a promising strategy, particularly in tumors with p53 mutations that lack a functional G1 checkpoint. This guide provides a comparative overview of two WEE1-targeting agents: BMS-986463, a novel WEE1 degrader, and adavosertib (AZD1775), a first-in-class WEE1 inhibitor.
This comparison aims to provide researchers, scientists, and drug development professionals with a concise summary of the available data on these compounds, highlighting their distinct mechanisms of action and summarizing their preclinical and clinical findings.
Mechanism of Action: Inhibition versus Degradation
Adavosertib is an ATP-competitive inhibitor of WEE1 kinase.[1] It directly binds to the kinase domain, preventing the phosphorylation of its primary substrate, CDK1 (also known as CDC2).[2][3] This inhibition leads to the accumulation of active CDK1/cyclin B complexes, forcing cells with DNA damage to prematurely enter mitosis, a process that can lead to mitotic catastrophe and apoptosis.[2][4]
In contrast, this compound is a WEE1 kinase molecular glue degrader.[5][6] It functions by inducing the degradation of the WEE1 protein, likely through the ubiquitin-proteasome system. This approach not only ablates the kinase activity but also the non-catalytic functions of the WEE1 protein. While detailed public data is limited, this mechanism is expected to lead to a more sustained and potentially more profound biological effect than simple kinase inhibition.[6]
Preclinical Efficacy
A direct quantitative comparison of the preclinical efficacy of this compound and adavosertib is challenging due to the limited publicly available data for this compound. However, the available information for adavosertib and other WEE1 inhibitors provides a benchmark for the field.
| Inhibitor | Synonym(s) | Target | IC50 (Biochemical) | Cellular pCDK1 Inhibition |
| Adavosertib | AZD1775, MK-1775 | WEE1 | 5.2 nM[1][3] | Effective reduction of pCDK1 (Tyr15) observed in various cell lines.[7] |
| Azenosertib | ZN-c3 | WEE1 | 3.9 nM[5][7] | Potent inhibition.[7] |
| This compound | Not Available | WEE1 (Degrader) | Data not publicly available | Reduces the level of phospho-CDK2.[5] |
Table 1: Comparison of Biochemical Potency and Cellular Activity of WEE1 Inhibitors.
Clinical Development and Efficacy
Adavosertib has been extensively studied in numerous clinical trials, both as a monotherapy and in combination with other anticancer agents.[8] this compound is currently in early-phase clinical development.[9][10]
Adavosertib (AZD1775):
-
Monotherapy: Adavosertib has shown promising clinical activity as a single agent in recurrent uterine serous carcinoma, a cancer type frequently harboring TP53 mutations. In a Phase II study, the objective response rate (ORR) was 29.4%.[11] However, in other settings, such as in patients with SETD2-altered advanced solid tumors, it demonstrated limited clinical activity with no objective responses observed in one trial.[12][13]
-
Combination Therapy: Adavosertib has shown synergistic effects when combined with DNA-damaging agents like chemotherapy and PARP inhibitors.[14][15] For instance, in combination with gemcitabine, it improved progression-free survival (PFS) in patients with platinum-resistant or refractory recurrent ovarian cancer.[14]
-
Adverse Events: Common treatment-related adverse events include diarrhea, nausea, fatigue, neutropenia, and anemia.[11][16][17]
This compound:
-
Clinical Status: this compound is currently in a Phase 1 clinical trial to evaluate its safety, tolerability, and preliminary efficacy in patients with select advanced solid tumors, including non-small cell lung cancer (NSCLC), high-grade serous ovarian carcinoma (HGSOC), and uterine serous carcinoma (USC).[10][18][19][20]
-
Efficacy Data: As the trial is in its early stages, no clinical efficacy data for this compound has been publicly disclosed. Preclinical mouse and rat xenograft studies have demonstrated robust tumor efficacy.[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to assess WEE1 inhibitor efficacy, the following diagrams are provided.
Caption: WEE1 signaling pathway and points of intervention.
Caption: General experimental workflow for assessing WEE1 inhibitors.
Experimental Protocols
Biochemical WEE1 Kinase Assay (for Inhibitors like Adavosertib):
A representative protocol for determining the biochemical IC50 of a WEE1 inhibitor is as follows:
-
Reaction Setup: The kinase reaction is conducted using recombinant human WEE1 enzyme, a suitable substrate (e.g., poly(Lys, Tyr)), and ATP (e.g., 10 µM) mixed with radiolabeled [γ-³³P]ATP.[1]
-
Inhibitor Addition: Increasing concentrations of the test compound (e.g., adavosertib) are added to the reaction mixture.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30 minutes).[1]
-
Signal Detection: The incorporation of the radiolabel into the substrate is measured. This is often achieved by trapping the substrate on filter plates and quantifying the radioactivity using a liquid scintillation counter.[1]
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
Cellular Assay for pCDK1 Inhibition (Western Blot):
This assay is crucial for confirming the on-target effect of WEE1 inhibitors and degraders in a cellular context.
-
Cell Culture and Treatment: Cancer cell lines of interest are cultured to a suitable confluency and then treated with various concentrations of the WEE1 inhibitor or degrader for a specified time.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated CDK1 (Tyr15) and a loading control (e.g., β-actin). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The intensity of the pCDK1 band is normalized to the loading control to determine the relative reduction in pCDK1 levels.
Cell Cycle Analysis (Flow Cytometry):
This method assesses the effect of WEE1 inhibition on cell cycle distribution.
-
Cell Treatment and Harvesting: Cells are treated with the WEE1 inhibitor or degrader as described above and then harvested.
-
Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the membranes.
-
Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), which also requires RNase treatment to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting data is analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Effective WEE1 inhibition is expected to cause a decrease in the G2/M population and an increase in the sub-G1 fraction, which is indicative of apoptosis.[7]
Conclusion
Adavosertib is a well-characterized, first-in-class WEE1 inhibitor with demonstrated clinical activity in certain cancer types, particularly in combination with DNA-damaging agents. This compound represents a next-generation approach by inducing the degradation of the WEE1 protein. While preclinical data suggests robust activity, public information on its quantitative efficacy and clinical performance is currently limited due to its early stage of development. The distinct mechanisms of these two agents may translate to differences in their efficacy, durability of response, and safety profiles. As more data on this compound becomes available, a more direct and comprehensive comparison will be possible, further elucidating the therapeutic potential of targeting WEE1 in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Adavosertib (AZD-1775; MK-1775) | Wee1 inhibitor | CAS 955365-80-7 | Buy Adavosertib (AZD1775; MK1775) from Supplier InvivoChem [invivochem.com]
- 4. Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound / BMS [delta.larvol.com]
- 7. benchchem.com [benchchem.com]
- 8. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. ascopubs.org [ascopubs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A Phase II Trial of the WEE1 Inhibitor Adavosertib in SETD2-Altered Advanced Solid Tumor Malignancies (NCI 10170) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 15. Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase Ib study of adavosertib, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. A Study to Evaluate the Safety, Tolerability, and Efficacy of Escalating Doses of this compound in Participants With Select Advanced Malignant Tumors. | BMS Clinical Trials [bmsclinicaltrials.com]
- 20. A Study to Evaluate the Safety, Tolerability, and Efficacy of Escalating Doses of this compound in Participants With Select Advanced Malignant Tumors. [ctv.veeva.com]
A Head-to-Head Comparison of Emerging Molecular Glue Degraders: BMS-986463 and Beyond
For researchers, scientists, and drug development professionals, the landscape of targeted protein degradation is rapidly evolving. Molecular glue degraders, a class of small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, are at the forefront of this revolution. This guide provides a head-to-head comparison of Bristol Myers Squibb's novel clinical candidate, BMS-986463, with other prominent molecular glue degraders that utilize the Cereblon (CRBN) E3 ligase.
This comparison will delve into the distinct mechanisms, target specificities, and available performance data of this compound, Iberdomide (B608038) (CC-220), Mezigdomide (CC-92480), and CC-90009. While direct comparative studies are not yet publicly available due to the early stage of this compound's development, this guide offers a structured overview based on existing preclinical and clinical data.
Overview of Compared Molecular Glue Degraders
Molecular glue degraders represent a promising therapeutic modality, capable of targeting proteins previously considered "undruggable." These small molecules function by creating or stabilizing a ternary complex between an E3 ligase, typically CRBN, and a neosubstrate, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] Bristol Myers Squibb has been a pioneer in this field, developing a pipeline of "CELMoDs" (Cereblon E3 Ligase Modulating Drugs).[3][4]
This compound is a first-in-class, orally bioavailable molecular glue degrader that selectively targets WEE1 kinase for degradation.[3][5] WEE1 is a critical regulator of the G2/M cell cycle checkpoint, and its inhibition is a key strategy in cancer therapy, particularly in tumors with high replicative stress.[5][6] this compound is currently in Phase 1 clinical trials for the treatment of advanced solid tumors.[7][8][9]
For a robust comparison, this guide includes other clinical-stage CRBN-based molecular glues targeting different oncoproteins:
-
Iberdomide (CC-220) and Mezigdomide (CC-92480) are potent degraders of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[10][11] These targets are crucial for the survival of multiple myeloma cells. Iberdomide has shown promising results in a Phase 3 trial for relapsed or refractory multiple myeloma.[12][13][14]
-
CC-90009 is a selective degrader of the translation termination factor GSPT1.[15][16][17] Degradation of GSPT1 has been shown to induce apoptosis in acute myeloid leukemia (AML) cells, and CC-90009 is in clinical development for this indication.[15][18][19]
Quantitative Data Presentation
The following tables summarize the key characteristics and available performance data for this compound and the comparator molecules.
| Compound | Target Protein | E3 Ligase | Therapeutic Area | Development Phase |
| This compound | WEE1 Kinase[3][5] | Cereblon (CRBN)[5] | Advanced Solid Tumors[7][20] | Phase 1[7][8] |
| Iberdomide (CC-220) | Ikaros (IKZF1) & Aiolos (IKZF3)[10][11] | Cereblon (CRBN)[10] | Multiple Myeloma[12][14] | Phase 3[12] |
| Mezigdomide (CC-92480) | Ikaros (IKZF1) & Aiolos (IKZF3)[11] | Cereblon (CRBN)[11] | Multiple Myeloma[14] | Phase 3[11] |
| CC-90009 | GSPT1[15][16] | Cereblon (CRBN)[15][18] | Acute Myeloid Leukemia (AML)[15][17] | Phase 1[16][19] |
Table 1: Overview of this compound and Comparator Molecular Glue Degraders.
| Compound | Reported Potency (example) | Selectivity | Key Preclinical/Clinical Findings |
| This compound | Data not publicly available | Highly selective for WEE1[5] | Robust tumor efficacy in multiple mouse and rat xenograft models with sustained WEE1 degradation.[5][21] |
| Iberdomide (CC-220) | Potent degrader of IKZF1 and IKZF3[10] | Greater potency in degrading IKZF1/3 than earlier generation IMiDs.[10] | Statistically significant improvement in minimal residual disease (MRD) negativity rates in a Phase 3 trial for multiple myeloma.[12][13] |
| Mezigdomide (CC-92480) | Rapid and potent degradation of IKZF1/3[2] | Higher potency than lenalidomide.[2] | Positioned as a successor to Pomalyst for second-line multiple myeloma therapy.[14] |
| CC-90009 | IC50: 3 to 75 nM in AML cell lines[17] | Selective for GSPT1 degradation over IKZF1/3.[2][15] | Rapidly induces AML apoptosis and reduces leukemia engraftment in primary patient xenograft models.[18] |
Table 2: Comparative Performance Data.
Signaling Pathways and Mechanism of Action
The mechanism of action for these molecular glues involves the formation of a ternary complex, leading to target degradation. The specific downstream consequences, however, differ based on the target protein.
Caption: this compound induced degradation of WEE1 leads to uncontrolled mitotic entry.
Caption: Iberdomide/Mezigdomide-mediated degradation of IKZF1/3 in multiple myeloma.
References
- 1. Molecular glue - Wikipedia [en.wikipedia.org]
- 2. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound / BMS [delta.larvol.com]
- 4. bms.com [bms.com]
- 5. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - American Chemical Society [acs.digitellinc.com]
- 6. drughunter.com [drughunter.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. tipranks.com [tipranks.com]
- 9. A Study to Evaluate the Safety, Tolerability, and Efficacy of Escalating Doses of this compound in Participants With Select Advanced Malignant Tumors. | BMS Clinical Trials [bmsclinicaltrials.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bristol touts its first pivotal celmod win | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. BMS eyes filings for myeloma 'celmod' iberdomide | pharmaphorum [pharmaphorum.com]
- 15. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 18. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound for Advanced Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 21. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
Validating WEE1 Degradation: A Comparative Guide to BMS-986463 in Novel Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with targeted protein degradation emerging as a powerful modality. BMS-986463, a first-in-class oral molecular glue degrader of the WEE1 kinase, represents a promising new approach to cancer treatment. This guide provides a comprehensive comparison of this compound with other WEE1-targeted agents, focusing on the validation of its WEE1-degrading activity in novel and established cell lines. The information presented herein is compiled from publicly available preclinical data.
Comparative Performance of WEE1-Targeted Agents
The following tables summarize the preclinical activity of this compound and comparable WEE1 inhibitors, Adavosertib (AZD1775) and ZN-c3, as well as another WEE1 degrader, NXD-01. It is important to note that the data presented is collated from various studies and may not represent direct head-to-head comparisons.
Table 1: In Vitro Degradation and Anti-proliferative Activity
| Compound | Mechanism | Cell Line | DC50 (nM) | IC50/EC50/GI50 (nM) | Reference(s) |
| This compound | WEE1 Degrader | MDA-MB-231 | - | 70 (EC50) | [1] |
| MKN45 | - | 20 (EC50) | [1] | ||
| OVCAR8 | 0.173 | 8 (GI50) | [1] | ||
| NXD-01 | WEE1 Degrader | SK-UT-1 | 1.4 | 63.6 | [2][3] |
| Caov3 | - | 9.6 | [2] | ||
| MOLT-4 | - | 1.3 | [2][3] | ||
| Adavosertib (AZD1775) | WEE1 Inhibitor | H23 | - | 122 | [4] |
| CCRF-CEM | - | ~103 | [5] | ||
| Jurkat | - | ~370.4 | [5] | ||
| NCI-H295R | - | 1170 | [6] | ||
| JIL-2266 | - | 1350 | [6] | ||
| CU-ACC2 | - | 400 | [6] | ||
| ZN-c3 | WEE1 Inhibitor | H23 | - | 103 | [4][7] |
| A427 | - | 75 | [8] | ||
| MOLT-4 | - | 37 | [3] |
DC50: Concentration required for 50% of maximal protein degradation. IC50/EC50/GI50: Concentration required for 50% inhibition of cell viability/effect/growth.
Table 2: Effects on Cell Cycle and Apoptosis
| Compound | Cell Line | Effect on Cell Cycle | Induction of Apoptosis | Reference(s) |
| This compound | MKN45 | - | Increased apoptosis markers | [1] |
| NXD-01 | SK-UT-1 | G2/M arrest | Increased PARP cleavage | [3] |
| Adavosertib (AZD1775) | OVCAR8, CAOV3, M048i | G2/M accumulation | Significant increase in apoptotic cells | [9] |
| HCT116 | Abrogation of intra-S phase arrest | Significant induction | [10] | |
| Differentiated Thyroid Cancer Cell Lines | G2/M accumulation | Significant increase in sub-G1 and early apoptotic cells | [11] | |
| Adrenocortical Carcinoma Cell Lines | S phase enrichment | Increased frequency of dead and apoptotic cells | [6] | |
| ZN-c3 | Multiple Cell Lines | - | Induces apoptosis | |
| MV4;11, HL-60, RS4;11 | - | Increased apoptotic markers | [12] |
Novel Cell Lines for Validating WEE1-Degrading Activity
The selection of appropriate cell lines is critical for validating the specific mechanism of a protein degrader. Beyond standard cancer cell lines, the following models are recommended for robustly assessing the WEE1-degrading activity of this compound:
-
High Cereblon (CRBN) Expressing Cell Lines: As this compound is a CRBN-mediated molecular glue degrader, its efficacy is dependent on the expression of this E3 ligase component. Hematological malignancy cell lines, such as multiple myeloma lines (e.g., MM1.S), often exhibit high CRBN expression and can serve as sensitive positive controls.[13][14] Conversely, cell lines with low or deficient CRBN expression can be used as negative controls to confirm the CRBN-dependent mechanism of degradation.[15]
-
WEE1 Inhibitor-Resistant Cell Lines: The emergence of resistance to WEE1 inhibitors presents a clinical challenge. Validating the activity of a WEE1 degrader in cell lines with acquired resistance to inhibitors like Adavosertib can demonstrate a key advantage. Mechanisms of resistance can include the upregulation of the related kinase MYT1 or reduced levels of the WEE1 substrate, CDK1.[1][16] Testing this compound in such resistant models could highlight its potential to overcome these resistance mechanisms.
-
Cell Lines with Defective G1 Checkpoint (p53-mutant): Cancers with mutations in the TP53 tumor suppressor gene are deficient in the G1 cell cycle checkpoint and are consequently more reliant on the G2/M checkpoint, which is regulated by WEE1.[17] These cell lines are predicted to be particularly sensitive to WEE1-targeted therapies and are therefore important models for validation.
Experimental Protocols
Detailed methodologies are essential for the reproducible validation of WEE1-degrading activity.
Western Blotting for WEE1 Degradation and Pathway Modulation
Objective: To quantify the degradation of WEE1 protein and assess the impact on downstream signaling.
Protocol:
-
Cell Culture and Treatment: Plate selected cell lines and treat with a dose-range of this compound, a WEE1 inhibitor (e.g., Adavosertib), and a vehicle control for various time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against WEE1, phospho-CDK1 (Tyr15), total CDK1, γH2AX (a marker of DNA damage), and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Quantification: Densitometry analysis is used to quantify the levels of WEE1 protein relative to the loading control to determine the DC50.
Cell Viability Assay
Objective: To determine the anti-proliferative effect of the compounds.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and comparator compounds for 72-96 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent and measure luminescence, which correlates with ATP levels and cell viability.
-
-
Data Analysis: Calculate the IC50/EC50/GI50 values by plotting cell viability against the log of the compound concentration.
Cell Cycle Analysis
Objective: To evaluate the effect of WEE1 degradation on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with the compounds for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend fixed cells in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
Objective: To measure the induction of programmed cell death.
Protocol:
-
Cell Treatment: Treat cells with the compounds for a specified time (e.g., 48 or 72 hours).
-
Staining: Stain cells with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
In Vitro Ubiquitination Assay
Objective: To confirm that WEE1 degradation is mediated by the ubiquitin-proteasome system.
Protocol:
-
Reaction Mixture Preparation: Combine recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase (CRBN-DDB1 complex), ubiquitin, and ATP in a reaction buffer.
-
Substrate and Compound Addition: Add recombinant WEE1 protein and this compound to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C to allow for ubiquitination to occur.
-
Analysis: Stop the reaction and analyze the products by Western blotting using an anti-WEE1 antibody to detect the appearance of higher molecular weight ubiquitinated WEE1 species.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
- 1. Identifying and overcoming a mechanism of resistance to WEE1 kinase inhibitor AZD1775 in high grade serous ovarian cancer cells [ejgo.net]
- 2. Preclinical evaluation of NXD-01, a novel WEE1 degrader | BioWorld [bioworld.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. assets-global.website-files.com [assets-global.website-files.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
A Preclinical Cross-Validation of BMS-986463's Anti-Tumor Effects in Diverse Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical anti-tumor effects of BMS-986463, a novel WEE1 molecular glue degrader, across various animal models. As a benchmark for its performance, we have included available preclinical data for the well-characterized WEE1 inhibitor, adavosertib (AZD1775). This document is intended to offer an objective overview based on publicly available experimental data to inform ongoing research and drug development efforts in oncology.
Mechanism of Action: A Tale of Two WEE1 Targeting Strategies
This compound and adavosertib both target the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. However, they employ distinct mechanisms of action.
This compound is a first-in-class WEE1 molecular glue degrader. It functions as a Cereblon E3 Ligase Modulating Drug (CELMoD), inducing the ubiquitination and subsequent proteasomal degradation of the WEE1 kinase. This leads to a loss of WEE1 protein, abrogating the G2/M checkpoint and causing cancer cells with DNA damage to prematurely enter mitosis, resulting in mitotic catastrophe and cell death.
Adavosertib (AZD1775) is a small molecule inhibitor of the WEE1 kinase. It competitively binds to the ATP-binding site of WEE1, inhibiting its kinase activity. This prevents the phosphorylation of its downstream target, CDK1, leading to the abrogation of the G2/M checkpoint and a similar outcome of mitotic catastrophe in cancer cells.
Comparative Efficacy in Preclinical Animal Models
The following tables summarize the anti-tumor efficacy of this compound and adavosertib in various preclinical animal models, based on available data. It is important to note that the studies presented were not head-to-head comparisons and experimental conditions may have varied.
Gastric Cancer Xenograft Model (MKN45)
| Compound | Dosing | Tumor Growth Inhibition/Regression | Reference |
| This compound | 30 or 100 mg/kg b.i.d. | Robust antitumoral activity, with tumor volumes of about 200 mm³ in treated animals compared to around 1000 mm³ for vehicle-treated animals.[1] | [1] |
| Adavosertib | 60 mg/kg, p.o., daily | Significant tumor growth inhibition. | N/A |
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model (NCI-H1650)
| Compound | Dosing | Tumor Growth Inhibition/Regression | Reference |
| This compound | 30 or 100 mg/kg b.i.d. | Robust antitumoral activity.[1] | [1] |
| Adavosertib | 120 mg/kg, p.o., daily for 14 days | Significant tumor growth inhibition. | N/A |
High-Grade Serous Ovarian Carcinoma Patient-Derived Xenograft (PDX) Models
| Compound | Dosing | Tumor Growth Inhibition/Regression | Reference |
| This compound | Not specified | Robust tumor regression effects (72%-95%) compared to vehicle in two PDX models.[1] | [1] |
| Adavosertib | 60 mg/kg, p.o., 5 days/week | Significant tumor growth inhibition in a majority of tested PDX models. | N/A |
Rat Model of Non-Small Cell Lung Cancer (NSCLC)
| Compound | Dosing | Tumor Growth Inhibition/Regression | Reference |
| This compound | 3 and 10 mg/kg b.i.d. | Tumor regression rates of 76% and 93%, respectively.[1] | [1] |
| Adavosertib | Not available | Not available | N/A |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not yet publicly available. The information below is based on a summary of a presentation by Bristol Myers Squibb. For adavosertib, representative protocols from published studies are provided.
This compound Xenograft and PDX Studies (Summary)
-
Cell Lines and Models: MKN45 (gastric cancer), NCI-H1650 (NSCLC) xenografts; two patient-derived xenograft models of high-grade serous ovarian carcinoma; a rat model of NSCLC.[1]
-
Dosing:
-
Efficacy Endpoint: Tumor volume and tumor regression rates were measured.[1]
Adavosertib Xenograft and PDX Studies (Representative Protocols)
-
MKN45 Gastric Cancer Xenograft Model:
-
Animal Model: Female BALB/c nude mice.
-
Tumor Implantation: Subcutaneous injection of MKN45 cells.
-
Treatment: Once tumors reached a specified volume, mice were randomized to treatment groups. Adavosertib was administered orally, typically daily.
-
Efficacy Endpoint: Tumor volume was measured regularly with calipers.
-
-
NCI-H1650 NSCLC Xenograft Model:
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of NCI-H1650 cells.
-
Treatment: Oral administration of adavosertib, often daily for a specified duration.
-
Efficacy Endpoint: Measurement of tumor volume over time.
-
-
High-Grade Serous Ovarian Cancer PDX Model:
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID).
-
Tumor Implantation: Subcutaneous implantation of patient tumor fragments.
-
Treatment: Oral gavage of adavosertib, often on a 5-day on/2-day off schedule.
-
Efficacy Endpoint: Tumor volume measurements.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: WEE1 Inhibition Signaling Pathway.
Caption: Preclinical Xenograft Experimental Workflow.
Caption: Comparison of Drug Mechanisms.
References
A Preclinical Comparative Analysis: BMS-986463, a Novel WEE1 Degrader, Versus Established BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Independent Verification of Published Preclinical Data
In the landscape of targeted oncology, the pursuit of novel mechanisms to overcome therapeutic resistance and improve patient outcomes is paramount. This guide provides an objective comparison of the preclinical data for BMS-986463, a first-in-class WEE1 molecular glue degrader, with established bromodomain and extra-terminal (BET) inhibitors ABBV-075 (Mivebresib), GSK525762 (Molibresib, I-BET762), and JQ1. While comprehensive preclinical data for this compound remains largely proprietary to Bristol Myers Squibb, this guide synthesizes the currently available public information and contrasts it with the well-documented preclinical profiles of key BET inhibitors.
Executive Summary
This compound represents a novel therapeutic modality, inducing the degradation of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] This mechanism is distinct from that of BET inhibitors, which function by competitively binding to the bromodomains of BET proteins, thereby inhibiting the transcription of key oncogenes like MYC.[3][4] This guide presents the available quantitative preclinical data for these compounds in structured tables, details the experimental protocols for key assays, and provides visual diagrams of their respective signaling pathways and experimental workflows to facilitate a clear comparison.
Data Presentation: Quantitative Preclinical Data
This compound: In Vitro and In Vivo Potency
Publicly available data for this compound is limited but points to potent activity in preclinical models.
| Cell Line | Cancer Type | Metric | Value | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | EC50 | 0.07 µM | [5] |
| MKN45 | Gastric Cancer | EC50 | 0.02 µM | [5] |
| OVCAR8 | Ovarian Cancer | DC50 | 173 pM | [5] |
| OVCAR8 | Ovarian Cancer | GI50 | 8 nM | [5] |
In Vivo Efficacy of this compound [5]
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition |
| MKN45 | Gastric Cancer | 30 or 100 mg/kg b.i.d. | Robust antitumoral activity |
| NCI-H1650 | Non-Small Cell Lung Cancer | 30 or 100 mg/kg b.i.d. | Robust antitumoral activity |
| Patient-Derived Xenograft | High-Grade Serous Ovarian Carcinoma | Not specified | 72%-95% tumor regression |
| Rat Model | Non-Small Cell Lung Cancer | 3 and 10 mg/kg b.i.d. | 76% and 93% tumor regression |
BET Inhibitors: Comparative In Vitro Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of ABBV-075, GSK525762, and JQ1 in various cancer cell lines as reported in public literature. It is important to note that experimental conditions may vary between studies.
| Cell Line | Cancer Type | ABBV-075 IC50 (µM) | GSK525762 IC50 (µM) | JQ1 IC50 (µM) | Citations |
| Hematological Malignancies | |||||
| MV4-11 | Acute Myeloid Leukemia | 0.0019 | - | - | [6] |
| Kasumi-1 | Acute Myeloid Leukemia | 0.0063 | - | - | [6] |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.0064 | - | 0.57 | [6][7] |
| NALM6 | Acute Lymphoblastic Leukemia | - | - | 0.93 | [7] |
| REH | Acute Lymphoblastic Leukemia | - | - | 1.16 | [7] |
| SEM | Acute Lymphoblastic Leukemia | - | - | 0.45 | [7] |
| Solid Tumors | |||||
| T47D | Breast Cancer | 0.001819 | - | - | |
| H1373 | Non-Small Cell Lung Cancer | - | - | < 5 | [8] |
| H1975 | Non-Small Cell Lung Cancer | - | - | < 5 | [9] |
| A549 | Non-Small Cell Lung Cancer | - | > 10 | > 10 | [8] |
| H460 | Non-Small Cell Lung Cancer | - | > 10 | > 10 | [8] |
| BxPC-3 | Pancreatic Cancer | 1.22 | - | - | [10] |
| MCF7 | Breast Cancer | - | - | ~0.5 | [11] |
| A2780 | Ovarian Cancer | - | - | 0.41 | [12] |
| TOV112D | Ovarian Cancer | - | - | 0.75 | [12] |
| OVK18 | Ovarian Cancer | - | - | 10.36 | [12] |
| HEC151 | Endometrial Cancer | - | - | 0.28 | [12] |
| HEC50B | Endometrial Cancer | - | - | 2.51 | [12] |
| HEC265 | Endometrial Cancer | - | - | 2.72 | [12] |
Experimental Protocols
WEE1 Degradation Assay (Hypothetical Protocol for this compound)
While a specific protocol for this compound is not public, a general western blot-based protocol to assess protein degradation is as follows:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MKN45) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against WEE1. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of WEE1 degradation relative to the loading control.
BET Inhibitor Binding Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (for ABBV-075) [13][14]
This assay measures the binding affinity of an inhibitor to a bromodomain.
-
Reagents: Recombinant His-tagged BRD4 protein, a biotinylated histone H4 peptide, a Europium-labeled anti-His antibody (donor), and a streptavidin-conjugated acceptor fluorophore.
-
Assay Procedure:
-
Add the His-tagged BRD4 and the biotinylated histone peptide to the wells of a microplate.
-
Add serial dilutions of the test compound (e.g., ABBV-075).
-
Add the Europium-labeled anti-His antibody and the streptavidin-conjugated acceptor.
-
Incubate the plate to allow binding to occur.
-
-
Detection: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor). The ratio of these signals is proportional to the amount of binding.
-
Analysis: The IC50 value is calculated by plotting the signal ratio against the inhibitor concentration.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) (for GSK525762) [7][11]
This is another proximity-based assay to measure binding.
-
Reagents: Biotinylated BET protein, a histone peptide with an epitope tag (e.g., FLAG), streptavidin-coated donor beads, and anti-FLAG antibody-conjugated acceptor beads.
-
Assay Procedure:
-
Combine the biotinylated BET protein, the tagged histone peptide, and serial dilutions of the inhibitor (e.g., GSK525762) in a microplate.
-
Add the streptavidin-coated donor beads and incubate.
-
Add the anti-FLAG antibody-conjugated acceptor beads and incubate in the dark.
-
-
Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Analysis: The IC50 value is determined from the dose-response curve.
Cellular Proliferation Assay (CCK-8) (for JQ1)
This colorimetric assay measures cell viability.[15]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., JQ1) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
Signaling Pathways
Caption: Mechanism of action of this compound, a WEE1 molecular glue degrader.
Caption: Mechanism of action of BET inhibitors in suppressing MYC transcription.
Experimental Workflows
References
- 1. Discovery of a first-in-class molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced malignant solid tumors - American Chemical Society [acs.digitellinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BMS’ WEE1 degrader this compound as a pan-cancer approach | BioWorld [bioworld.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ptglab.com [ptglab.com]
A Comparative Guide to the Safety Profiles of BMS-986463 and Traditional Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety profile of the investigational agent BMS-986463 and traditional chemotherapy agents. Given that this compound is currently in the early stages of clinical development, a direct, data-driven comparison of its safety profile against established chemotherapies is not yet possible. This document will, therefore, focus on the established methodologies for safety evaluation, provide a comprehensive overview of the known safety profiles of major classes of traditional chemotherapy, and outline the framework through which the safety of novel agents like this compound is determined.
Evaluating the Safety of a Novel Agent: The Case of this compound
This compound is an investigational drug currently in a Phase 1 clinical trial for the treatment of select advanced malignant tumors, including non-small cell lung cancer and high-grade serous ovarian carcinoma.[1][2][3][4] The primary objective of this initial phase of human testing (NCT06476808) is to evaluate the drug's safety, tolerability, and to determine the recommended dose for future studies.[1][2][3][5]
The safety profile of this compound is being meticulously characterized by collecting data on all adverse events (AEs) and serious adverse events (SAEs). A key outcome of this Phase 1 study is the identification of dose-limiting toxicities (DLTs)—side effects severe enough to prevent further dose escalation. This process is fundamental to establishing a safe therapeutic window for the agent before it can proceed to larger Phase 2 and Phase 3 trials where its efficacy will be more rigorously assessed against standard-of-care treatments.
Experimental Protocols for Safety Assessment
The evaluation of a new oncology drug's safety is a multi-stage process, beginning with preclinical studies and moving into highly regulated clinical trials.
Preclinical Toxicology
Before a drug candidate is administered to humans, it undergoes extensive preclinical toxicology testing.[6][7] These studies involve both in vitro (using cell cultures) and in vivo (using animal models) experiments to identify potential target organs for toxicity, establish initial safe dosing ranges, and understand the basic toxicological properties of the compound.[7][8][9] These studies are a regulatory requirement designed to minimize the risk to human participants in the first-in-human clinical trials.[6]
Clinical Trial Safety Monitoring
In clinical trials, the safety of participants is paramount. Adverse events are systematically collected, documented, and graded according to a standardized system to ensure consistent reporting and interpretation across studies and sites.
Common Terminology Criteria for Adverse Events (CTCAE): The most widely used system is the National Cancer Institute's CTCAE.[10][11] This system provides a comprehensive dictionary of adverse event terms and a grading scale (from 1 to 5) to define the severity of each event.[12][13][14]
Table 1: CTCAE v5.0 Grading Scale
| Grade | Description |
| 1 | Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[12][13] |
| 2 | Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental Activities of Daily Living (ADL).[12][13] |
| 3 | Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.[10][12] |
| 4 | Life-threatening consequences; urgent intervention indicated.[10][12] |
| 5 | Death related to the adverse event.[10][12] |
Activities of Daily Living (ADL) refers to tasks such as preparing meals, shopping, managing money (instrumental ADL), and bathing, dressing, and feeding oneself (self-care ADL).[13]
The following diagram illustrates the typical workflow for assessing safety in a Phase 1 dose-escalation study, similar to the ongoing trial for this compound.
Safety Profiles of Traditional Chemotherapy
"Traditional chemotherapy" encompasses a broad range of cytotoxic drugs that primarily target rapidly dividing cells.[15] Their mechanisms of action, while effective against cancer, also lead to damage in healthy, rapidly proliferating tissues, such as bone marrow, hair follicles, and the gastrointestinal lining.[15][16] The safety profiles vary significantly between different classes of chemotherapy.
The following diagram illustrates the general mechanism of toxicity for traditional cytotoxic agents.
Platinum-Based Agents (e.g., Cisplatin, Carboplatin)
Platinum-based drugs exert their cytotoxic effects by binding to DNA, which inhibits DNA replication and leads to cell death.[15][17]
-
Cisplatin: Associated with significant nephrotoxicity (kidney damage), ototoxicity (hearing loss), and neurotoxicity (peripheral neuropathy).[17][18][19][20][21] Severe nausea and vomiting are also common.[19][22]
-
Carboplatin (B1684641): Generally has a more favorable profile regarding kidney, hearing, and nerve damage compared to cisplatin, but its dose-limiting toxicity is myelosuppression (suppression of bone marrow function), leading to low blood cell counts.[18][20][23]
Taxanes (e.g., Paclitaxel (B517696), Docetaxel)
Taxanes interfere with the normal function of microtubules, which are essential for cell division.[16]
-
Common Toxicities: The most significant dose-limiting toxicity is neutropenia (low white blood cell count).[16][24] Peripheral neuropathy, characterized by numbness or tingling in the hands and feet, is also very common and can be long-lasting.[16][24][25] Other side effects include muscle and joint pain, hair loss, and hypersensitivity reactions during infusion.[24][26]
Anthracyclines (e.g., Doxorubicin)
Anthracyclines work by intercalating with DNA and interfering with the action of an enzyme called topoisomerase II, which is critical for DNA replication.[27]
-
Key Toxicity: The most serious adverse effect is cardiotoxicity, which can lead to heart muscle damage and heart failure.[27][28][29][30] This risk is cumulative, meaning it increases with the total lifetime dose a patient receives.[27][31] Myelosuppression is also a common and significant side effect.[28][29]
Comparative Data Summary (Illustrative)
As no safety data for this compound is publicly available, the following table provides an illustrative summary of common adverse events for a widely used traditional chemotherapy regimen, Carboplatin and Paclitaxel, to serve as a baseline for what is typically observed.
Table 2: Illustrative Safety Profile of Carboplatin and Paclitaxel Regimen
| Adverse Event Category | Specific Adverse Event | Typical Incidence (Any Grade) | Typical Incidence (Grade 3/4) |
| Hematological | Neutropenia (low white blood cells) | >80% | 41-79%[32][33] |
| Anemia (low red blood cells) | >80% | ~10%[33] | |
| Thrombocytopenia (low platelets) | ~70% | ~10%[33] | |
| Non-Hematological | Peripheral Neuropathy | 60-80% | <10% |
| Alopecia (Hair Loss) | >90% | N/A | |
| Nausea / Vomiting | 50-80% | <10% | |
| Myalgia / Arthralgia (Muscle/Joint Pain) | 40-60% | <10% | |
| Fatigue | >70% | <15% | |
| Hypersensitivity Reaction (infusion-related) | ~40% | <5% |
Note: Frequencies are approximate and can vary based on patient population, specific dosing, and supportive care measures. Data is aggregated from multiple sources for illustrative purposes.[25][26][33][34][35]
Conclusion
A definitive comparison of the safety profiles of this compound and traditional chemotherapy is not feasible at this early stage of its clinical development. The safety of this compound is currently being established through a rigorous Phase 1 clinical trial, adhering to standardized protocols for safety monitoring and reporting, such as the CTCAE.
Traditional chemotherapies have well-characterized, significant toxicities that often impact rapidly dividing healthy cells, leading to side effects like myelosuppression, neuropathy, and organ-specific damage. The goal for novel agents like this compound is often to achieve a more targeted mechanism of action that could potentially translate to an improved safety profile with a wider therapeutic index.
Researchers and drug development professionals will await the data from the completed Phase 1 trial and subsequent Phase 2 and 3 studies to understand the full safety profile of this compound and how it compares to the current standards of care. This future comparison will be critical in determining its potential role in the treatment of advanced cancers.
References
- 1. A Study to Evaluate the Safety, Tolerability, and Efficacy of Escalating Doses of this compound in Participants With Select Advanced Malignant Tumors. | BMS Clinical Trials [bmsclinicaltrials.com]
- 2. A Study to Evaluate the Safety, Tolerability, and Efficacy of Escalating Doses of this compound in Participants With Select Advanced Malignant Tumors. | BMS Clinical Trials [bmsclinicaltrials.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Preclinical toxicology studies | CRO Services [oncodesign-services.com]
- 7. hoeford.com [hoeford.com]
- 8. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Toxicology Studies | Comparative Biosciences, inc [compbio.com]
- 10. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. A Pharmacist's Quick Introduction to the Common Terminology Criteria for Adverse Events (CTCAE) Grading System — tl;dr pharmacy [tldrpharmacy.com]
- 13. evs.nci.nih.gov [evs.nci.nih.gov]
- 14. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 15. Platinum-based chemotherapy: What to know [medicalnewstoday.com]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. Cisplatin - Wikipedia [en.wikipedia.org]
- 18. The side effects of platinum-based chemotherapy drugs: a review for chemists - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Frontiers | Platinum drugs-related safety profile: The latest five-year analysis from FDA adverse event reporting system data [frontiersin.org]
- 21. droracle.ai [droracle.ai]
- 22. Cisplatin (chemotherapy drug) - treatment and side effects | Macmillan Cancer Support [macmillan.org.uk]
- 23. researchgate.net [researchgate.net]
- 24. How Taxanes Treat Breast Cancer [webmd.com]
- 25. Paclitaxel and carboplatin | Macmillan Cancer Support [macmillan.org.uk]
- 26. Carboplatin and Paclitaxel: Indications and Side Effects_Chemicalbook [chemicalbook.com]
- 27. Anthracycline chemotherapy: Drugs, side effects, and outlook [medicalnewstoday.com]
- 28. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. drugs.com [drugs.com]
- 30. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Anthracycline Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Doxorubicin (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 33. Adverse affects of paclitaxel and carboplatin combination chemotherapy in epithelial gynecologic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. hamiltonhealthsciences.ca [hamiltonhealthsciences.ca]
- 35. cancerresearchuk.org [cancerresearchuk.org]
Unlocking a Potent Anti-Cancer Strategy: The Synergistic Force of BMS-986463 and PARP Inhibitors
A new frontier in oncology research is exploring the powerful synergy between BMS-986463, a novel WEE1 kinase degrader, and PARP inhibitors. This combination therapy holds the potential to overcome resistance and enhance therapeutic efficacy across a range of difficult-to-treat cancers. This guide provides an in-depth comparison of the preclinical and emerging clinical data that underpin this promising approach, offering valuable insights for researchers, scientists, and drug development professionals.
This compound is currently in Phase 1 clinical trials for advanced solid tumors and functions by degrading WEE1 kinase, a crucial regulator of the G2/M cell cycle checkpoint.[1] By eliminating WEE1, this compound can force cancer cells with damaged DNA to prematurely enter mitosis, leading to a form of cell death known as mitotic catastrophe.
On the other hand, Poly (ADP-ribose) polymerase (PARP) inhibitors are a well-established class of targeted therapies. They have demonstrated significant success in cancers with defects in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[2] PARP enzymes are essential for repairing single-strand DNA breaks. Inhibiting PARP leads to an accumulation of these breaks, which are subsequently converted into more lethal double-strand breaks during the process of DNA replication.[2]
The concurrent inhibition of WEE1 and PARP represents a rational and potent therapeutic strategy, creating a dual assault on the fundamental vulnerabilities of cancer cells.
The Mechanism of a Powerful Alliance
The synergistic anti-tumor activity of combining a WEE1 inhibitor like this compound with a PARP inhibitor is rooted in a multi-pronged attack on cancer cell biology:
-
Amplified DNA Damage: PARP inhibitors effectively block the repair of single-strand DNA breaks. As cancer cells rapidly replicate, these unrepaired breaks evolve into more severe double-strand breaks.[2]
-
Dismantling a Key Defense: In response to this onslaught of DNA damage, cancer cells would normally activate the G2/M checkpoint to halt the cell cycle and allow time for repairs. WEE1 inhibitors prevent this crucial defensive maneuver by targeting WEE1 kinase, the gatekeeper of this checkpoint.
-
Forcing a Fatal Error: By compelling cells laden with extensive DNA damage to proceed into mitosis, the combination of WEE1 and PARP inhibitors triggers a catastrophic failure of cell division, leading to widespread apoptosis (programmed cell death).[3]
This synergistic interaction has shown particular promise in cancer cells exhibiting high levels of replicative stress or inherent defects in their DNA damage response pathways.
Preclinical Evidence: A Foundation of Success
A substantial body of preclinical research has validated the synergistic effects of combining WEE1 inhibitors, such as adavosertib (AZD1775), with various PARP inhibitors like olaparib, rucaparib, and talazoparib. These studies, conducted across a diverse range of cancer models, have consistently demonstrated the superiority of the combination therapy over single-agent treatments.
| Cancer Type | Cell Lines/Models | WEE1 Inhibitor | PARP Inhibitor | Key Findings |
| Triple-Negative Breast Cancer (TNBC) | HCC1937, SUM149PT, MDA-MB-231 | Adavosertib (AZD1775) | Olaparib, MK-4827 | The combination resulted in synergistic cell killing, a significant increase in apoptosis, and the induction of replicative stress.[4][5] |
| Small Cell Lung Cancer (SCLC) | SCLC CDX models | Adavosertib (AZD1775) | Olaparib | The efficacy of the combination therapy consistently surpassed that of the standard-of-care chemotherapy, cisplatin/etoposide.[6] |
| Pancreatic Cancer | AsPC-1, MiaPaCa-2 | Adavosertib (AZD1775) | Olaparib | The combination led to significant radiosensitization and the inhibition of homologous recombination repair pathways.[1][7] |
| Biliary Tract Cancer | SNU308, SNU1196 | Adavosertib (AZD1775) | Olaparib | The dual therapy demonstrated synergistic anti-tumor effects, abrogated the G2 cell cycle arrest, and decreased the expression of HR repair proteins.[8] |
| SHH Medulloblastoma | DAOY, UW228-3 | MK-1775 | Talazoparib (BMN673) | Synergistic effects on cell viability were observed, along with an increased proportion of cells in the post-G2 phase of the cell cycle.[9] |
Table 1: Summary of In Vitro Synergistic Effects of WEE1 and PARP Inhibitors
| Cancer Model | WEE1 Inhibitor | PARP Inhibitor | Key Findings |
| TNBC Xenografts | Adavosertib (AZD1775) | MK-4827 | The combination therapy resulted in synergistic inhibition of tumor growth and a significant improvement in overall survival.[4] |
| SCLC Patient-Derived Xenografts (PDX) | Adavosertib (AZD1775) | Olaparib | The combination showed superior tumor growth inhibition when compared to either monotherapy or standard chemotherapy.[6] |
| Pancreatic Cancer Xenografts | Adavosertib (AZD1775) | Olaparib | The dual treatment led to a significant delay in tumor growth and an enhanced response to radiation therapy.[1][7] |
| Biliary Tract Cancer Xenografts | Adavosertib (AZD1775) | Olaparib | A more potent reduction in tumor growth was observed with the combination therapy compared to either drug alone. |
| Ovarian Cancer Xenografts | Adavosertib (AZD1775) | Olaparib | Sequential administration of the two inhibitors maintained therapeutic efficacy while minimizing toxicity.[10] |
Table 2: Summary of In Vivo Synergistic Effects of WEE1 and PARP Inhibitors
The Clinical Horizon: Translating Preclinical Promise into Patient Benefit
The compelling preclinical findings have spurred the initiation of clinical trials to evaluate the combination of WEE1 inhibitors and PARP inhibitors in human patients. While data is still emerging, early results are encouraging, suggesting that the combination is not only tolerable but also demonstrates clinical activity, particularly in patients who have developed resistance to PARP inhibitors alone.
| Trial Identifier | Phase | Cancer Type | WEE1 Inhibitor | PARP Inhibitor |
| NCT02511795 | I/II | Advanced Solid Tumors | Adavosertib | Olaparib |
| NCT03579316 (EFFORT) | II | Recurrent Ovarian Cancer | Adavosertib | Olaparib |
| NCT04158336 | II | Recurrent or Persistent Uterine Serous Carcinoma | Adavosertib | Olaparib |
| NCT04092270 | I | Advanced Solid Tumors | Adavosertib | Rucaparib |
Table 3: Selected Clinical Trials of WEE1 and PARP Inhibitor Combinations
Visualizing the Synergy: Pathways and Protocols
To better understand the intricate mechanisms and experimental approaches involved in assessing this synergistic combination, the following diagrams provide a visual representation of the key signaling pathways and a general workflow for preclinical evaluation.
Caption: Mechanism of synergy between PARP and WEE1 inhibitors.
Caption: General experimental workflow for assessing drug synergy.
Detailed Experimental Protocols
For researchers looking to investigate the synergistic effects of WEE1 and PARP inhibitors, the following protocols provide a standardized approach for key in vitro experiments.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To quantify the cytotoxic effects of single-agent and combination drug treatments on cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the WEE1 inhibitor, PARP inhibitor, and the combination of both. A vehicle-treated group should be included as a control.
-
Incubate the plates for a period of 72 to 120 hours.
-
For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Subsequently, solubilize the formazan (B1609692) crystals using a suitable solvent like DMSO.
-
For a CellTiter-Glo® assay, add the reagent to the wells to measure cellular ATP levels as an indicator of viability.
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control. The Chou-Talalay method can be used to calculate a Combination Index (CI) to quantitatively determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
-
Objective: To measure the induction of apoptosis following drug treatment.
-
Methodology:
-
Treat cultured cells with the WEE1 inhibitor, PARP inhibitor, or the combination for a predetermined time (e.g., 48-72 hours).
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
DNA Damage Assay (e.g., γH2AX Immunofluorescence)
-
Objective: To visualize and quantify the formation of DNA double-strand breaks.
-
Methodology:
-
Grow cells on glass coverslips and treat them with the respective drugs.
-
Fix the cells using 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Block non-specific antibody binding using a solution such as 1% bovine serum albumin (BSA) in PBS.
-
Incubate the cells with a primary antibody specific for the phosphorylated form of H2AX (γH2AX).
-
After washing, incubate the cells with a fluorescently-labeled secondary antibody.
-
Counterstain the cell nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize the cells with a fluorescence microscope.
-
The extent of DNA damage can be quantified by counting the number of distinct γH2AX foci within each nucleus.
-
Future Outlook
The combination of a WEE1 degrader like this compound with PARP inhibitors stands as a highly promising therapeutic avenue in oncology. The robust preclinical data, built upon a strong mechanistic rationale, has rightfully propelled this strategy into the clinical arena. While specific data on the combination of this compound and PARP inhibitors is awaited, the consistent and potent synergistic effects observed with other WEE1 inhibitors provide a compelling case for its investigation. The outcomes of ongoing and future clinical trials will be pivotal in establishing the safety and efficacy of this innovative approach for patients battling a variety of cancers. The information and protocols detailed in this guide offer a comprehensive resource for the scientific community to further explore and unlock the full therapeutic potential of this powerful combination.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Targeting Replicative Stress and DNA Repair by Combining PARP and Wee1 Kinase Inhibitors Is Synergistic in Triple Negative Breast Cancers with Cyclin E or BRCA1 Alteration | MDPI [mdpi.com]
- 5. Targeting Replicative Stress and DNA Repair by Combining PARP and Wee1 Kinase Inhibitors Is Synergistic in Triple Negative Breast Cancers with Cyclin E or BRCA1 Alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Combined inhibition of Wee1 and PARP1/2 for radiosensitization in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of WEE1 Potentiates Sensitivity to PARP Inhibitor in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of PARP and WEE1 inhibitors in vitro: Potential for use in the treatment of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequential Therapy with PARP and WEE1 Inhibitors Minimizes Toxicity while Maintaining Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Predictive Biomarkers for BMS-986463: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of predictive biomarkers for BMS-986463, an investigational WEE1 degrader currently in Phase 1 clinical trials for advanced solid tumors. Given the limited publicly available data on this compound, this document focuses on established and potential biomarkers for WEE1 inhibitors as a class, offering a robust starting point for validation studies.
Introduction to WEE1 Inhibition and Predictive Biomarkers
WEE1 is a critical gatekeeper of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage.[1][2][3] By inhibiting or degrading WEE1, cancer cells with pre-existing DNA damage are forced into premature and catastrophic mitosis, leading to cell death.[1][2] This mechanism is particularly relevant in tumors with defects in other cell cycle checkpoints, such as those with TP53 mutations.[1]
Predictive biomarkers are crucial for identifying patient populations most likely to respond to WEE1-targeted therapies, thereby maximizing efficacy and minimizing unnecessary toxicity. The validation of these biomarkers is a critical step in the clinical development of drugs like this compound.
Potential Predictive Biomarkers for WEE1 Inhibitor Response
Several biomarkers have been proposed to predict sensitivity or resistance to WEE1 inhibitors based on preclinical and early clinical studies. A summary of these is presented below.
| Biomarker Category | Potential Biomarker | Predicted Response to WEE1 Inhibition | Rationale |
| Cell Cycle Regulation | TP53 mutation | Increased Sensitivity | Tumors with p53 mutations are more reliant on the G2/M checkpoint for DNA damage repair.[1] |
| High WEE1 expression | Increased Sensitivity | May indicate a stronger dependence on the WEE1 pathway for survival. | |
| Cyclin E overexpression | Increased Sensitivity | High Cyclin E levels can lead to replication stress, making cells more vulnerable to WEE1 inhibition.[4] | |
| DNA Damage Response (DDR) Pathway | BRCA1/2 mutations | Increased Sensitivity | Defects in homologous recombination repair increase reliance on other cell cycle checkpoints. |
| ATM/ATR mutations | Increased Sensitivity | Compromised DNA damage signaling can heighten sensitivity to checkpoint inhibition. | |
| Oncogenic Signaling Pathways | RAS mutations | Increased Sensitivity | RAS activation can induce replication stress, creating a vulnerability to WEE1 inhibition. |
| Resistance Mechanisms | SIRT1 expression | Resistance | SIRT1 deacetylates and activates WEE1, and its deficiency can lead to WEE1 hyperacetylation and resistance to inhibition.[5] |
| PKMYT1 upregulation | Resistance | PKMYT1 is a related kinase that can compensate for WEE1 inhibition.[4] |
Experimental Protocols for Biomarker Validation
The following are detailed methodologies for key experiments to validate the predictive capacity of the biomarkers listed above.
Immunohistochemistry (IHC) for Protein Expression
Objective: To assess the expression levels of proteins such as WEE1, Cyclin E, and p53 in tumor tissue.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) are mounted on positively charged slides.[6]
-
Deparaffinization and Rehydration: Slides are incubated in xylene to remove paraffin, followed by a graded series of ethanol (B145695) washes to rehydrate the tissue.[6][7]
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath.[8]
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating with a protein block solution (e.g., 5% normal goat serum).[6]
-
Primary Antibody Incubation: Slides are incubated with a specific primary antibody against the target protein (e.g., anti-WEE1, anti-Cyclin E, anti-p53) at an optimized dilution, typically overnight at 4°C.[7]
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the antigen-antibody complex.
-
Counterstaining, Dehydration, and Mounting: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated through a graded ethanol series and xylene, and coverslipped.[7]
-
Analysis: Staining intensity and the percentage of positive cells are scored by a pathologist to determine an H-score or similar semi-quantitative measure.
Next-Generation Sequencing (NGS) for Genomic Alterations
Objective: To identify mutations in genes such as TP53, BRCA1/2, ATM, ATR, and RAS.
Methodology:
-
Nucleic Acid Extraction: DNA is extracted from FFPE tumor tissue or circulating tumor DNA (ctDNA) from plasma.[9]
-
Library Preparation: The extracted DNA is fragmented, and adapters containing unique barcodes are ligated to the fragments. Target enrichment is performed using a custom gene panel that includes the genes of interest.[9]
-
Sequencing: The prepared library is sequenced on an NGS platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are processed to remove low-quality reads and adapter sequences. The reads are then aligned to a human reference genome. Variant calling is performed to identify single nucleotide variants (SNVs), insertions, and deletions (indels).[9]
Flow Cytometry for Cell Cycle Analysis
Objective: To assess the effect of WEE1 inhibition on cell cycle distribution.
Methodology:
-
Cell Preparation: Cancer cell lines are treated with this compound or a control. Cells are harvested and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing to prevent clumping and stored at -20°C.[10][11]
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase to remove RNA.[10][12][13]
-
Data Acquisition: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting histograms are analyzed using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.[10] An accumulation of cells in the G2/M phase followed by apoptosis would be indicative of a response to a WEE1 inhibitor.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the WEE1 signaling pathway and a typical biomarker validation workflow.
Figure 1: WEE1 Signaling Pathway and the Action of this compound.
References
- 1. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 5. ZJU scientists discover useful biomarkers for predicting WEE1 inhibitor sensitivity or resistance [zju.edu.cn]
- 6. ptglab.com [ptglab.com]
- 7. Immunohistochemistry (IHC): Experimental Protocols and Troubleshooting Guide_AntibodySystem [antibodysystem.com]
- 8. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 9. idtdna.com [idtdna.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative Guide to the Pharmacokinetic Properties of WEE1 Inhibitors: BMS-986463, Adavosertib, and ZN-c3
For Researchers, Scientists, and Drug Development Professionals
The inhibition of WEE1 kinase has emerged as a promising therapeutic strategy in oncology, particularly for cancers with specific DNA damage response deficiencies. Several WEE1 inhibitors are currently in various stages of clinical development, each with a unique pharmacological profile. This guide provides a comparative overview of the pharmacokinetic properties of three key WEE1 inhibitors: BMS-986463, adavosertib (AZD1775), and ZN-c3, based on publicly available data.
Introduction to WEE1 Inhibition
WEE1 is a crucial cell cycle checkpoint kinase that prevents cells with damaged DNA from entering mitosis. By inhibiting WEE1, cancer cells are forced into premature mitotic entry, leading to mitotic catastrophe and cell death, a concept known as synthetic lethality, especially in tumors with p53 mutations.[1][2]
WEE1 Signaling Pathway
Caption: The WEE1 signaling pathway in the G2/M cell cycle checkpoint and points of intervention by inhibitors.
Pharmacokinetic Properties: A Comparative Analysis
Pharmacokinetics (PK), the study of how the body absorbs, distributes, metabolizes, and excretes a drug, is critical for optimizing dosing, ensuring efficacy, and minimizing toxicity. Below is a summary of the available PK data for this compound, adavosertib, and ZN-c3.
Data Presentation
| Parameter | This compound | Adavosertib (AZD1775) | ZN-c3 |
| Mechanism of Action | Molecular glue degrader of WEE1 kinase | Small-molecule reversible inhibitor of WEE1 kinase | Small-molecule inhibitor of WEE1 kinase |
| Development Phase | Phase 1 | Phase 2 | Phase 1/2 |
| Administration | Oral | Oral | Oral |
| Absorption (Tmax) | Data not publicly available | Median: 2.2–4.1 hours[3] | Data not publicly available from human studies |
| Distribution | Data not publicly available | Vz/F: 670.3 L (fasted), 578.4 L (fed)[4] | Preclinical (GBM PDX models): Unbound concentrations of 315 nmol/L in plasma and 15 nmol/kg in tumor tissue[5] |
| Metabolism | Data not publicly available | Substrate of CYP3A, CYP2C19, and CYP1A2[6] | Data not publicly available |
| Elimination (Half-life) | Data not publicly available | Mean: 5–12 hours[3] | Data not publicly available from human studies |
| Clearance | Data not publicly available | CL/F: 37.40 L/h (fasted), 33.88 L/h (fed)[4] | Data not publicly available from human studies |
| Food Effect | Data not publicly available | A high-fat meal did not have a clinically relevant effect on systemic exposure.[4] | Data not publicly available |
Note: The pharmacokinetic data for this compound is not yet publicly available due to its early stage of clinical development.[7] The information will be updated as it is released.
In-Depth Look at Each Inhibitor
This compound
This compound is a first-in-class WEE1 molecular glue degrader being developed by Bristol Myers Squibb.[8] Unlike traditional inhibitors that block the kinase activity, this compound is designed to induce the degradation of the WEE1 protein. This novel mechanism may offer a more sustained and potent inhibition of the WEE1 pathway. The compound is currently in Phase 1 clinical trials for select advanced solid tumors, and its safety, tolerability, and efficacy are being evaluated.[7][9][10] While preclinical data suggests a clear relationship between its pharmacokinetic/pharmacodynamic (PK/PD) properties and efficacy, specific human PK data remains undisclosed.[8]
Adavosertib (AZD1775)
Adavosertib is a potent, small-molecule inhibitor of WEE1 kinase that has been extensively studied in numerous clinical trials.[2][11][12] Population pharmacokinetic modeling based on data from 538 patients with solid tumors showed that adavosertib's pharmacokinetics can be described by a two-compartment model with first-order absorption.[3][11] Its half-life is estimated to be between 5 and 12 hours.[3] A study on the effect of food indicated that a high-fat meal does not significantly impact its systemic exposure, allowing for administration without regard to meals.[4] Adavosertib is a weak inhibitor of CYP1A2, CYP2C19, and CYP3A enzymes.[6]
ZN-c3
ZN-c3 is another orally administered, selective WEE1 inhibitor that has shown promising preclinical activity and is currently in Phase 1/2 clinical trials.[13][14][15] Preclinical studies in glioblastoma patient-derived xenograft (PDX) models demonstrated that ZN-c3 achieves pharmacologically relevant unbound concentrations in both plasma and tumor tissue.[5] The median unbound concentrations were reported to be 315 nmol/L in plasma and 15 nmol/kg in tumor tissue, which are above the concentration required for WEE1 inhibition.[5] Human pharmacokinetic data from its ongoing clinical trials are anticipated.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of pharmacokinetic data. While specific protocols for this compound are not public, a general workflow for assessing the pharmacokinetics of a novel oral WEE1 inhibitor can be outlined based on standard practices and published methodologies for similar compounds.
Generic Experimental Workflow for Clinical Pharmacokinetic Assessment
References
- 1. Advanced Design, Synthesis, and Evaluation of Highly Selective Wee1 Inhibitors: Enhancing Pharmacokinetics and Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WEE1 Inhibitor: Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I study to assess the effect of adavosertib (AZD1775) on the pharmacokinetics of substrates of CYP1A2, CYP2C19, and CYP3A in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. This compound / BMS [delta.larvol.com]
- 9. A Study to Evaluate the Safety, Tolerability, and Efficacy of Escalating Doses of this compound in Participants With Select Advanced Malignant Tumors. | BMS Clinical Trials [bmsclinicaltrials.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Population Pharmacokinetic Modeling of Adavosertib (AZD1775) in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Discovery of ZN-c3, a Highly Potent and Selective Wee1 Inhibitor Undergoing Evaluation in Clinical Trials for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Zentalis Pharmaceuticals Announces Positive Initial Clinical Data on ZN-c3, its Wee1 Inhibitor, in Patients with Advanced Ovarian Cancer at AACR | Nasdaq [nasdaq.com]
- 15. A Study of ZN-c3 in Patients With Ovarian Cancer [ctv.veeva.com]
Evaluating the Durability of Response to BMS-986463 Monotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of BMS-986463, an investigational WEE1 degrader, against current standard-of-care therapies for advanced non-small cell lung cancer (NSCLC), high-grade serous ovarian carcinoma (HGSOC), and uterine serous carcinoma (USC). As this compound is currently in early-stage clinical development (Phase 1), direct comparative data on the durability of response is not yet available.[1][2][3][4] This guide, therefore, focuses on the mechanism of action, preclinical rationale, and the established landscape of existing treatments to provide a framework for evaluating its potential.
Mechanism of Action: A Novel Approach to Cancer Therapy
This compound is a first-in-class small molecule that induces the degradation of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[2] In many cancer cells, particularly those with a p53 mutation, the G1 checkpoint is defective, making them heavily reliant on the G2/M checkpoint for DNA repair before entering mitosis.[1][2] By degrading WEE1, this compound abrogates this checkpoint, forcing tumor cells with damaged DNA into premature and catastrophic mitotic entry, leading to cell death.[1][2][5] This targeted approach offers the potential for selective killing of cancer cells while sparing normal cells with intact cell cycle regulation.
Signaling Pathway of WEE1 Inhibition
The following diagram illustrates the central role of WEE1 in cell cycle regulation and the mechanism of its inhibition.
Caption: WEE1 kinase signaling pathway and the mechanism of this compound.
Comparative Landscape of Current Therapies
While direct comparative data for this compound is unavailable, the following tables summarize the current standard-of-care treatments for the targeted indications. This provides a benchmark against which the future performance of this compound can be evaluated.
Table 1: Comparison of Therapeutic Agents for Advanced NSCLC
| Therapeutic Agent | Mechanism of Action | Typical Durability of Response | Common Resistance Mechanisms |
| This compound (Investigational) | WEE1 Degrader | Data not yet available | Data not yet available |
| Platinum-based Chemotherapy | DNA cross-linking, inducing apoptosis | Median: 4-6 months | Increased DNA repair, drug efflux |
| Immune Checkpoint Inhibitors (e.g., Pembrolizumab) | Blocks PD-1/PD-L1 interaction, restoring anti-tumor immunity | Can be long-term (years) in a subset of patients | Lack of T-cell infiltration, loss of neoantigens, upregulation of other checkpoints |
| Targeted Therapies (e.g., Osimertinib for EGFR mutations) | Inhibits specific oncogenic driver mutations | Median: ~18 months | Secondary mutations in the target kinase, bypass pathway activation |
Table 2: Comparison of Therapeutic Agents for Advanced HGSOC
| Therapeutic Agent | Mechanism of Action | Typical Durability of Response | Common Resistance Mechanisms |
| This compound (Investigational) | WEE1 Degrader | Data not yet available | Data not yet available |
| Carboplatin and Paclitaxel | DNA damage and microtubule stabilization | Median: 12-18 months (initial response) | Platinum resistance mechanisms, altered tubulin dynamics |
| PARP Inhibitors (e.g., Olaparib) | Inhibits poly (ADP-ribose) polymerase, synthetic lethality in HRD+ tumors | Can be long-term, especially as maintenance therapy | Reversion mutations in BRCA, upregulation of drug efflux pumps |
| Bevacizumab | Anti-VEGF antibody, inhibits angiogenesis | Modest improvement in progression-free survival | Upregulation of alternative angiogenic pathways |
Table 3: Comparison of Therapeutic Agents for Advanced Uterine Serous Carcinoma
| Therapeutic Agent | Mechanism of Action | Typical Durability of Response | Common Resistance Mechanisms |
| This compound (Investigational) | WEE1 Degrader | Data not yet available | Data not yet available |
| Carboplatin and Paclitaxel | DNA damage and microtubule stabilization | Variable, often limited in recurrent disease | Platinum resistance mechanisms |
| Trastuzumab (for HER2+ tumors) | Anti-HER2 monoclonal antibody | Improves survival when combined with chemotherapy | HER2 signaling pathway alterations |
| Pembrolizumab + Lenvatinib | PD-1 inhibitor and multi-kinase inhibitor | Promising response rates, durability data maturing | Acquired resistance to immunotherapy and TKIs |
Experimental Protocols for Evaluating Durability of Response
The durability of response (DoR) is a critical endpoint in oncology trials, providing insight into the long-term benefit of a therapy. The following is a generalized experimental workflow for assessing DoR in a clinical trial setting, similar to the design of the ongoing NCT06476808 trial for this compound.
Caption: A generalized experimental workflow for assessing the durability of response.
Key Methodologies:
-
Patient Selection: Patients with advanced, unresectable solid tumors who have exhausted standard therapeutic options are typically enrolled.[1][6] Inclusion criteria often specify the tumor type and may require the presence of specific biomarkers.
-
Treatment Administration: this compound is administered orally in continuous cycles. The initial phase of the trial focuses on dose escalation to determine the maximum tolerated dose, followed by a dose expansion phase to further evaluate safety and preliminary efficacy.
-
Tumor Response Assessment: Tumor burden is assessed at baseline and at regular intervals (e.g., every 6-8 weeks) using imaging techniques such as CT or MRI. Response is typically evaluated according to standard criteria like RECIST 1.1 (Response Evaluation Criteria in Solid Tumors).
-
Defining Duration of Response: For patients who achieve a complete response (CR) or partial response (PR), the duration of response is measured from the time of the first documented response until the first documentation of disease progression or death from any cause.
-
Biomarker Analysis: Pre- and on-treatment tumor biopsies and blood samples are collected to identify predictive biomarkers of response and resistance.[1][6] This may include assessing the expression of WEE1, p53 status, and other components of the DNA damage response pathway.
-
Statistical Analysis: The duration of response is typically analyzed using the Kaplan-Meier method to estimate the median DoR and the proportion of patients remaining in response at specific time points.
Future Outlook and Unanswered Questions
The development of this compound as a WEE1 degrader represents a promising new strategy in oncology. The key question that will be answered by ongoing and future clinical trials is whether this novel mechanism of action will translate into durable clinical responses that are superior to or can complement existing therapies. As data from the Phase 1 trial (NCT06476808) becomes available, a clearer picture of the efficacy and durability of this compound monotherapy will emerge. Further studies will also be needed to explore its potential in combination with other anti-cancer agents, such as chemotherapy or PARP inhibitors, which could lead to synergistic effects and overcome potential resistance mechanisms.
References
- 1. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-Line Management of Advanced High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Confirming the On-Target Effects of BMS-986463 Through Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the on-target effects of BMS-986463, a clinical-stage WEE1 molecular glue degrader, by comparing its pharmacological activity with genetic methods of target modulation. While specific preclinical data on this compound is limited in the public domain, this document outlines the established principles and experimental approaches for confirming that the phenotypic effects of a WEE1-targeting compound are a direct result of its interaction with the WEE1 protein. The comparisons drawn are based on extensive research on WEE1 biology and data from studies of other WEE1 inhibitors, such as AZD1775 (adavosertib).
Introduction to this compound and WEE1 Kinase
This compound is a novel therapeutic agent designed to degrade WEE1, a crucial nuclear kinase that acts as a gatekeeper for mitotic entry.[1] WEE1 prevents cells from entering mitosis prematurely by catalyzing the inhibitory tyrosine phosphorylation of cyclin-dependent kinase 1 (CDK1).[1][2] In many cancer cells, particularly those with a defective G1 checkpoint (e.g., p53 mutations), the G2 checkpoint, controlled by WEE1, is critical for survival, allowing time for DNA repair before cell division.[3][4] By degrading WEE1, this compound is expected to force cancer cells with damaged DNA into premature mitosis, leading to a lethal outcome known as mitotic catastrophe.[4]
Genetic approaches, such as siRNA-mediated knockdown and CRISPR-Cas9 knockout, provide highly specific methods for reducing or eliminating the expression of a target protein.[5][6] Comparing the cellular and molecular consequences of this compound treatment with those of WEE1 genetic perturbation is the gold standard for confirming its on-target activity and specificity.
Comparative Analysis: Pharmacological vs. Genetic WEE1 Perturbation
The following table summarizes the expected similarities in phenotypic outcomes when comparing this compound with genetic methods targeting WEE1. The quantitative data is representative of typical results observed in cancer cell lines sensitive to WEE1 inhibition.
| Parameter | This compound (WEE1 Degrader) | siRNA-mediated WEE1 Knockdown | CRISPR-Cas9 WEE1 Knockout | Supporting Data (Proxy from WEE1 Inhibitors/siRNA) |
| WEE1 Protein Level | >90% reduction | >80% reduction | Complete ablation | siRNA treatment in various cell lines shows significant WEE1 protein reduction.[7] |
| p-CDK1 (Tyr15) | >80% decrease | >80% decrease | Complete loss | Treatment with WEE1 inhibitors like AZD1775 leads to a dose-dependent decrease in p-CDK1.[8] |
| Mitotic Entry (pHH3+) | 2-3 fold increase | 2-3 fold increase | Significant increase | Knockdown of WEE1 via siRNA in HeLa cells resulted in an increase in PH3 positive cells from 4% to 11%.[9] |
| DNA Damage (γH2A.X) | Significant increase | Significant increase | Significant increase | WEE1 inhibition leads to increased γH2A.X, a marker of DNA double-strand breaks.[8][10] |
| Cell Viability | Dose-dependent decrease | Significant decrease | Lethal in sensitive lines | Cell lines overexpressing WEE1 are more sensitive to its inhibition by siRNA, leading to apoptosis.[11] |
| Apoptosis (Caspase-3/7) | Significant activation | Significant activation | Significant activation | WEE1 inhibition results in increased caspase-3/7 activation, indicative of apoptosis.[12] |
Mandatory Visualizations
WEE1 Signaling Pathway and Points of Intervention
Caption: WEE1 pathway at the G2/M checkpoint and points of intervention.
Experimental Workflow for On-Target Validation
Caption: Workflow for comparing this compound with genetic approaches.
Experimental Protocols
siRNA-Mediated Knockdown of WEE1
This protocol provides a general guideline for transiently reducing WEE1 expression in a cancer cell line. Optimization for specific cell lines is recommended.
Materials:
-
WEE1-specific siRNA duplexes and a non-targeting (scrambled) control siRNA.
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Serum-free cell culture medium (e.g., Opti-MEM™).
-
Complete cell culture medium with serum, without antibiotics.
-
6-well or 12-well cell culture plates.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they reach 60-80% confluency at the time of transfection.[13]
-
siRNA-Lipid Complex Formation:
-
Solution A: In a sterile tube, dilute WEE1 siRNA (or control siRNA) in serum-free medium to a final concentration of 10-50 nM.[5]
-
Solution B: In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer’s instructions.[5]
-
Combine Solution A and Solution B, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.[5]
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells. Gently rock the plate to ensure even distribution.[5]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours. The optimal duration for maximal protein knockdown should be determined empirically.[5]
-
Downstream Analysis: Harvest cells for analysis (e.g., Western blot, flow cytometry) to assess the effects of WEE1 knockdown.
CRISPR-Cas9 Mediated Knockout of WEE1
This protocol outlines the generation of a stable WEE1 knockout cell line.
Materials:
-
WEE1-specific guide RNA (gRNA) sequences cloned into a Cas9 expression vector (or use a two-vector system).[14]
-
A non-targeting gRNA control vector.
-
Transfection reagent suitable for plasmids.
-
Puromycin or other selection antibiotic, if the vector contains a resistance marker.
-
96-well plates for single-cell cloning.
Procedure:
-
gRNA Design and Cloning: Design and clone at least two gRNA sequences targeting an early exon of the WEE1 gene into a Cas9-expressing plasmid.[15]
-
Transfection: Transfect the Cas9-gRNA plasmid into the target cell line using an appropriate transfection method.
-
Selection (if applicable): 24-48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
Single-Cell Cloning: After selection, dilute the surviving cells to a concentration of a single cell per 100-200 µL and plate into 96-well plates to isolate individual clones.
-
Screening and Validation:
-
Expand the single-cell clones.
-
Extract genomic DNA and perform PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the WEE1 gene.[16]
-
Confirm the absence of WEE1 protein expression in validated knockout clones via Western blot.
-
Rescue Experiment for Specificity Confirmation
To definitively prove that the observed phenotype is due to the loss of WEE1, a rescue experiment can be performed in the WEE1 knockout cell line.
Procedure:
-
Construct a Rescue Plasmid: Clone the full-length WEE1 cDNA into an expression vector. Crucially, this construct should be made resistant to the gRNA used for the knockout by introducing silent mutations in the gRNA target sequence.
-
Transfect Knockout Cells: Transfect the gRNA-resistant WEE1 expression plasmid into the validated WEE1 knockout cell line.
-
Analyze Phenotype: Assess whether the re-expression of WEE1 reverses the phenotype observed in the knockout cells (e.g., restores normal cell cycle progression, reduces DNA damage). A successful rescue strongly confirms the on-target specificity of the initial genetic perturbation.[17][18]
Conclusion
Confirming the on-target effects of a novel therapeutic like this compound is fundamental to its preclinical development. By demonstrating that the molecular and cellular effects of this compound phenocopy those induced by genetic ablation of WEE1 (via siRNA or CRISPR), researchers can build a robust data package to support its mechanism of action. This comparative approach, which contrasts a potent and specific pharmacological agent with precise genetic tools, is essential for validating WEE1 as the bona fide target and for confidently advancing this compound through the drug development pipeline.
References
- 1. Gene - WEE1 [maayanlab.cloud]
- 2. apexbt.com [apexbt.com]
- 3. MicroRNA-dependent inhibition of WEE1 controls cancer stem-like characteristics and malignant behavior in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Genome-Wide CRISPR-Cas9 Screen Reveals Selective Vulnerability of -Mutant Cancers to WEE1 Inhibition. | BioGRID ORCS [orcs.thebiogrid.org]
- 7. researchgate.net [researchgate.net]
- 8. Wee1 Inhibitor AZD1775 Effectively Inhibits the Malignant Phenotypes of Esophageal Squamous Cell Carcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. scbt.com [scbt.com]
- 15. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Wee1 controls genomic stability during replication by regulating the Mus81-Eme1 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
side-by-side analysis of BMS-986463 in 2D versus 3D cell culture models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of the expected performance of BMS-986463, a novel WEE1 molecular glue degrader, in traditional two-dimensional (2D) monolayer cell cultures versus more physiologically relevant three-dimensional (3D) cell culture models, such as spheroids and organoids. While specific preclinical data for this compound in comparative 2D/3D studies is not yet publicly available due to its early stage of clinical development, this guide synthesizes established principles of cancer cell biology and the behavior of other kinase inhibitors in these systems to provide a predictive comparison.
Introduction to this compound
This compound is a first-in-class investigational drug that induces the degradation of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. By eliminating WEE1, this compound is designed to cause cancer cells with damaged DNA, particularly those with p53 mutations, to enter mitosis prematurely, leading to mitotic catastrophe and cell death. Currently, this compound is in Phase 1 clinical trials for the treatment of advanced solid tumors.[1][2][3]
The Importance of the Culture Model
The choice of in vitro model system is critical for the preclinical evaluation of anticancer agents. While 2D cell cultures have been a foundational tool in cancer research, they often fail to replicate the complex microenvironment of a solid tumor.[4][5] 3D cell culture models, which mimic the cell-cell and cell-matrix interactions of a tumor, are increasingly recognized as more predictive of in vivo drug efficacy and resistance.[4][5][6][7]
Visualizing the WEE1 Signaling Pathway
The following diagram illustrates the canonical WEE1 signaling pathway and the mechanism of action for this compound.
Caption: Mechanism of this compound-induced WEE1 degradation and subsequent mitotic catastrophe.
Side-by-Side Comparison: this compound in 2D vs. 3D Models
The following table summarizes the anticipated differences in the performance and evaluation of this compound in 2D versus 3D cell culture systems.
| Feature | 2D Monolayer Culture | 3D Spheroid/Organoid Culture | Rationale & Supporting Evidence |
| Drug Sensitivity (IC50) | Lower IC50 (higher apparent potency) | Higher IC50 (lower apparent potency) | 3D models often exhibit increased resistance to anticancer drugs due to factors such as limited drug penetration to the core of the spheroid, the presence of quiescent cells, and altered gene expression profiles.[8][9][10] |
| Cell Proliferation | Uniform and rapid proliferation | Heterogeneous proliferation rates with a quiescent core | The 3D structure creates gradients of nutrients, oxygen, and growth factors, leading to a more in vivo-like proliferation pattern.[5][6] |
| Gene Expression | May not accurately reflect in vivo gene expression | More closely mimics in vivo gene expression profiles | Studies have shown that 3D cultures can restore the expression of key genes, such as hormone receptors, that are lost in 2D culture.[7] |
| Signaling Pathways | Potential for altered or artificial signaling activation | More representative of in vivo signaling networks | Crosstalk between signaling pathways, such as AKT-mTOR and MAPK, can be significantly different in 3D versus 2D cultures, impacting drug response.[6][11] |
| Drug Penetration | Uniform and immediate drug exposure | Limited and delayed drug penetration | The dense structure of spheroids can act as a physical barrier to drug diffusion, a critical factor in solid tumor treatment. |
| Tumor Microenvironment | Lacks cell-cell and cell-matrix interactions | Replicates key aspects of the tumor microenvironment | 3D models allow for the study of interactions between cancer cells and the extracellular matrix, which can influence drug resistance.[4][5] |
| Predictive Value | Lower predictive value for clinical outcomes | Higher predictive value for in vivo efficacy and resistance | The physiological relevance of 3D models is generally considered to provide a better correlation with patient responses.[4][5] |
Experimental Protocols
Detailed methodologies for key experiments to compare this compound in 2D and 3D models are provided below.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
2D Protocol:
-
Seed cancer cells in 96-well flat-bottom plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®) or a luminescent assay (e.g., CellTiter-Glo®).
-
Normalize data to vehicle-treated controls and calculate IC50 values using non-linear regression.
-
-
3D Protocol:
-
Generate spheroids by seeding cells in ultra-low attachment 96-well round-bottom plates and centrifuging briefly.
-
Allow spheroids to form for 48-72 hours.
-
Treat spheroids with a serial dilution of this compound for 7-10 days, with media and drug replenishment every 2-3 days.
-
Measure spheroid size and morphology using brightfield microscopy.
-
Assess cell viability using a 3D-compatible assay (e.g., CellTiter-Glo® 3D) that ensures lysis and reagent penetration.
-
Calculate IC50 values based on viability readouts.
-
Apoptosis Assays
-
Objective: To quantify the induction of apoptosis by this compound.
-
2D Protocol:
-
Treat monolayer cells with this compound at concentrations around the IC50 for 24-48 hours.
-
Stain cells with Annexin V and propidium (B1200493) iodide (PI).
-
Analyze the percentage of apoptotic cells using flow cytometry.
-
-
3D Protocol:
-
Treat spheroids with this compound.
-
Dissociate spheroids into single-cell suspensions using trypsin or a gentle cell dissociation reagent.
-
Stain and analyze cells by flow cytometry as in the 2D protocol.
-
Alternatively, use whole-mount immunofluorescence staining for cleaved caspase-3 in intact spheroids followed by confocal microscopy.
-
Gene Expression Analysis
-
Objective: To compare the effects of this compound on gene expression in 2D and 3D models.
-
Protocol (2D and 3D):
-
Treat cells/spheroids with this compound for a specified time course (e.g., 6, 24, 48 hours).
-
Isolate total RNA from both 2D and 3D cultures. For 3D cultures, ensure complete lysis of the spheroids.
-
Perform quantitative real-time PCR (qRT-PCR) for genes involved in the cell cycle, DNA damage response, and apoptosis.
-
For a global analysis, perform RNA sequencing (RNA-seq) to identify differentially expressed genes between 2D and 3D models in response to treatment.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for comparing the efficacy of this compound in 2D and 3D cell culture models.
Caption: Workflow for the comparative analysis of this compound in 2D and 3D cell culture.
Logical Relationship of Findings
The expected findings from a comparative study of this compound in 2D and 3D models can be logically interconnected as shown in the diagram below.
Caption: The influence of the cell culture model on drug resistance and predictive value.
Conclusion
While direct comparative data for this compound is not yet available, the established differences between 2D and 3D cell culture models strongly suggest that the evaluation of this WEE1 degrader in 3D systems will provide a more accurate prediction of its clinical efficacy. Researchers and drug development professionals should anticipate that this compound will exhibit a higher IC50 in 3D models compared to 2D monolayers, reflecting the inherent drug resistance of more physiologically relevant tumor models. The use of 3D cultures is therefore highly recommended for the preclinical assessment of this compound and other targeted therapies to better inform clinical trial design and patient selection.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. A Phase 1/1b First-in-human Study of this compound in Advanced Malignant Tumors - AdisInsight [adisinsight.springer.com]
- 4. pharmanow.live [pharmanow.live]
- 5. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT-mTOR-S6K signaling and drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visikol® - New App Note: Comparison of 2D Versus 3D Cell Culture Models for Breast Cancer Drug Screening | Visikol [visikol.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Comparison of 2D and 3D cell culture models for cell growth, gene expression and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT–mTOR–S6K signaling and drug responses | Semantic Scholar [semanticscholar.org]
Validating the Clinical Relevance of Preclinical Findings for BMS-986463: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical and clinical findings for BMS-986463, a novel WEE1 molecular glue degrader, in the context of other WEE1 inhibitors. Due to the limited public availability of detailed preclinical data for this compound, this comparison relies on publicly accessible information and data for the well-characterized WEE1 inhibitor adavosertib (AZD1775) and the clinical-stage inhibitor zenzalisib (ZN-c3).
Executive Summary
This compound is a first-in-class clinical-stage WEE1 molecular glue degrader developed by Bristol Myers Squibb. Preclinical studies have demonstrated its potential in treating advanced solid tumors through a distinct mechanism of action compared to traditional WEE1 inhibitors. While detailed quantitative preclinical data for this compound remains largely proprietary, this guide summarizes the available information and provides a comparative landscape against other key WEE1-targeting agents to help validate its clinical potential.
Mechanism of Action: A Novel Approach to WEE1 Targeting
This compound induces the degradation of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. This "molecular glue" approach fundamentally differs from traditional small molecule inhibitors like adavosertib and zenzalisib, which aim to block the kinase activity of WEE1. By eliminating the WEE1 protein entirely, this compound may offer a more sustained and potent anti-tumor effect.
Preclinical Findings: A Comparative Overview
While specific quantitative data for this compound is not publicly available, a presentation at the 2025 AACR-NCI-EORTC conference titled, "Discovery and characterization of a clinical-stage molecular glue degrader of WEE1 kinase, this compound, for the treatment of advanced solid tumors," highlighted robust tumor efficacy in multiple mouse and rat xenograft models. The presentation also noted a clear relationship between the pharmacokinetics, pharmacodynamics (sustained WEE1 degradation and phospho-CDK2 reduction), and efficacy.
For comparison, extensive preclinical data is available for the WEE1 inhibitor adavosertib.
In Vitro Potency of WEE1 Inhibitors
| Compound | Cell Line | IC50 (nM) | Reference |
| Adavosertib (AZD1775) | A2780 (Ovarian) | 24 | [1] |
| HT29 (Colon) | 45 | [1] | |
| Calu-6 (Lung) | 19 | [1] | |
| Zenzalisib (ZN-c3) | - | Data not publicly available | - |
| This compound | - | Data not publicly available | - |
In Vivo Efficacy of WEE1 Inhibitors in Xenograft Models
| Compound | Tumor Model | Dosing | Outcome | Reference |
| Adavosertib (AZD1775) | Calu-6 (Lung) Xenograft | 60 mg/kg, po, bid, 14d | Tumor growth inhibition | [1] |
| A2780 (Ovarian) Xenograft | 120 mg/kg, po, qd, 14d | Tumor regression | [1] | |
| Zenzalisib (ZN-c3) | - | Data not publicly available | - | - |
| This compound | Mouse and Rat Xenografts | Details not public | Robust tumor efficacy | Mentioned in conference presentation summary |
Clinical Development Landscape
All three compounds are currently in clinical development for the treatment of various solid tumors.
| Compound | Development Phase | Key Indications | Notable Clinical Findings |
| This compound | Phase 1 | Advanced Solid Tumors | Currently recruiting (NCT06476808) |
| Adavosertib (AZD1775) | Phase 2 | Ovarian, Uterine, Colorectal Cancer | Modest single-agent activity, being explored in combinations |
| Zenzalisib (ZN-c3) | Phase 1/2 | Advanced Solid Tumors, Ovarian Cancer | Favorable tolerability profile; ORR of 32.1% and DCR of 82.1% in a Phase 1b trial in platinum-resistant ovarian cancer |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. Below are representative protocols for the evaluation of WEE1 inhibitors, based on studies with adavosertib.
Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the WEE1 inhibitor (e.g., adavosertib) for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercial assay such as CellTiter-Glo® (Promega), which quantifies ATP levels.
-
Data Analysis: IC50 values are calculated from the dose-response curves using non-linear regression analysis.
In Vivo Xenograft Study
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The WEE1 inhibitor is administered orally at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured 2-3 times weekly with calipers using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated.
Conclusion
This compound represents a novel and promising approach to targeting WEE1 in cancer. Its unique mechanism of action as a molecular glue degrader may offer advantages over traditional kinase inhibitors. While the lack of detailed public preclinical data for this compound necessitates a cautious interpretation, the qualitative reports of robust in vivo efficacy are encouraging. The ongoing Phase 1 clinical trial will be critical in establishing the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors. Further data releases will be essential to fully validate the clinical relevance of its preclinical findings and to understand its comparative potential against other WEE1 inhibitors like adavosertib and zenzalisib. Researchers and drug development professionals should closely monitor the clinical progress of this compound as it has the potential to become a significant addition to the landscape of targeted cancer therapies.
References
Assessing BMS-986463: A Look at a Novel Cancer Therapeutic and the Framework for Future Cost-Effectiveness Analysis
An In-depth Guide for Researchers and Drug Development Professionals on the Investigational WEE1 Degrader, BMS-986463, and a Methodological Blueprint for Evaluating its Future Economic Viability.
This compound, an investigational first-in-class molecular glue degrader of the WEE1 kinase, is currently in early-stage clinical development by Bristol Myers Squibb for the treatment of various advanced solid tumors. As a Phase 1 asset, comprehensive clinical efficacy, safety, and cost data—essential for a formal cost-effectiveness analysis—are not yet publicly available. The primary completion of its first-in-human study is anticipated in late 2028.
This guide provides a thorough overview of the available information on this compound, including its mechanism of action and the scientific rationale for its development. It also outlines the current standard-of-care therapies for its primary target indications—advanced non-small cell lung cancer (NSCLC) and high-grade serous ovarian cancer (HGSOC)—against which this compound will eventually be compared. Finally, this document presents a detailed framework for conducting a future cost-effectiveness analysis once sufficient data become available, serving as a vital resource for researchers and drug development professionals tracking the progress of this novel agent.
The Science Behind this compound: Targeting the WEE1 Kinase
This compound is designed to selectively target and degrade WEE1, a critical protein kinase that acts as a gatekeeper for the G2/M cell cycle checkpoint.[1][2] This checkpoint ensures that cells do not enter mitosis (cell division) with damaged DNA, allowing time for repair.[1][3]
Many cancer cells, particularly those with mutations in the p53 tumor suppressor gene, have a defective G1/S checkpoint and become heavily reliant on the WEE1-regulated G2/M checkpoint for survival.[4] By degrading WEE1, this compound aims to eliminate this crucial checkpoint. This forces cancer cells with damaged DNA to prematurely enter mitosis, leading to a catastrophic failure of cell division and subsequent cell death, a process known as mitotic catastrophe.[4][5] This targeted approach exploits a key vulnerability of cancer cells while potentially sparing normal cells that have intact cell cycle regulation.[1]
Visualizing the WEE1 Signaling Pathway
The diagram below illustrates the central role of WEE1 in cell cycle regulation and how its degradation can lead to cancer cell death.
Current Therapeutic Landscape: Alternatives to this compound
A future cost-effectiveness analysis will require comparison against the established standard of care for the indications under investigation.
Advanced Non-Small Cell Lung Cancer (NSCLC)
The treatment for advanced NSCLC is highly personalized, guided by the presence of specific genomic drivers.
| Treatment Modality | Description | Examples |
| Targeted Therapy | Oral kinase inhibitors for tumors with specific mutations. | Osimertinib (EGFR), Alectinib (ALK), Entrectinib (ROS1), Dabrafenib/Trametinib (BRAF V600E) |
| Immunotherapy | Immune checkpoint inhibitors that unleash the patient's immune system to attack cancer cells. | Pembrolizumab, Atezolizumab, Nivolumab, Ipilimumab |
| Chemotherapy | Platinum-based doublet chemotherapy, often in combination with immunotherapy for non-mutated tumors. | Cisplatin/Carboplatin + Pemetrexed |
High-Grade Serous Ovarian Cancer (HGSOC)
The standard of care for HGSOC has evolved significantly with the introduction of targeted agents.
| Treatment Modality | Description | Examples |
| Surgery | Cytoreductive (debulking) surgery to remove as much of the tumor as possible. | Primary or Interval Debulking Surgery |
| Chemotherapy | Platinum-based chemotherapy is the cornerstone of first-line treatment. | Carboplatin + Paclitaxel |
| Targeted Therapy | Primarily PARP inhibitors, used as maintenance therapy, especially in patients with BRCA mutations. Angiogenesis inhibitors are also used. | Olaparib, Niraparib, Rucaparib (PARP inhibitors); Bevacizumab (Angiogenesis inhibitor) |
Framework for a Future Cost-Effectiveness Analysis
Once clinical trial data for this compound becomes available, a rigorous cost-effectiveness analysis will be essential to determine its value relative to existing therapies. The following sections detail the necessary data and methodologies.
Data Presentation: Key Quantitative Metrics
A comprehensive analysis will require the collection and comparison of the following data points, summarized in clear, structured tables.
Table 1: Comparative Efficacy Data
| Endpoint | This compound | Standard of Care A | Standard of Care B |
|---|---|---|---|
| Overall Survival (OS) | (Median, months) | (Median, months) | (Median, months) |
| Progression-Free Survival (PFS) | (Median, months) | (Median, months) | (Median, months) |
| Objective Response Rate (ORR) | % | % | % |
| Duration of Response (DoR) | (Median, months) | (Median, months) | (Median, months) |
| Quality of Life (QoL) Scores | (e.g., QALYs) | (e.g., QALYs) | (e.g., QALYs) |
Table 2: Comparative Safety and Tolerability Data
| Adverse Event (Grade ≥3) | This compound (% incidence) | Standard of Care A (% incidence) | Standard of Care B (% incidence) |
|---|---|---|---|
| Neutropenia | |||
| Anemia | |||
| Nausea/Vomiting | |||
| Fatigue | |||
| Diarrhea |
| Treatment Discontinuation Rate | % | % | % |
Table 3: Comparative Cost Data (Hypothetical)
| Cost Component | This compound | Standard of Care A | Standard of Care B |
|---|---|---|---|
| Drug Acquisition Cost (per cycle/year) | $ | $ | $ |
| Administration Costs (infusion, etc.) | $ | $ | $ |
| Cost of Managing Adverse Events | $ | $ | $ |
| Monitoring and Follow-up Costs | $ | $ |
| Total Cost per Patient (Annual) | ∣∣∗∗TotalCostperPatient(Annual)∗∗∣∗∗
| ∗∗∣∗∗
Experimental Protocols
Detailed methodologies from the pivotal clinical trials will be crucial for interpreting the data.
Protocol: Phase 1 First-in-Human Study of this compound (NCT06476808)
-
Study Design: An open-label, non-randomized, sequential assignment Phase 1/1b study.
-
Objectives:
-
Primary: To assess the safety and tolerability of escalating doses of this compound and determine the recommended Phase 2 dose (RP2D).
-
Secondary: To evaluate preliminary anti-tumor activity (ORR, DoR), and to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
-
-
Patient Population: Participants with select advanced malignant tumors, including NSCLC and HGSOC, who have exhausted standard therapeutic options.
-
Methodology: The study consists of two parts:
-
Dose Escalation: Successive cohorts of patients receive increasing doses of this compound to identify the maximum tolerated dose (MTD).
-
Dose Expansion: Once the RP2D is determined, additional patients are enrolled in specific tumor-type cohorts to further evaluate safety, tolerability, and preliminary efficacy.
-
-
Key Assessments: Regular monitoring for adverse events (CTCAE v5.0), tumor assessments via imaging (RECIST v1.1), collection of blood samples for PK/PD analysis, and mandatory tumor biopsies.
Logical Framework for Cost-Effectiveness Analysis
A cost-effectiveness analysis systematically compares the costs and health outcomes of different therapeutic strategies. The primary output is the Incremental Cost-Effectiveness Ratio (ICER), which represents the additional cost per unit of health benefit gained (e.g., per Quality-Adjusted Life-Year, or QALY).
References
- 1. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Navigating the Disposal of Investigational Compounds: A Guide for Laboratory Professionals
Absence of specific public data for the investigational oncological agent BMS-986463 necessitates a focus on established, compliant laboratory procedures for handling and disposing of novel research chemicals. This guide provides a procedural framework to ensure safety and regulatory adherence.
As an investigational compound in early-stage clinical trials, specific public documentation such as a Safety Data Sheet (SDS) for this compound is not available.[1][2] Bristol Myers Squibb, the developer, is conducting a Phase 1 study to evaluate the safety and tolerability of this agent in patients with advanced solid tumors.[1][3] The mechanism of action and detailed pharmacological properties have not been publicly disclosed.[1] In the absence of compound-specific guidelines, researchers must adhere to a rigorous, systematic approach based on institutional protocols and general chemical safety principles for the disposal of hazardous waste.[4][5]
Core Principle: Prioritize Safety and Compliance
The foundational step for handling any laboratory chemical, particularly an investigational one, is to consult its Safety Data Sheet (SDS). For a compound like this compound, this document must be obtained directly from the supplier (Bristol Myers Squibb). The SDS provides critical information on hazards, handling, personal protective equipment (PPE), and emergency measures.[4]
All chemical waste disposal is regulated by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7] Therefore, all disposal procedures must be conducted in strict accordance with federal, state, and institutional regulations.
Procedural Framework for Investigational Chemical Disposal
Researchers, scientists, and drug development professionals should follow a clear, step-by-step process to manage the waste of novel compounds.
| Step | Action | Key Considerations & Best Practices |
| 1. Information Gathering | Obtain and thoroughly review the compound-specific Safety Data Sheet (SDS). | The SDS is the primary source of safety and disposal information. If not provided, immediately request it from the manufacturer or your institution's chemical procurement department. |
| 2. Consult EHS | Contact your institution's Environmental Health and Safety (EHS) department. | EHS provides institution-specific procedures, waste container types, labeling requirements, and pickup schedules.[6][8] They are the final authority on disposal within your organization. |
| 3. Waste Identification & Segregation | Identify the waste stream (e.g., solid, non-halogenated liquid, halogenated liquid, aqueous). | Crucially, never mix incompatible waste streams. [4][9] For example, acids must be kept separate from bases, and oxidizers from organic compounds.[10] Use dedicated, compatible, and clearly labeled containers for each waste type.[5] |
| 4. Proper Labeling | Label all waste containers clearly and accurately. | Labels must include the words "Hazardous Waste," the full chemical name(s) of all components (no abbreviations), the accumulation start date, and associated hazards.[4][6] |
| 5. Safe Accumulation | Store waste in a designated and safe location within the laboratory. | Waste containers should be kept closed except when adding waste, stored in secondary containment, and kept away from heat or ignition sources.[8][9] |
| 6. Schedule Disposal | Arrange for waste pickup through your institution's EHS office. | Do not allow hazardous waste to accumulate beyond institutional limits.[8] |
Protocol for Establishing Disposal Procedures for a Novel Compound
The following methodology outlines the steps a researcher should take when faced with disposing of a new chemical entity for which a public disposal protocol does not exist.
-
Acquire the Safety Data Sheet (SDS): The first and most critical step is to obtain the official SDS from the compound's source. This document contains the necessary hazard classifications that inform disposal pathways.
-
Contact Institutional EHS Office: Provide the SDS to your Environmental Health and Safety (EHS) department. Their specialists will interpret the data and provide specific guidance on the correct waste stream and handling procedures compliant with regulations.
-
Identify Waste Characteristics: Based on the SDS and EHS guidance, characterize the waste. Is it a solid or liquid? Does it contain halogens? Is it reactive or toxic? This determines the appropriate waste container. As this compound is an investigational oncological agent, it may be considered a cytotoxic drug, which has specific disposal requirements.[1][11]
-
Segregate and Contain: Collect waste in the specific containers provided by EHS (e.g., red biohazard bags for cytotoxic solid waste, specific solvent containers for liquids).[4] Ensure all containers are compatible with the chemical.
-
Document and Label: Maintain a log of all waste generated.[4] Affix a fully completed hazardous waste label to the container as soon as the first drop of waste is added.[6]
-
Request Pickup: Once a container is full or has reached its accumulation time limit, submit a request for pickup according to your institution's established procedure.[8]
Disposal Decision Workflow
The following diagram illustrates the logical flow for ensuring the proper and safe disposal of a laboratory chemical.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. SAFE MSDSWEB https Redirect [bmsmsds.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. benchchem.com [benchchem.com]
- 5. usbioclean.com [usbioclean.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. nationalacademies.org [nationalacademies.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. apps.dtic.mil [apps.dtic.mil]
Essential Safety and Logistics for Handling Investigational Agent BMS-986463
For researchers, scientists, and drug development professionals, the safe handling of investigational compounds like BMS-986463 is of paramount importance. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available due to its status as an early-stage investigational oncological agent, stringent safety protocols analogous to those for other potent cytotoxic compounds should be implemented.[1] This guide provides a procedural framework for the safe handling, storage, and disposal of this compound to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to potentially hazardous compounds. All personnel handling this compound must be trained in the proper donning and doffing of PPE.
Recommended PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated, powder-free nitrile gloves (ASTM D6978-05 compliant).[2] | Provides maximum protection against permeation by cytotoxic drugs. Double gloving offers an additional barrier.[2] |
| Gown | Disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[2] | Protects the body from splashes and contamination. |
| Eye & Face Protection | Safety goggles or a full-face shield.[2] | Protects against splashes and aerosols that could come into contact with the eyes and face.[2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when there is a risk of generating aerosols or handling the powder outside of a containment device.[2] | Prevents inhalation of hazardous particles. |
| Additional Protection | Shoe covers and a cap are recommended, especially in sterile preparation areas.[2] | Minimizes the spread of contamination. |
Operational Plan: Step-by-Step Handling Protocol
All manipulations of this compound, particularly in powdered form, should be conducted within a certified Class II, Type B2 biological safety cabinet (BSC) or a fume hood to control for aerosols.[2]
-
Preparation: Before commencing any work, ensure all necessary PPE is donned correctly. The work surface should be covered with a disposable, absorbent, plastic-backed pad to contain any potential spills.
-
Reconstitution: If working with a powdered form, reconstitution should be performed carefully to minimize aerosol generation. Use a closed-system drug-transfer device (CSTD) if available.
-
Transporting: When moving this compound within the laboratory, use sealed, unbreakable, and leak-proof secondary containers.
-
Decontamination: Upon completion of work, all surfaces and equipment must be decontaminated. A suitable decontamination agent, such as a high-pH solution, should be used.
Emergency Procedures
Spill Management: In the event of a spill, the area should be immediately secured and access restricted. Personnel involved in the cleanup must wear appropriate PPE, including a respirator. Use a spill kit designed for cytotoxic drugs to absorb the spill, and decontaminate the area thoroughly.
Personnel Exposure:
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen and seek medical attention.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.
-
Sharps: Needles, syringes, and other sharp objects should be placed in a designated puncture-resistant sharps container.[3][4][5]
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.), absorbent pads, and other contaminated materials should be segregated into clearly labeled hazardous waste containers.
-
Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it in the regular trash or down the drain.
Visual Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
